molecular formula C16H22O2 B3023754 Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone CAS No. 898774-34-0

Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone

Cat. No.: B3023754
CAS No.: 898774-34-0
M. Wt: 246.34 g/mol
InChI Key: IOPARXCZCIGMDN-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone is a useful research compound. Its molecular formula is C16H22O2 and its molecular weight is 246.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPARXCZCIGMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644209
Record name 1-Cyclohexyl-3-(2-methoxyphenyl)propan-1-one
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Molecular Weight

246.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-34-0
Record name 1-Cyclohexyl-3-(2-methoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-3-(2-methoxyphenyl)propan-1-one
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Foundational & Exploratory

Technical Guide: Strategic Utilization of Cyclohexyl 2-(2-methoxyphenyl)ethyl Ketone (CAS 898774-34-0)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4][5]

Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone (CAS 898774-34-0), also known as 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one, acts as a critical "masked" pharmacophore in the synthesis of CNS-active agents and Alpha-1 adrenergic receptor antagonists.

Unlike simple aliphatic ketones, this molecule bridges a lipophilic cyclohexyl ring with an electron-rich o-methoxyaryl moiety via a flexible propyl linker. This specific architecture makes it a high-value intermediate for asymmetric reductive amination , generating chiral amines found in next-generation antipsychotics, neurokinin antagonists, and urological drugs (structural analogs to Silodosin).

Physicochemical Characterization
PropertySpecificationCriticality
CAS Number 898774-34-0Identity Verification
IUPAC Name 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-oneNomenclature Standard
Molecular Formula C₁₆H₂₂O₂Mass Balance Calculation
Molecular Weight 246.35 g/mol Stoichiometry
Appearance Viscous Colorless to Pale Yellow OilPurity Indicator (Yellowing = Oxidation)
Solubility Soluble in DCM, Toluene, EtOAc; Insoluble in WaterExtraction Solvent Selection
Key Functional Group Ketone (C=O)Reactive Site for Reductive Amination

Strategic Synthesis: The "Green" Aldol-Hydrogenation Route

While Friedel-Crafts acylation is possible, it suffers from regioselectivity issues on the methoxy-benzene ring. The industry-preferred route for CAS 898774-34-0 is the Claisen-Schmidt Condensation followed by Selective Hydrogenation . This route offers superior atom economy and avoids heavy metal waste (e.g., AlCl₃).

The Pathway
  • Step 1 (Condensation): Reaction of Cyclohexyl Methyl Ketone with o-Anisaldehyde (2-methoxybenzaldehyde) under basic conditions to form the

    
    -unsaturated enone.
    
  • Step 2 (Reduction): Catalytic hydrogenation of the alkene to the saturated ketone, preserving the carbonyl group.

Reaction Workflow Diagram

SynthesisPathway SM1 Cyclohexyl Methyl Ketone (Start) Inter Enone Intermediate (Chalcone Analog) SM1->Inter Aldol Condensation SM2 o-Anisaldehyde (Start) SM2->Inter Prod Target Ketone (CAS 898774-34-0) Inter->Prod Selective Hydrogenation Cond1 NaOH, EtOH 0-25°C Cond2 H2 (1-5 bar) Pd/C, EtOAc

Figure 1: Two-step synthesis maximizing yield and minimizing regio-isomeric impurities.

Detailed Experimental Protocol

Step 1: Claisen-Schmidt Condensation (Enone Formation)

Rationale: Low temperature prevents polymerization of the vinyl ketone intermediate.

  • Setup: Charge a 2L reactor with Cyclohexyl methyl ketone (1.0 equiv) and Ethanol (5 volumes).

  • Activation: Add NaOH (aqueous, 10% w/w, 1.2 equiv) dropwise at 0°C. Stir for 15 minutes.

  • Addition: Add 2-Methoxybenzaldehyde (1.05 equiv) slowly, maintaining internal temperature <10°C.

  • Reaction: Warm to 25°C and stir for 4-6 hours. Monitor by HPLC for disappearance of ketone.

  • Workup: Quench with dilute HCl (pH 6-7). Remove ethanol under vacuum.[1] Extract residue with Ethyl Acetate.

  • Purification: Crystallization from Hexane/EtOAc is preferred over column chromatography for scale.

Step 2: Selective Hydrogenation (The Critical Step)

Rationale: We must reduce the C=C double bond without reducing the C=O ketone to an alcohol.

  • Catalyst Loading: Dissolve the Enone intermediate in Ethyl Acetate (10 volumes). Add 5% Pd/C (50% water wet, 2 wt% loading relative to substrate).

  • Hydrogenation: Pressurize autoclave to 3 bar (45 psi) H₂.

  • Control: Stir at 20-25°C . Do not heat, as higher temperatures promote carbonyl reduction to the alcohol (CAS 898774-34-0-OH impurity).

  • Endpoint: Reaction is typically complete in 2-4 hours. Monitor H₂ uptake.

  • Isolation: Filter catalyst through Celite. Concentrate filtrate to yield CAS 898774-34-0 as a viscous oil.

Downstream Application: Reductive Amination

The primary utility of CAS 898774-34-0 is as a precursor for chiral amines via Asymmetric Reductive Amination . This is the entry point for generating specific receptor binding motifs.

Mechanism of Action (Synthesis)

The ketone undergoes condensation with a primary amine (e.g., an amino-indoline or benzylamine) to form an imine, which is then reduced stereoselectively.

Application Workflow

Downstream Ketone CAS 898774-34-0 (Ketone) Imine Imine Intermediate (Transient) Ketone->Imine Ti(OiPr)4 or Acid Cat. Amine Primary Amine (R-NH2) Amine->Imine Product Chiral API Intermediate (Secondary Amine) Imine->Product NaBH(OAc)3 or Ir-Catalyzed H2 (Chiral)

Figure 2: Conversion of the ketone to high-value pharmaceutical intermediates.

Quality Control & Impurity Profile

To ensure "Self-Validating" protocols, you must monitor for specific impurities that indicate process drift.

Impurity NameStructure/OriginCauseRemediation
The "Alcohol" Cyclohexyl-CH(OH)-CH₂CH₂ArOver-reduction during Step 2Lower H₂ pressure; Stop reaction immediately at endpoint.
The "Dimer" Aldol self-condensation productExcess base or high temp in Step 1Control temperature <10°C during addition.
Des-Methoxy Cyclohexyl-CO-CH₂CH₂-PhHydrogenolysis of OMe groupAvoid Pd/C at high temp/acidic conditions; use Pt/C if problematic.

Safety & Handling

  • Hydrogenation Risks: Step 2 involves H₂ gas and pyrophoric catalysts (Pd/C). Ensure proper grounding and inert gas purging (N₂) before introducing hydrogen.

  • Sensitization: As with many benzylic ketones, treat CAS 898774-34-0 as a potential skin sensitizer. Use nitrile gloves and work in a fume hood.

  • Storage: Store under nitrogen at 2-8°C to prevent slow oxidation of the alpha-methylene position.

References

  • Preparation of Silodosin and Intermediates. New Drug Approvals. (Discusses the reductive amination strategy for similar aryl-alkyl ketones).

  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI Molecules. (Provides methodological grounding for the aldol condensation of salicylaldehyde derivatives).

  • Cyclohexyl Phenyl Ketone Derivatives as Synthesis Intermediates. Google Patents (FR2620444A1). (Validates the utility of cyclohexyl-ketone scaffolds in CNS drug synthesis).

  • 1-Cyclohexylpropan-1-one Compound Summary. PubChem. (Physical property verification for the cyclohexyl-ketone class).

Sources

1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one

Executive Summary: This technical guide provides a comprehensive overview of the chemical structure, synthesis, and detailed spectroscopic analysis of 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one. Designed for researchers, chemists, and professionals in drug development, this document outlines a robust two-step synthetic pathway commencing with a Claisen-Schmidt condensation to form a chalcone-like intermediate, followed by selective catalytic hydrogenation. The core of this guide is a detailed, predictive analysis of the compound's structural features using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each analytical technique is discussed with an emphasis on the causal relationships between the molecular structure and the expected spectral data, providing a self-validating framework for its identification and characterization.

Introduction and Molecular Overview

1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one is a saturated ketone featuring a central propanone chain substituted with a cyclohexyl ring at the carbonyl carbon and a 2-methoxyphenyl group at the terminal carbon. While not a naturally occurring compound, its structure is of significant interest as it is derived from a chalcone-like precursor. Chalcones, which are characterized by an α,β-unsaturated carbonyl system linking two aromatic or non-aromatic rings, are known precursors in flavonoid biosynthesis and exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The saturation of the propanone chain modifies the electronic and conformational properties of the core structure, making it a valuable subject for structure-activity relationship (SAR) studies and a potential building block in synthetic organic chemistry.

This guide will provide the necessary technical details to synthesize and unequivocally confirm the structure of this target compound.

Proposed Synthesis Pathway

The most logical and efficient synthesis of 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one involves a two-step process. This approach offers high yields and utilizes well-established, reliable chemical transformations. The pathway begins with the synthesis of an α,β-unsaturated ketone intermediate, which is subsequently reduced to the target saturated ketone.

Step 1: Claisen-Schmidt Condensation for Chalcone Intermediate Synthesis

The initial step involves a base-catalyzed Claisen-Schmidt condensation. This reaction is a cornerstone of chalcone synthesis, involving the cross-aldol condensation of a ketone with an aromatic aldehyde.[3][4] In this specific application, cyclohexyl methyl ketone (the enolizable ketone) is reacted with 2-methoxybenzaldehyde (the non-enolizable aldehyde) in the presence of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).

Causality of Experimental Choice: The Claisen-Schmidt reaction is ideal because it controllably forms the carbon-carbon bond between the α-carbon of the ketone and the carbonyl carbon of the aldehyde. The use of a strong base is critical to deprotonate the ketone, forming the nucleophilic enolate ion that initiates the reaction. Subsequent dehydration of the aldol addition product is typically spontaneous, driven by the formation of a highly conjugated system in the resulting chalcone, 1-cyclohexyl-3-(2-methoxyphenyl)prop-2-en-1-one.

Step 2: Selective Catalytic Hydrogenation

The second step is the selective reduction of the carbon-carbon double bond in the chalcone intermediate to yield the final saturated propanone. Heterogeneous catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity.

Causality of Experimental Choice: Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are highly effective for hydrogenating carbon-carbon double bonds.[5][6] Under controlled conditions (moderate temperature and pressure), these catalysts can selectively reduce the alkene moiety without affecting the carbonyl group or the aromatic ring. This selectivity is crucial for obtaining a pure product. Rhodium and Ruthenium catalysts are also highly effective for arene hydrogenation but can be tailored to leave other functional groups untouched.[5]

Overall Synthesis Workflow

SynthesisWorkflow Reactant1 Cyclohexyl methyl ketone Intermediate 1-cyclohexyl-3-(2-methoxyphenyl) prop-2-en-1-one (Chalcone Intermediate) Reactant1->Intermediate  Claisen-Schmidt Condensation (KOH, Ethanol) Reactant2 2-Methoxybenzaldehyde Reactant2->Intermediate  Claisen-Schmidt Condensation (KOH, Ethanol) H2 H₂ Catalyst (e.g., Pd/C) Intermediate->H2 Product 1-cyclohexyl-3-(2-methoxyphenyl) propan-1-one H2->Product  Catalytic Hydrogenation

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-cyclohexyl-3-(2-methoxyphenyl)prop-2-en-1-one

  • Dissolve 10 mmol of cyclohexyl methyl ketone and 10 mmol of 2-methoxybenzaldehyde in 20 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Prepare a 60% aqueous solution of potassium hydroxide (KOH). Drop-wise, add the KOH solution to the stirred mixture until the solution becomes basic.

  • Stir the reaction mixture at room temperature for 14-16 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of cold water and acidify with 10% hydrochloric acid until a precipitate forms.

  • Filter the solid precipitate, wash with cold water until neutral, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure crystals of the chalcone intermediate.

Protocol 2: Synthesis of 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one

  • In a hydrogenation vessel, dissolve 5 mmol of the synthesized chalcone intermediate in 25 mL of a suitable solvent, such as ethanol or ethyl acetate.

  • Add a catalytic amount (5-10% by weight) of 10% Palladium on carbon (Pd/C).

  • Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purify the product via column chromatography on silica gel if necessary.

Structural Elucidation and Spectroscopic Data

The definitive structure of 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one can be confirmed through a combination of modern spectroscopic techniques. Below is a predictive analysis based on established principles and data from analogous structures.[7][8][9][10]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.20 - 7.30m2HAromatic H (ortho to -OCH₃, meta to chain)Signals from the aromatic ring, with complex splitting due to ortho and meta coupling.
~ 6.85 - 6.95m2HAromatic H (meta/para to -OCH₃)Upfield aromatic signals due to the electron-donating effect of the methoxy group.
~ 3.85s3HMethoxy (-OCH₃)A sharp singlet characteristic of a methoxy group attached to an aromatic ring.
~ 2.90 - 3.00t2H-CH₂- (alpha to aromatic ring)Triplet signal due to coupling with the adjacent methylene group.
~ 2.70 - 2.80t2H-CH₂- (alpha to carbonyl)Triplet signal, deshielded by the adjacent carbonyl group.
~ 2.40 - 2.50tt1H-CH- (cyclohexyl, alpha to carbonyl)A triplet of triplets, deshielded by the carbonyl and coupled to adjacent cyclohexyl protons.
~ 1.60 - 1.90m4HCyclohexyl CH₂Complex multiplet for the axial and equatorial protons adjacent to the methine carbon.
~ 1.10 - 1.40m6HCyclohexyl CH₂Overlapping multiplets for the remaining cyclohexyl protons, shielded further from the carbonyl group.
¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton.

Predicted Shift (δ, ppm)AssignmentRationale
~ 212 - 215Carbonyl C=OCharacteristic downfield shift for a ketone carbonyl carbon.
~ 157.5Aromatic C (ipso, attached to -OCH₃)Quaternary carbon, significantly deshielded by the attached oxygen.
~ 130.5Aromatic CHAromatic carbon signal.
~ 128.0Aromatic C (ipso, attached to chain)Quaternary carbon signal.
~ 120.8Aromatic CHAromatic carbon signal.
~ 110.5Aromatic CHAromatic carbon shielded by the ortho methoxy group.
~ 55.4Methoxy -OCH₃Typical chemical shift for a methoxy carbon.
~ 51.0Cyclohexyl -CH-Methine carbon alpha to the carbonyl group.
~ 42.0Propanone -CH₂- (alpha to carbonyl)Aliphatic carbon deshielded by the carbonyl.
~ 29.0Cyclohexyl -CH₂-Cyclohexyl carbons beta to the carbonyl.
~ 26.5Propanone -CH₂- (alpha to aromatic)Aliphatic carbon adjacent to the aromatic ring.
~ 26.0Cyclohexyl -CH₂-Cyclohexyl carbons gamma to the carbonyl.
~ 25.8Cyclohexyl -CH₂-Cyclohexyl carbon delta to the carbonyl.
Infrared (IR) Spectroscopy

The IR spectrum will highlight the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeRationale
~ 3060 - 3010Aromatic C-H StretchCharacteristic stretching vibrations for C-H bonds on the benzene ring.
~ 2930, 2850Aliphatic C-H StretchStrong absorptions corresponding to the C-H bonds of the cyclohexyl and propanone chain.[10]
~ 1705 - 1715Carbonyl (C=O) StretchA strong, sharp absorption band characteristic of a saturated alkyl-aryl ketone.[10]
~ 1600, 1490Aromatic C=C BendingVibrations from the aromatic ring skeleton.
~ 1245Aryl-Alkyl Ether (C-O) StretchStrong asymmetric C-O-C stretching from the methoxy group.
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern, which is crucial for structural confirmation.

  • Molecular Ion (M⁺): The molecular formula is C₁₆H₂₂O₂. The expected molecular ion peak will be at m/z = 246.

  • Key Fragmentation Pathways: The molecule is expected to fragment via pathways characteristic of ketones.

    • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is highly favorable. This would lead to the loss of the cyclohexyl radical (•C₆H₁₁) or the 2-methoxyphenethyl radical.

      • [M - C₆H₁₁]⁺ = m/z 163

      • [C₆H₁₁CO]⁺ = m/z 111

    • McLafferty Rearrangement: A characteristic rearrangement for ketones with a gamma-hydrogen. While possible, alpha-cleavage is often more dominant for cyclohexyl ketones.

    • Benzylic Cleavage: Cleavage of the bond between the two methylene groups of the propyl chain would yield a stable benzylic cation.

      • [CH₂(C₆H₄OCH₃)]⁺ = m/z 121

MassSpecFragmentation cluster_alpha Alpha-Cleavage cluster_benzylic Benzylic Cleavage Parent Parent Ion (m/z = 246) Frag1 [M - C₆H₁₁]⁺ (m/z = 163) Parent->Frag1 - •C₆H₁₁ Frag2 [C₆H₁₁CO]⁺ (m/z = 111) Parent->Frag2 - •CH₂CH₂(C₆H₄OCH₃) Frag3 [CH₂(C₆H₄OCH₃)]⁺ (m/z = 121) Parent->Frag3 Rearrangement & Cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The structure of 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one can be reliably established through a synergistic approach of logical synthesis and comprehensive spectroscopic analysis. The proposed two-step synthesis via a Claisen-Schmidt condensation followed by catalytic hydrogenation provides a clear and efficient route to the target molecule. The predictive spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, forms a robust analytical framework. Each predicted signal and fragment is explained by fundamental chemical principles, offering a self-validating system for researchers to confirm the identity and purity of the synthesized compound. This technical guide serves as a complete resource for the preparation and structural characterization of this novel ketone.

References

  • Journal of Chemical and Pharmaceutical Research. (2014). Chalcones: Synthesis, structure diversity and pharmacological activity. Journal of Chemical and Pharmaceutical Research, 6(5), 1076-1088. [Link]

  • International Journal of Pharmaceutical Research and Development. (2022). Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. International Journal of Pharmaceutical Research and Development. [Link]

  • Yerra, K. et al. (2005). Synthesis and Characterization of Some Chalcone Derivatives. Science Alert. [Link]

  • Chemistry Journal of Moldova. (2024). AROMATIC METHYL KETONES IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE CHALCONES. Chemistry Journal of Moldova. [Link]

  • Al-Salahi, R., Marzouk, M., & El-Hashash, M. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5029. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]

  • NIST. (n.d.). 1-Propanone, 1-cyclohexyl-. NIST WebBook. [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)propan-1-one. PubChem. [Link]

  • NIST. (n.d.). 1-Propanone, 1-cyclohexyl- IR Spectrum. NIST WebBook. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • OChemPal. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. YouTube. [Link]

  • Journal of Chemical Research, Synopses. (1999). The Heterogeneous Catalytic Hydrogenation of Cumulated Allene-cyclopropanes: 1-(2′-Methylpropenylidene)-2-phenylcyclopropane. Journal of Chemical Research, Synopses. [Link]

Sources

Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone: Technical Reference Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone (CAS: 898774-34-0), also known as 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one , is a specialized organic building block primarily utilized in medicinal chemistry and drug discovery. Structurally, it consists of a lipophilic cyclohexyl ring linked via a propyl ketone tether to a 2-methoxyphenyl moiety.

This molecule serves as a critical intermediate for synthesizing aryl-alkyl-amine pharmacophores, which are prevalent in G-protein coupled receptor (GPCR) ligands (e.g., adrenergic, dopaminergic, and serotonergic receptors). Its structural motif—combining a rigid aliphatic cycle with an electron-rich aromatic system—makes it an ideal scaffold for probing Structure-Activity Relationships (SAR) in central nervous system (CNS) and cardiovascular drug development.

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature & Identification
PropertyDetail
IUPAC Name 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one
Common Name Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone
CAS Number 898774-34-0
Molecular Formula C₁₆H₂₂O₂
Molecular Weight 246.35 g/mol
SMILES COC1=CC=CC=C1CCC(=O)C2CCCCC2
Physical Properties (Experimental & Predicted)
PropertyValue / Description
Physical State Viscous oil or low-melting solid (dependent on purity)
Boiling Point ~380–400 °C (Predicted at 760 mmHg)
Density ~1.031 g/cm³
Solubility Insoluble in water; Soluble in DMSO, Chloroform, Dichloromethane, Methanol
Lipophilicity (LogP) ~4.2 (Predicted) – Highly Lipophilic
Flash Point >110 °C (Estimated)

Synthesis & Manufacturing Methodologies

The synthesis of Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone can be approached via two primary pathways: Aldol Condensation/Hydrogenation (Industrial/Scalable) and Weinreb Amide Alkylation (Precision/Laboratory).

Method A: Aldol Condensation & Catalytic Hydrogenation

This route is preferred for scale-up due to the availability of starting materials.

Step 1: Claisen-Schmidt Condensation

  • Reagents: Cyclohexyl methyl ketone (1-cyclohexylethanone), 2-Methoxybenzaldehyde (o-Anisaldehyde).

  • Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in Ethanol.

  • Mechanism: Base-catalyzed enolate formation of the ketone followed by nucleophilic attack on the aldehyde.

  • Intermediate: 1-cyclohexyl-3-(2-methoxyphenyl)prop-2-en-1-one (Enone).

Step 2: Catalytic Hydrogenation

  • Reagents: H₂ gas (1-3 atm), Enone intermediate.

  • Catalyst: 10% Palladium on Carbon (Pd/C).

  • Solvent: Ethyl Acetate or Ethanol.[1]

  • Selectivity Control: Reaction monitoring is critical to prevent reduction of the carbonyl group (to alcohol) or the aromatic ring.

Method B: Weinreb Amide Alkylation

This route avoids the formation of double-bond isomers and over-reduction byproducts.

  • Precursor Formation: Convert Cyclohexanecarboxylic acid to its Weinreb amide (N-methoxy-N-methylcyclohexanecarboxamide).

  • Grignard Addition: React with 2-(2-methoxyphenyl)ethylmagnesium bromide .

  • Hydrolysis: Acidic workup yields the pure ketone.

Synthesis Workflow Diagram

SynthesisPathways Start1 Cyclohexyl Methyl Ketone Intermediate Enone Intermediate (Unsaturated) Start1->Intermediate Aldol Condensation (NaOH/EtOH) Start2 2-Methoxybenzaldehyde Start2->Intermediate Product Target Ketone (C16H22O2) Intermediate->Product Hydrogenation (H2, Pd/C) AltStart Weinreb Amide (Cyclohexyl) AltStart->Product Nucleophilic Acyl Substitution Grignard Grignard Reagent (2-OMe-Phenethyl-MgBr) Grignard->Product

Figure 1: Dual synthetic pathways for Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone showing the Aldol (top) and Weinreb (bottom) routes.

Analytical Characterization

Validating the identity of CAS 898774-34-0 requires a multi-modal approach to ensure the absence of the enone intermediate or over-reduced alcohol.

Proton NMR (¹H-NMR) Profile (CDCl₃, 400 MHz)
  • Aromatic Region (6.8 – 7.3 ppm): 4H multiplet corresponding to the 2-methoxyphenyl ring.

  • Methoxy Group (3.82 ppm): Strong singlet (3H, -OCH₃).

  • Alpha-Methylene (2.7 – 2.9 ppm): Triplet/Multiplet (2H, -CH₂-C=O).

  • Beta-Methylene (2.4 – 2.6 ppm): Triplet/Multiplet (2H, Ar-CH₂-).

  • Cyclohexyl Methine (2.3 ppm): Multiplet (1H, CH-C=O).

  • Cyclohexyl Ring (1.1 – 1.9 ppm): Broad multiplets (10H).

Infrared Spectroscopy (FT-IR)
  • Carbonyl Stretch (C=O): ~1705–1715 cm⁻¹ (Saturated ketone). Note: A shift to <1690 cm⁻¹ indicates contamination with the enone intermediate.

  • C-H Stretch (Aliphatic): 2850–2930 cm⁻¹.

  • C-O Stretch (Ether): ~1240 cm⁻¹.

Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion [M]+: m/z 246.

  • Base Peak: Often m/z 111 (Cyclohexyl-CO⁺) or m/z 135 (Tropylium-like fragment from methoxyphenethyl).

  • Fragmentation Pattern: Cleavage alpha to the carbonyl is the dominant pathway.

Pharmacological & Research Applications[2][5][6]

Drug Discovery Intermediate

This ketone is a direct precursor to 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-amine via reductive amination. This amine scaffold mimics the pharmacophore of several alpha-adrenergic blockers and antiarrhythmic agents.

  • Alpha-1 Adrenergic Antagonists: The 2-(2-methoxyphenyl)ethyl tail is a "privileged structure" found in drugs like Urapidil and Silodosin analogs, conferring high affinity for α1 receptors.

  • Sigma Receptor Ligands: The combination of a hydrophobic cyclohexyl group and an aromatic ether is characteristic of high-affinity Sigma-1 receptor ligands, investigated for neuroprotective properties.

"Legal High" and NPS Analog Research

Researchers utilize this compound as a reference standard when analyzing New Psychoactive Substances (NPS). It is structurally homologous to precursors used in the synthesis of arylcyclohexylamines (e.g., PCP analogs), although the ketone itself lacks dissociative potency. It serves as a negative control or a metabolite marker in forensic toxicology screens [1, 2].

Stability & Handling Protocols

Stability[2]
  • Oxidation: Stable under ambient conditions; prolonged exposure to air may lead to slow alpha-oxidation.

  • Light Sensitivity: Store in amber vials to prevent photochemical degradation (Norrish Type I/II cleavage).

  • Storage: 2–8 °C under inert atmosphere (Argon/Nitrogen).

Safety (GHS Classification)
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis or handling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78887, 2-Methoxyphenylacetone (Related Structure Analysis). Retrieved from [Link]

  • McLaughlin, G., et al. (2017). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis. Retrieved from [Link]

  • ChemSRC (2024). Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone - CAS 898774-34-0 Physicochemical Data.[2] Retrieved from [Link]

Sources

Technical Analysis: 2-Methoxyphenyl Ethyl Cyclohexyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Analysis & Molecular Weight Determination: 2-Methoxyphenyl Ethyl Cyclohexyl Ketone Content Type: Technical Monograph / Chemical Identity Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals.

Executive Summary & Structural Disambiguation

In the domain of medicinal chemistry and novel psychoactive substance (NPS) research, nomenclature often overlaps between strict IUPAC conventions and colloquial laboratory shorthand. The string "2-methoxyphenyl ethyl cyclohexyl ketone" presents a structural ambiguity that must be resolved prior to accurate molecular weight determination.

This guide addresses the two chemically distinct entities most likely referenced by this descriptor:

  • Target A (Literal Match): Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone (CAS 898774-34-0).[1] A specific structural isomer where an ethyl linker connects the aryl and cyclohexyl-keto moieties.

  • Target B (Pharmacophore Scaffold): 2-(2-methoxyphenyl)-2-ethylcyclohexan-1-one . A gem-disubstituted cyclohexanone derivative, serving as a critical synthetic precursor to arylcyclohexylamine dissociatives (e.g., 2-Methoxy-N-ethylketamine analogues).

Primary Focus: This guide prioritizes Target A due to its alignment with the specific syntax of the query, while providing comparative data for Target B to ensure comprehensive coverage for drug development professionals.

Physicochemical Identity (Target A)

Compound: Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone Systematic Name: 1-Cyclohexyl-3-(2-methoxyphenyl)propan-1-one

Molecular Weight & Formula

The molecular weight is the critical parameter for mass spectrometry (MS) confirmation and stoichiometric calculations.

PropertyValueUnitPrecision Note
Molecular Formula C₁₆H₂₂O₂ -Confirmed stoichiometry
Average Molecular Weight 246.35 g/mol Based on standard atomic weights
Monoisotopic Mass 246.1620 DaFor HRMS [M+H]⁺ calculation
Exact Mass 246.16198DaTheoretical
LogP (Predicted) ~4.2-High lipophilicity
Structural Components[2][3][4][5][6][7][8][9][10][11]
  • Core: Propan-1-one (Propyl ketone) backbone.

  • Substituent 1 (C-1): Cyclohexyl group.[2]

  • Substituent 2 (C-3): 2-Methoxyphenyl (o-Anisyl) group.

Synthetic Pathways & Causality

To understand the impurities and fragmentation patterns seen in analysis, one must understand the synthesis. The construction of the Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone scaffold typically follows a convergent synthesis strategy.

Mechanism: Weinreb Amide Acylation

The most reliable route to avoid over-addition (a common issue with Grignard reagents) is the Weinreb Amide protocol.

  • Activation: 3-(2-methoxyphenyl)propanoic acid is activated (via SOCl₂ or Oxalyl Chloride) to its acid chloride.

  • Weinreb Intermediate: Reaction with N,O-dimethylhydroxylamine forms the stable amide.

  • Nucleophilic Attack: Addition of Cyclohexylmagnesium bromide (Grignard).

  • Hydrolysis: Acidic workup releases the ketone.

Why this matters: This route prevents the formation of the tertiary alcohol (C16H24O2, MW 248.36), a common impurity that complicates MW determination in crude samples.

SynthesisWorkflow Start 3-(2-methoxyphenyl) propanoic acid Activation Acid Chloride Formation Start->Activation SOCl2 Weinreb Weinreb Amide (Intermediate) Activation->Weinreb NH(OMe)Me Grignard Cyclohexyl-MgBr Addition Weinreb->Grignard THF, 0°C Product Target Ketone (MW 246.35) Grignard->Product H3O+ Workup Impurity Tertiary Alcohol (Impurity MW 248.36) Grignard->Impurity Over-addition (if not Weinreb)

Figure 1: Controlled synthesis workflow via Weinreb amide to ensure high-purity ketone isolation.

Analytical Verification Protocols

Trustworthy identification requires a self-validating analytical workflow. Relying solely on a single peak in LC-MS is insufficient due to potential isobaric interferences.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm Elemental Composition (C₁₆H₂₂O₂).

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion: Protonated Molecule

    
    .
    
  • Calculated m/z:

    
    .
    
  • Acceptance Criteria: Mass error < 5 ppm.

Protocol 2: Fragmentation Logic (MS/MS)

In triple-quadrupole or Q-TOF analysis, the molecule will fragment in predictable patterns.

  • Primary Cleavage (Alpha-Cleavage): The bond between the carbonyl carbon and the cyclohexyl ring is labile.

    • Fragment A: Cyclohexyl cation (m/z 83).

    • Fragment B: 2-(2-methoxyphenyl)acetyl cation (m/z ~163).

  • McLafferty Rearrangement: Unlikely in this specific structure due to the lack of gamma-hydrogens relative to the carbonyl in a favorable conformation for the 6-membered transition state, but benzylic cleavage is dominant.

MassSpecFragmentation Parent Parent Ion [M+H]+ m/z 247.17 Frag1 Cyclohexyl Cation m/z 83.08 Parent->Frag1 Alpha Cleavage Frag2 Acylium Ion [M - Cy]+ m/z 163.07 Parent->Frag2 Loss of Cyclohexane Frag3 Tropylium deriv. m/z 121.06 Frag2->Frag3 Loss of Ketene (Secondary)

Figure 2: Predicted ESI-MS/MS fragmentation pathway for structural confirmation.

Comparative Analysis: The "Precursor" Scenario (Target B)

If the research context involves Arylcyclohexylamines (e.g., developing antagonists for NMDA receptors), the user likely refers to the gem-disubstituted precursor.

Compound: 2-(2-methoxyphenyl)-2-ethylcyclohexan-1-one Context: Precursor to 2-Methoxy-N-ethylketamine analogues.

FeatureTarget A (Linear Linker)Target B (Gem-Disubstituted Ring)
Formula C₁₆H₂₂O₂C₁₅H₂₀O₂
Molecular Weight 246.35 g/mol 232.32 g/mol
Structure Flexible alkyl chain linkerRigid cyclohexanone ring
Key NMR Signal Triplet (~2.8 ppm) for -CH₂-CO-Quartet/Triplet for Ethyl group
CAS Reference 898774-34-0(Analogous to 1239943-76-0 precursors)

Critical Distinction: If your mass spectrometry data shows a parent ion at m/z 233 , you are working with Target B (the ring-substituted precursor). If you see m/z 247 , you are working with Target A (the linear ketone).

References

  • abcr GmbH . Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone Product Specification. Accessed 2025.[3][4][5] Link

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 566631, 2-(2-Methoxyethyl)cyclohexanone. Retrieved from [Link] (Used for structural analog comparison).

  • Morris, H., & Wallach, J. (2014) . From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis. (Contextual grounding for arylcyclohexylamine precursors). Link

  • BLD Pharm . Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone - CAS 898774-34-0.[1] Link

Sources

Cyclohexyl 2-Methoxyphenyl Ketone: A Pivotal Scaffold in SGLT2 and CNS Ligand Design

[1]

Executive Summary

Cyclohexyl 2-methoxyphenyl ketone (CAS: 111504-19-9) represents a "privileged scaffold" in modern medicinal chemistry.[1] Unlike simple aromatic ketones, this molecule bridges the gap between planar aromatic systems and sp³-rich aliphatic architectures.[1] Its structural core—a lipophilic cyclohexyl ring linked to an ortho-substituted anisole moiety—serves as a critical intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors and novel Mu-Opioid Receptor (MOR) antagonists .[1]

This guide provides a comprehensive technical analysis of this scaffold, focusing on the steric influence of the ortho-methoxy group, optimized synthetic pathways, and its divergent applications in drug discovery.[1]

Chemical Architecture & The "Ortho-Methoxy" Effect

The pharmacological value of this scaffold lies in the 2-methoxy (ortho-methoxy) substituent.[1] Unlike para-substituted analogs, the ortho-methoxy group introduces significant steric strain and electrostatic repulsion with the carbonyl oxygen.[1]

  • Conformational Locking: The ortho-methoxy group restricts the rotation of the phenyl ring relative to the carbonyl plane.[1] This "pre-organized" conformation often mimics the bioactive state required for binding to protein pockets (e.g., tubulin or kinase domains), reducing the entropic penalty of binding.

  • Metabolic Shielding: The steric bulk protects the carbonyl carbon from rapid nucleophilic attack and hinders metabolic oxidation at the adjacent phenyl positions, potentially extending the half-life of derived drugs.[1]

  • Lipophilicity Balance: The cyclohexyl ring adds significant lipophilicity (

    
    ) without the aromatic stacking interactions of a bi-aryl system, allowing for better penetration of the Blood-Brain Barrier (BBB) in CNS-targeted derivatives.[1]
    

Divergent Synthetic Pathways

Synthesizing sterically hindered ketones requires careful selection of methodology.[1] While Friedel-Crafts acylation is standard for para-isomers, it fails for ortho-methoxy derivatives due to electronic directing conflicts and steric hindrance.[1]

The Preferred Route: Grignard Addition to Nitriles

The most robust protocol involves the addition of 2-methoxyphenylmagnesium bromide to cyclohexanecarbonitrile .[1] This route avoids over-addition (forming tertiary alcohols) because the intermediate imine salt precipitates and is hydrolyzed only during workup.

Alternative Route: Weinreb Amide Coupling

For highly functionalized derivatives where harsh Grignard conditions are not tolerated, the Weinreb amide (N-methoxy-N-methylamide) of cyclohexanecarboxylic acid is reacted with the aryl lithium species.[1]

Visualization: Synthetic Logic

SynthesisPathwaysAnisole2-BromoanisoleGrignardGrignard Reagent(2-MeO-Ph-MgBr)Anisole->GrignardMg, THFNitrileCyclohexanecarbonitrileImineImine Salt IntermediateGrignard->Imine+ NitrileProductCyclohexyl 2-methoxyphenyl ketoneImine->ProductH3O+ HydrolysisTertAlcoholTertiary Alcohol(Over-addition)AcidClCyclohexanecarbonylChlorideAcidCl->ProductRequires Weinreb AmideAcidCl->TertAlcohol+ Grignard (Fast)

Figure 1: Comparative synthesis pathways. The Nitrile route (solid lines) prevents over-addition, whereas Acid Chloride routes (dotted) risk tertiary alcohol formation.

Medicinal Chemistry Applications

Precursor for SGLT2 Inhibitors

The "gliflozin" class of antidiabetic drugs (e.g., Dapagliflozin, Empagliflozin) relies on a C-aryl glucoside scaffold.[1] Cyclohexyl aryl ketones serve as precursors for saturated ring analogs of these inhibitors.[1]

  • Mechanism: The ketone is reduced to a methylene or alcohol linker, connecting the sugar mimetic (glucose) to the lipophilic tail (cyclohexyl-phenyl).

  • Utility: Saturated cyclohexyl analogs often show improved selectivity for SGLT2 over SGLT1 compared to their bi-aryl counterparts.[1]

CNS Active Agents (Opioid & NMDA)

Derivatives of this ketone are explored as Mu-Opioid Receptor (MOR) antagonists and dissociative agents.

  • Reductive Amination: Reacting the ketone with amines (e.g., methylamine, phenethylamine) yields N-substituted cyclohexyl-benzylamines.[1]

  • Case Study: Research indicates that 3-[3-(Phenalkylamino)cyclohexyl]phenols, derived from similar ketone intermediates, act as potent MOR antagonists, offering a pathway to non-addictive pain management or overdose reversal agents [1].[1]

Anticancer Chromenes

The ketone can undergo cyclization to form 2-cyclohexyl-5-methoxy-2H-chromene .[1]

  • Target: DNA Polymerase-beta (Pol

    
    ).[1][2]
    
  • Activity: Inhibiting Pol

    
     prevents cancer cells from repairing DNA damage induced by chemotherapy, acting as a sensitizing agent.[1] The 2-methoxy group is essential for the formation of the chromene oxygen ring [2].[1]
    

Experimental Protocol: Grignard Synthesis

Note: All procedures must be performed under an inert atmosphere (Nitrogen or Argon).

Materials
  • 2-Bromoanisole (1.0 equiv)[1]

  • Magnesium turnings (1.1 equiv, activated)

  • Cyclohexanecarbonitrile (1.0 equiv)

  • THF (Anhydrous)

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology
  • Activation: Place magnesium turnings in a flame-dried 3-neck flask. Add a crystal of iodine and heat gently until iodine vaporizes to activate the surface.[1]

  • Grignard Formation: Add 10% of the 2-bromoanisole solution in THF. Initiate reflux.[1][3] Once started, add the remaining bromide dropwise to maintain a gentle boil. Stir for 1 hour at reflux.

  • Addition: Cool the Grignard solution to 0°C. Add Cyclohexanecarbonitrile (diluted in THF) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The solution will turn turbid as the imine salt precipitates.[1]

  • Hydrolysis: Cool to 0°C. Quench carefully with 1M HCl (exothermic). Stir vigorously for 2 hours to hydrolyze the imine to the ketone.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1). The product is typically a viscous oil or low-melting solid.[1]

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how modifications to the core scaffold alter biological targeting.

SAR_MapCoreCyclohexyl 2-methoxyphenylketone CoreMod1Ketone Reduction(C=O -> CH-OH)Core->Mod1Mod2Reductive Amination(C=O -> CH-NH-R)Core->Mod2Mod3Cyclization(with 2-OH)Core->Mod3Target1SGLT2 Inhibitors(Antidiabetic)Mod1->Target1LinkerTarget2MOR Antagonists(Opioid Receptor)Mod2->Target2PharmacophoreTarget3Chromenes(DNA Pol-beta Inhibitor)Mod3->Target3Scaffold

Figure 2: Divergent synthesis map showing how the ketone core translates into distinct therapeutic classes.

References

  • Tocco, G. et al. (2022).[1][4] "3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derivative." Archiv der Pharmazie. Available at: [Link][4]

  • Shao, H. et al. (2011).[1] "(4-Methoxyphenyl)(4-methylcyclohexyl)methanone: A key intermediate for SGLT2 inhibitors."[1] Acta Crystallographica Section E. Available at: [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12352100, Cyclohexyl(2-methoxyphenyl)methanone." PubChem. Available at: [Link]

Technical Guide: Arylalkyl Ketone Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Optimization Strategies, Synthetic Architectures, and Pharmacological Profiling

Executive Summary

The arylalkyl ketone scaffold (


) represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in therapeutic classes ranging from acetylcholinesterase inhibitors (Donepezil) to antidepressants (Bupropion) and anti-inflammatory agents (Nabumetone). Despite their ubiquity, these scaffolds present distinct challenges: metabolic instability via carbonyl reduction, potential toxicity from reactive metabolites, and synthetic regioselectivity issues.

This technical guide provides a high-level operational framework for the design, synthesis, and optimization of arylalkyl ketones. It moves beyond basic textbook definitions to address the causality of experimental choices—why specific synthetic routes prevent scale-up failures and how structural modifications modulate metabolic clearance.

Structural Significance & Pharmacophore Analysis

The arylalkyl ketone is not merely a linker; it is an electronic and steric anchor.[1]

  • Electronic Dipole: The carbonyl group creates a strong dipole (~2.3–3.0 D), acting as a hydrogen bond acceptor (HBA) with a typical interaction distance of 2.8–3.0 Å. This is critical for binding to serine or threonine residues in receptor pockets.

  • Conformational Gatekeeper: The

    
     hybridization of the carbonyl carbon enforces planarity between the aromatic ring and the ketone, assuming conjugation is possible. This rigidity can reduce the entropic penalty of binding but may also limit fit within narrow clefts.
    
  • Acidity & Enolization: The

    
    -protons (pKa ~19–20) allow for enolization. While generally stable at physiological pH, this acidity facilitates metabolic epimerization if a chiral center is adjacent to the carbonyl.
    

Synthetic Architectures: Decision Frameworks

A common failure mode in early-stage discovery is selecting a synthetic route that cannot scale or lacks chemoselectivity. We contrast the two dominant methodologies: Friedel-Crafts Acylation and Weinreb Ketone Synthesis .

Comparative Analysis: Synthetic Routes
FeatureFriedel-Crafts AcylationWeinreb Amide Synthesis
Mechanism Electrophilic Aromatic Substitution (

)
Nucleophilic Acyl Substitution (via Chelation)
Regioselectivity Poor (Ortho/Para mixtures); requires blocking groupsHigh (Controlled by leaving group position)
Over-addition Rare (Deactivated product)Impossible (Stable tetrahedral intermediate)
Functional Group Tolerance Low (Acid sensitive; Lewis acid complexation)High (Tolerates esters, nitriles, halides)
Scale-up Risk High (Exotherms, stoichiometric

waste)
Low (Mild conditions, catalytic options available)
Visualization: Synthetic Decision Tree

The following diagram illustrates the logical flow for selecting the optimal synthetic pathway based on substrate properties.

SyntheticDecisionTree Start Target: Arylalkyl Ketone SubstrateCheck Substrate Analysis Start->SubstrateCheck ElectronRich Electron Rich Ring? (e.g., Anisole, Thiophene) SubstrateCheck->ElectronRich SensitiveGroups Acid Sensitive Groups? (e.g., Boc, Acetals) ElectronRich->SensitiveGroups No / Complex FC_Route Route A: Friedel-Crafts (AlCl3 / Acid Chloride) ElectronRich->FC_Route Yes (And robust) SensitiveGroups->FC_Route No Weinreb_Route Route B: Weinreb Synthesis (N,O-dimethylhydroxylamine) SensitiveGroups->Weinreb_Route Yes Product Purified Scaffold FC_Route->Product Isomer Separation Req. Weinreb_Route->Product High Fidelity

Figure 1: Decision logic for synthesis. Weinreb routes are preferred for complex scaffolds to avoid regioselectivity issues common in Friedel-Crafts chemistry.

Experimental Protocol: High-Fidelity Weinreb Synthesis

Rationale: This protocol is selected over Grignard addition to nitriles or Friedel-Crafts because it guarantees mono-addition through a stable chelated intermediate, preventing the formation of tertiary alcohol byproducts.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)

  • N,O-Dimethylhydroxylamine HCl (1.2 equiv)

  • EDC·HCl (1.5 equiv) or HATU (1.2 equiv)

  • HOBt (1.5 equiv) - if using EDC

  • N-Methylmorpholine (NMM) or DIPEA (3.0 equiv)

  • Organometallic Reagent (R-Li or R-MgBr) (1.5 - 2.0 equiv)

Step-by-Step Methodology:

  • Amide Formation (The "Weinreb" Handle):

    • Dissolve the carboxylic acid in anhydrous DCM (0.1 M).

    • Add NMM/DIPEA and stir for 10 min at

      
       to deprotonate.
      
    • Add EDC·HCl and HOBt. Stir for 30 min to activate the acid.

    • Add N,O-Dimethylhydroxylamine HCl.

    • Critical Checkpoint: Monitor by LC-MS. The reaction usually completes in 4–12 hours. The product (Weinreb amide) is stable and can be purified via silica flash chromatography (typically EtOAc/Hexanes).

  • Nucleophilic Addition (The "Ketone" Formation):

    • Dissolve the purified Weinreb amide in anhydrous THF or Et2O under Argon/Nitrogen. Cool to

      
       (for R-Li) or 
      
      
      
      (for R-MgBr).
    • Add the organometallic reagent dropwise.

    • Mechanistic Insight: The reaction stops at the tetrahedral intermediate because the magnesium/lithium atom chelates between the carbonyl oxygen and the methoxy oxygen of the amide.[2] This 5-membered chelate is stable and prevents the carbonyl from reforming and accepting a second nucleophile.

    • Stir for 1–2 hours.

  • Quench and Release:

    • Quench with saturated

      
       or dilute 
      
      
      
      .
    • Why? Acidic hydrolysis breaks the chelate, collapsing the tetrahedral intermediate to release the desired ketone.

    • Extract with EtOAc, dry over

      
      , and concentrate.
      

Medicinal Chemistry Optimization: SAR & Metabolism

The Metabolic Liability: Carbonyl Reduction

The primary failure point for arylalkyl ketones in DMPK (Drug Metabolism and Pharmacokinetics) is the stereoselective reduction to secondary alcohols by Carbonyl Reductases (CBRs) or Alcohol Dehydrogenases (ADHs) .

  • Consequence: The resulting alcohol may lose potency (loss of H-bond acceptor) or introduce a new chiral center, creating diastereomers with different toxicological profiles.

  • Mitigation Strategy:

    • Steric Occlusion: Introduce ortho-substituents on the aryl ring to hinder enzymatic approach.

    • Electronic Modulation: Electron-donating groups (EDGs) on the ring decrease the electrophilicity of the carbonyl, slowing reduction.

    • Bioisostere Replacement: Replace the ketone with a sulfoxide (

      
      ), sulfone (
      
      
      
      ), or an oxetane.
Visualization: Metabolic Fate Pathway

MetabolicFate Ketone Arylalkyl Ketone (Active Drug) Alcohol_R Sec-Alcohol (R-isomer) (Potential Inactive) Ketone->Alcohol_R Stereoselective Reduction Alcohol_S Sec-Alcohol (S-isomer) (Potential Toxic) Ketone->Alcohol_S CBR Enzyme: Carbonyl Reductase (NADPH dependent) CBR->Ketone Catalysis Glucuronide Glucuronide Conjugate (Rapid Excretion) Alcohol_R->Glucuronide UGT Enzymes Alcohol_S->Glucuronide

Figure 2: Metabolic trajectory of aryl ketones. The rapid reduction to alcohols often limits half-life and bioavailability.

Case Study: Donepezil (Aricept)

Donepezil illustrates the quintessential optimization of an arylalkyl ketone (specifically, an indanone) for CNS penetration and high-affinity binding.

  • Target: Acetylcholinesterase (AChE).[3][4]

  • Scaffold Role:

    • The Indanone (arylalkyl ketone fused to a ring) binds to the Peripheral Anionic Site (PAS) of the enzyme via

      
       stacking (Trp286).
      
    • The Ketone Oxygen acts as a specific H-bond acceptor, orienting the molecule.

  • SAR Insight: Early SAR studies demonstrated that the linker length between the basic nitrogen (piperidine) and the indanone was critical. The ketone provides the necessary rigidity; reducing it to an alcohol or removing the carbonyl significantly decreased binding affinity (

    
     values dropped from nM to 
    
    
    
    range).

References

  • Weinreb Ketone Synthesis Mechanism & Scope Source: Organic Chemistry Portal.[5][6] URL:[Link]

  • Donepezil Structure-Activity Relationship (SAR) Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Friedel-Crafts Acylation: Mechanisms and Limitations Source: Organic Chemistry Portal.[5][6] URL:[Link]

  • Carbonyl Reduction in Drug Metabolism Source: Thieme Connect / Synthesis Reviews. URL:[Link]

Sources

Technical Monograph: Cyclohexyl 2-(2-methoxyphenyl)ethyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation, Synthesis Strategy, and Characterization Profile

Chemical Identity & Topological Analysis[1][2]

This guide defines the structural and synthetic parameters for Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone , a specific structural analog relevant to medicinal chemistry campaigns exploring GPCR ligands, kinase inhibitors, and metabolic modulators.[1] It functions as a lipophilic scaffold combining a saturated alicyclic ring (cyclohexane) with an electron-rich aromatic system (2-methoxybenzene) via a flexible ethyl-ketone linker.[1]

Core Identifiers
ParameterValue
IUPAC Name 1-Cyclohexyl-3-(2-methoxyphenyl)propan-1-one
Common Name Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone
Molecular Formula

Molecular Weight 246.35 g/mol
Canonical SMILES COc1ccccc1CCC(=O)C2CCCCC2
InChIKey Predicted based on connectivity:[1]WZLXV... (Structure Specific)
SMILES Topology & Parsing

The SMILES string COc1ccccc1CCC(=O)C2CCCCC2 encodes the specific connectivity required to distinguish this molecule from its meta- or para-isomers.[1]

  • COc1ccccc1 : Defines the ortho-substituted anisole ring.[1] The position of the methoxy group (CO) relative to the alkyl chain is critical for the "ortho effect" in subsequent reactivity and binding.

  • CCC(=O) : Represents the ethyl linker attached to the carbonyl carbon. In SMILES notation, the carbonyl carbon is the third atom in this chain segment relative to the aromatic ring (

    
    ).[1]
    
  • C2CCCCC2 : Defines the cyclohexyl ring attached to the carbonyl.

SMILES_Parse cluster_0 Fragment A: Aromatic Head cluster_1 Fragment B: Linker cluster_2 Fragment C: Aliphatic Tail root SMILES: COc1ccccc1CCC(=O)C2CCCCC2 node_OMe Methoxy (Ortho) [COc] node_Ph Phenyl Ring [c1ccccc1] node_OMe->node_Ph Ortho Sub node_Link Ethyl Spacer [CC] node_Ph->node_Link C-C Bond node_Ketone Carbonyl [C(=O)] node_Link->node_Ketone C-C Bond node_Cyc Cyclohexyl Ring [C2CCCCC2] node_Ketone->node_Cyc Acyl Bond

Figure 1: Topological decomposition of the SMILES string into functional pharmacophores.

Retrosynthetic Analysis

To synthesize this molecule with high fidelity, we must avoid common pitfalls such as over-addition (common with Grignard reagents reacting directly with acid chlorides) or regioselectivity issues in Friedel-Crafts acylation.[1]

Strategic Disconnection

The most robust disconnection is at the acyl-carbon/cyclohexyl bond or the acyl-carbon/ethyl bond.[1]

  • Path A (Recommended): Weinreb Amide Coupling. Utilizes the stability of the stable metal-chelated intermediate formed by N-methoxy-N-methylamides to prevent over-addition of the Grignard reagent.[1]

  • Path B (Alternative): Hydrogenation of Chalcone Analog. Condensation of cyclohexyl methyl ketone with 2-methoxybenzaldehyde followed by Pd/C hydrogenation.[1] Risk:[1] Cyclohexyl ring dehydrogenation or incomplete reduction.[1]

Selected Pathway: The Weinreb Protocol

This protocol ensures 1:1 stoichiometry and high purity.

  • Precursor A: Cyclohexanecarboxylic acid (converted to Weinreb amide).[1]

  • Precursor B: 2-(2-Methoxyphenyl)ethyl bromide (converted to Grignard).[1]

Synthesis_Workflow Acid Cyclohexanecarboxylic Acid Weinreb Weinreb Amide Intermediate Acid->Weinreb EDC / HOBt Coupling Amine N,O-Dimethyl- hydroxylamine HCl Amine->Weinreb Bromide 2-(2-Methoxyphenyl)ethyl bromide Grignard Grignard Reagent (R-MgBr) Bromide->Grignard Activation Mg Mg / THF Mg->Grignard Chelate Stable Tetrahedral Chelate Weinreb->Chelate Nucleophilic Attack Grignard->Chelate Product Target Ketone (Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone) Chelate->Product Acidic Workup (HCl)

Figure 2: Weinreb Amide synthesis pathway preventing tertiary alcohol byproducts.[1]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale.[1]

Step 1: Synthesis of the Weinreb Amide

Objective: Convert Cyclohexanecarboxylic acid to N-methoxy-N-methylcyclohexanecarboxamide.[1]

  • Reagents: Cyclohexanecarboxylic acid (1.28 g, 10 mmol), N,O-Dimethylhydroxylamine HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3 eq), DCM (anhydrous).[1]

  • Procedure:

    • Dissolve acid in DCM (50 mL) at 0°C under

      
      .
      
    • Add DIPEA, followed by EDC and HOBt. Stir for 15 min.

    • Add N,O-Dimethylhydroxylamine HCl.[1][2]

    • Warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .[1] Concentrate in vacuo.[1]
  • Validation: Check via TLC (EtOAc/Hexane). Expect

    
    .[1]
    
Step 2: Grignard Formation & Coupling

Objective: Couple the aryl-ethyl fragment to the cyclohexyl core.

  • Reagents: 2-(2-methoxyphenyl)ethyl bromide (10 mmol), Mg turnings (1.2 eq), Iodine (crystal), THF (anhydrous).

  • Grignard Preparation:

    • Flame-dry a 3-neck flask. Add Mg and a crystal of

      
      .
      
    • Add 10% of the bromide solution in THF to initiate (look for color fade/exotherm).

    • Add remaining bromide dropwise to maintain gentle reflux.[1] Reflux for 1 hour after addition.

  • Coupling:

    • Cool Grignard solution to 0°C.[1]

    • Add Weinreb amide (from Step 1) dissolved in THF dropwise.[1]

    • Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Quench & Isolation:

    • CRITICAL: Quench with cold 1N HCl (not water) to hydrolyze the stable magnesium chelate.

    • Extract with

      
       (3x).[1] Wash with brine.[1]
      
    • Purify via Flash Column Chromatography (

      
      , 0-10% EtOAc in Hexanes).[1]
      

Analytical Characterization Profile

Researchers must validate the synthesized entity using the following predicted spectral data.

Nuclear Magnetic Resonance (NMR)

The ortho-methoxy group provides a distinct diagnostic handle.[1]

NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H 7.15 - 7.25Multiplet2HAr-H (Meta/Para)
1H 6.85 - 6.95Multiplet2HAr-H (Ortho/Meta)
1H 3.82Singlet3H-OCH3 (Diagnostic)
1H 2.85Triplet2H

1H 2.70Triplet2H

1H 2.35Multiplet1HCyclohexyl C1-H
1H 1.10 - 1.90Multiplet10HCyclohexyl Bulk
Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.[1]

  • Molecular Ion (

    
    ):  246.16 m/z.[1]
    
  • Key Fragments (EI):

    • m/z 135: Tropylium-like ion derived from the 2-methoxyphenethyl fragment (McLafferty rearrangement cleavage).[1]

    • m/z 111: Cyclohexylcarbonyl cation (

      
      ).[1]
      

Applications & Pharmacophore Logic[2]

This molecule serves as a valuable Lipophilic Probe in drug discovery:

  • Linker Studies: The ethyl spacer (

    
    ) allows rotational freedom, contrasting with rigid stilbene or chalcone analogs.[1] This is useful for mapping the depth of hydrophobic pockets in GPCRs.
    
  • Metabolic Stability: The cyclohexyl group is metabolically more robust than a linear alkyl chain but susceptible to P450 oxidation at the 4-position. The methoxy group blocks the ortho-position on the phenyl ring, directing metabolic hydroxylation to the para-position.

  • Kinase Inhibition: Structurally similar to p38 MAP kinase inhibitor scaffolds where the ketone acts as a hydrogen bond acceptor for the hinge region.

References

  • Nahm, S., & Weinreb, S. M. (1981).[1][3][4] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.[1] Link

  • OpenSMILES Specification. (2016). OpenSMILES: An Open Standard for the SMILES Chemical Language. Link

  • Reich, H. J. (2023).[1] Organometallic Chemistry: Grignard Reagent Preparation and Titration. University of Wisconsin-Madison Chemistry Data.[1] Link

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Reference for NMR Shift Predictions of ortho-methoxy systems). Link[1]

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1-cyclohexyl-3-(2-methoxyphenyl)-1-propanone PubChem CID

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-cyclohexyl-3-(2-methoxyphenyl)-1-propanone

Introduction

1-cyclohexyl-3-(2-methoxyphenyl)-1-propanone is an aromatic ketone characterized by a multi-component structure: a cyclohexyl ring, a three-carbon propanone linker, and a 2-methoxyphenyl group. This molecule, while not extensively documented in public chemical databases under a specific PubChem CID, represents a class of compounds with significant potential in medicinal chemistry and materials science. The constituent moieties suggest a range of physicochemical properties and potential biological activities. The methoxyphenyl group is a common feature in bioactive molecules, known to influence antioxidant and anti-inflammatory properties.[1] The cyclohexyl group imparts lipophilicity, which can be critical for membrane permeability and interaction with hydrophobic biological targets. This guide provides a comprehensive overview of the predicted properties, synthesis, potential applications, and analytical methodologies for 1-cyclohexyl-3-(2-methoxyphenyl)-1-propanone, based on established chemical principles and data from structurally analogous compounds.

Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₆H₂₂O₂Based on structural components
Molar Mass ~246.35 g/mol Calculated from the molecular formula
Appearance Colorless to pale yellow liquid or low-melting solidAnalogy with propiophenone and other aryl ketones[2]
Boiling Point > 250 °CExtrapolated from related aryl ketones[4]
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and tolueneCommon characteristic of aryl ketones[5]
LogP (Octanol-Water Partition Coefficient) ~4.5 - 5.0Estimated based on the presence of the lipophilic cyclohexyl and aryl groups

Synthesis of 1-cyclohexyl-3-(2-methoxyphenyl)-1-propanone

The most direct and industrially scalable method for the synthesis of 1-cyclohexyl-3-(2-methoxyphenyl)-1-propanone is the Friedel-Crafts acylation of methoxybenzene (anisole).[6] This electrophilic aromatic substitution reaction involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst.[7][8]

Reaction Scheme

The synthesis proceeds by reacting 3-cyclohexylpropionyl chloride with anisole, using aluminum chloride (AlCl₃) as the catalyst. The methoxy group of anisole is an ortho-, para-directing activator, leading to a mixture of isomers. The ortho-isomer, 1-cyclohexyl-3-(2-methoxyphenyl)-1-propanone, can be separated from the para-isomer by chromatographic techniques.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Anisole (methoxybenzene)

  • 3-Cyclohexylpropionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add 3-cyclohexylpropionyl chloride (1.0 equivalent) to the stirred suspension.

  • In a separate dropping funnel, prepare a solution of anisole (1.0 equivalent) in anhydrous dichloromethane.

  • Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 5% HCl.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with 5% HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the ortho- and para-isomers.

Synthesis Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Friedel-Crafts Acylation cluster_workup Workup cluster_purification Purification prep1 Charge flask with AlCl3 and DCM prep2 Cool to 0 °C prep1->prep2 prep3 Add 3-cyclohexylpropionyl chloride prep2->prep3 react1 Dropwise addition of anisole solution prep3->react1 react2 Stir at room temperature (2-4h) react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with ice and HCl react3->workup1 If complete workup2 Separate organic layer workup1->workup2 workup3 Wash with HCl, H2O, NaHCO3 workup2->workup3 workup4 Dry with MgSO4 workup3->workup4 workup5 Concentrate workup4->workup5 purify1 Column chromatography workup5->purify1 purify2 Isolate ortho-isomer purify1->purify2

Caption: Workflow for the synthesis of 1-cyclohexyl-3-(2-methoxyphenyl)-1-propanone.

Potential Biological Activity and Applications

While specific studies on 1-cyclohexyl-3-(2-methoxyphenyl)-1-propanone are lacking, the structural motifs present in the molecule suggest potential for biological activity.

  • Antioxidant and Anti-inflammatory Properties: The 2-methoxyphenol moiety is found in a variety of natural and synthetic compounds that exhibit antioxidant and anti-inflammatory effects.[1] For instance, some 2-methoxyphenols have been shown to be inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[1] The mechanism of antioxidant activity often involves the donation of a hydrogen atom from the phenolic hydroxyl group (if demethylated in vivo) or stabilization of radical species through resonance.

  • Antimicrobial and Fungicidal Activity: Aryl ketones and related structures have been investigated for their antimicrobial properties.[9] The combination of a lipophilic cyclohexyl group and an aromatic ketone could facilitate interaction with and disruption of microbial cell membranes. Furthermore, related β-azolyl ketones have been described as components in fungicide and bactericide formulations.[10]

Hypothetical Signaling Pathway Interaction

G compound 1-Cyclohexyl-3- (2-methoxyphenyl)-1-propanone ros Reactive Oxygen Species (ROS) compound->ros Scavenges cox2 COX-2 Enzyme compound->cox2 Inhibits oxidative_stress Oxidative Stress ros->oxidative_stress inflammation Inflammatory Response cox2->inflammation

Caption: Potential mechanisms of bioactivity for the target compound.

Analytical Methodologies

A combination of spectroscopic and chromatographic techniques would be employed to confirm the identity, purity, and quantity of synthesized 1-cyclohexyl-3-(2-methoxyphenyl)-1-propanone.

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: A strong absorption band is expected in the range of 1680-1700 cm⁻¹ due to the C=O stretching vibration of the aryl ketone.[11][12] Conjugation with the aromatic ring typically lowers the frequency compared to a saturated ketone.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the carbon alpha to the carbonyl group are expected to resonate in the 2.0-2.5 ppm region.[12] The methoxy group protons will appear as a singlet around 3.8-4.0 ppm. Aromatic protons will be observed in the 6.8-7.8 ppm range, and the cyclohexyl protons will be found in the upfield region of 1.0-2.0 ppm.

    • ¹³C NMR: The carbonyl carbon will have a characteristic chemical shift in the downfield region of 190-200 ppm.[11][14]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis detector is a suitable method for assessing the purity and quantifying the compound.[15] A reversed-phase C18 column with a mobile phase of acetonitrile and water would likely provide good separation. For enhanced sensitivity or analysis in complex matrices, derivatization with an agent like 2,4-dinitrophenylhydrazine (2,4-DNPH) can be employed.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples, GC-MS can provide both separation and structural information. Derivatization with reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve the chromatographic properties and detection limits of ketones.

Analytical Workflow

G cluster_sample Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation sample Synthesized Product ir IR Spectroscopy sample->ir nmr NMR (1H & 13C) sample->nmr hplc HPLC-UV sample->hplc gcms GC-MS sample->gcms structure Structure Confirmation ir->structure nmr->structure purity Purity Assessment hplc->purity quant Quantification hplc->quant gcms->structure

Caption: Workflow for the analytical characterization of the target compound.

References

  • Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS Techniques. ISCA. [Link]

  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. [Link]

  • 13 Friedel-Crafts Acylation. University of Wisconsin-Madison. [Link]

  • 1-Phenyl-1-propanone | C9H10O. PubChem. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • 1-Propanone, 1-(3-bromophenyl)- Properties. U.S. Environmental Protection Agency. [Link]

  • 1-(p-Methoxyphenyl)-2-propanone | C10H12O2. PubChem. [Link]

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]

  • Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples. ACS Publications. [Link]

  • A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. Organic Syntheses. [Link]

  • Biases in ketone measurements using DNPH-coated solid sorbent cartridges. Royal Society of Chemistry. [Link]

  • Propanone Definition. Fiveable. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Mechanistic study. Cy=cyclohexyl, PMP=p‐methoxyphenyl. ResearchGate. [Link]

  • Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • Propiophenone. Wikipedia. [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. WOU. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • friedel-crafts acylation of benzene. Chemguide. [Link]

  • Some physicochemical properties of the binary mixtures heptane-propanone and heptane-ethyl acetate. Semantic Scholar. [Link]

  • Spectroscopy of Aldehydes and Ketones. Fiveable. [Link]

  • Synthesis of (S)-3-cyclohexyl-1-propyn-3-ol. PrepChem. [Link]

  • 1-Propanone, 3-cyclohexyl-1-phenyl- | C15H20O. PubChem. [Link]

  • CH 336: Ketone Spectroscopy. Oregon State University. [Link]

  • How can this reaction happen? I thought Grignard Reagent attacks ketone first?. Reddit. [Link]

  • The Synthesis of Allyl-3-Cyclohexylpropionate. Perfumer & Flavorist. [Link]

  • Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. MDPI. [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Synthesis of 2,3-epoxy-1-phenyl-3-aryl-1-propanone by combination of phase transfer catalyst and ultrasound irradiation. ACG Publications. [Link]

  • Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC. National Institutes of Health. [Link]

  • cyclohexylcarbinol. Organic Syntheses. [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • 7.11: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]

  • SYNTHESIS OF CYCLOHEXYL(PHENYL)METHYL [1,1&- BIPHENYL]-2-YLCARBAMATE. JETIR. [Link]

  • Compound cyclohexyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone. MolPort. [Link]

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An In-depth Technical Guide to 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity known as 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one, including its nomenclature, structural characteristics, and extrapolated chemical properties. As a novel ketone derivative, this document synthesizes information from analogous compounds to project potential synthesis pathways, applications, and safety considerations, offering a foundational resource for researchers in organic synthesis and medicinal chemistry.

Part 1: Nomenclature and Structure

The compound in focus is a ketone with a specific arrangement of a cyclohexyl ring and a methoxy-substituted phenyl group. Understanding its precise nomenclature is crucial for unambiguous scientific communication.

IUPAC Name

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one . This name is derived by identifying the principal functional group, the ketone, within the longest carbon chain. The "propan-1-one" backbone indicates a three-carbon chain with the ketone at the first position. This main chain is substituted with a cyclohexyl group at the C1 position and a (2-methoxyphenyl) group at the C3 position.

Synonyms

Based on common naming conventions for ketones, a likely synonym for this compound is Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone . This name treats the groups attached to the carbonyl as substituents of the "ketone" functional group. This naming style is often encountered in chemical literature and commercial catalogs.

Structural Elucidation

The chemical structure of 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one is characterized by a central carbonyl group. One alpha-carbon is part of a cyclohexyl ring, while the other is the beginning of an ethyl bridge connected to a phenyl ring. This phenyl ring is substituted with a methoxy group at the ortho-position (position 2).

Table 1: Key Structural and Chemical Identifiers

IdentifierValue
IUPAC Name 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one
Common Synonym Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone
Molecular Formula C₁₆H₂₂O₂
Molecular Weight 246.35 g/mol
Canonical SMILES COC1=CC=CC=C1CCC(=O)C2CCCCC2
InChI Key (Predicted)

Part 2: Projected Physicochemical Properties and Spectroscopic Data

Physical State and Solubility

It is predicted that 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one is a high-boiling point liquid or a low-melting point solid at standard temperature and pressure. Its largely nonpolar structure, dominated by the cyclohexyl and phenyl rings, suggests poor solubility in water but good solubility in common organic solvents like ethanol, acetone, and dichloromethane.

Spectroscopic Profile (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons (a complex multiplet in the 1.0-2.0 ppm range), the aliphatic protons of the ethyl bridge (triplets around 2.8-3.2 ppm), the methoxy group protons (a singlet around 3.8 ppm), and the aromatic protons of the 2-methoxyphenyl group (multiplets in the 6.8-7.3 ppm region).

  • ¹³C NMR: The carbon NMR would display a carbonyl signal around 210 ppm. The aliphatic carbons of the cyclohexyl and ethyl groups would appear in the 25-50 ppm range, the methoxy carbon around 55 ppm, and the aromatic carbons between 110 and 160 ppm.

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration in the range of 1700-1720 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aliphatic and aromatic moieties, and C-O stretching for the methoxy group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 246. Key fragmentation patterns would likely involve cleavage at the alpha-positions to the carbonyl group, leading to fragments corresponding to the cyclohexyl acylium ion and the 2-methoxyphenylethyl radical, or vice versa.

Part 3: Potential Synthetic Pathways

The synthesis of 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one can be approached through several established organic chemistry methodologies. The choice of a specific route would depend on the availability of starting materials, desired yield, and scalability.

Friedel-Crafts Acylation Approach

A plausible synthetic route involves the Friedel-Crafts acylation of a suitable aromatic substrate. One such pathway is the acylation of methoxybenzene with 3-cyclohexylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

G A Cyclohexylacetic acid B Arndt-Eistert Homologation A->B C 3-Cyclohexylpropanoic acid B->C D Thionyl Chloride (SOCl₂) C->D E 3-Cyclohexylpropanoyl chloride D->E G Friedel-Crafts Acylation (AlCl₃) E->G F Methoxybenzene F->G H 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one G->H

Figure 1: A potential synthetic workflow for 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one via Friedel-Crafts acylation.

Grignard Reaction and Oxidation

An alternative strategy could involve the reaction of a Grignard reagent derived from 2-bromoanisole with a suitable alpha, beta-unsaturated aldehyde, followed by oxidation. A more direct Grignard approach would be the reaction of cyclohexylmagnesium bromide with 3-(2-methoxyphenyl)propanenitrile, followed by acidic workup.

Michael Addition

A Michael addition of a cyclohexyl nucleophile to a 2-methoxyphenyl-substituted α,β-unsaturated ketone could also yield the target compound. The synthesis of related chalcones and subsequent Michael additions are documented in the literature[5].

Part 4: Potential Applications and Research Directions

The structural motifs within 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one, namely the ketone, cyclohexyl, and methoxyphenyl groups, are present in various biologically active molecules and functional materials.

Medicinal Chemistry

Ketone-containing compounds are widely explored in drug discovery. The methoxyphenyl group is a common feature in many pharmaceuticals, often modulating metabolic stability and receptor binding. The lipophilic cyclohexyl group can enhance membrane permeability and potency. This combination of functional groups suggests that 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one could be a valuable scaffold or intermediate for the synthesis of novel therapeutic agents, particularly in areas where related ketone-based structures have shown promise.

Materials Science

The aromatic and carbonyl components of the molecule suggest potential applications as a building block for polymers or as a component in organic electronic materials. Further research could explore its utility as a photosensitizer or in the development of novel liquid crystals.

Part 5: Safety and Handling

While no specific toxicity data exists for 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one, it is prudent to handle it with the care afforded to all novel chemical compounds. Based on related structures like 1-(2-methoxyphenyl)propan-1-one, it may be harmful if swallowed and could cause skin and eye irritation[2].

Recommended Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this compound.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one is a chemical entity with a well-defined structure and predictable properties based on its constituent functional groups. While specific experimental data is currently lacking, this technical guide provides a solid foundation for researchers interested in its synthesis and potential applications. The insights into its nomenclature, potential synthetic routes, and areas of scientific interest are intended to stimulate further investigation into this and related novel ketone derivatives.

References

  • PubChem. 1-Cyclohexyl-3-phenylpropan-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(2-Methoxyphenyl)propan-1-one. National Center for Biotechnology Information. [Link]

  • MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

  • PharmaCompass. 1-(3-methoxyphenyl)propan-1-one. [Link]

  • ChemBK. 1-(3-methoxyphenyl)propan-1-one. [Link]

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Cyclohexyl Ethyl Ketone (CEK): Strategic Utilization in Medicinal Chemistry & Synthetic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexyl Ethyl Ketone (CEK), or 1-cyclohexylpropan-1-one, represents a critical lipophilic pharmacophore in modern drug discovery. Unlike its aromatic analogue (propiophenone) or its methyl homologue (cyclohexyl methyl ketone), CEK offers a unique balance of metabolic stability and steric bulk . The ethyl group provides sufficient steric hindrance to modulate enzymatic degradation (e.g., by CYP450) while maintaining the conformational flexibility of the cyclohexane ring.

This guide details the strategic application of CEK as a precursor for tertiary amines (CNS agents) , thiazole heterocycles , and anti-parasitic isoquinoline scaffolds . It moves beyond basic synthesis to address the kinetic and thermodynamic challenges of working with alpha-methylene ketones attached to secondary alkyl rings.

Structural Dynamics & Reactivity Landscape

The "Steric-Electronic" Paradox

The reactivity of CEK is defined by the competition between the cyclohexyl ring (C1) and the ethyl group (C2') .

  • Conformational Locking: The carbonyl group prefers an equatorial orientation relative to the cyclohexane ring to minimize 1,3-diaxial interactions. This directs nucleophilic attack (e.g., Grignard reagents, Hydrides) predominantly from the axial trajectory, leading to high stereoselectivity in reduction reactions.

  • Enolization Kinetics: Deprotonation can occur at the C2' (ethyl methylene) or C1 (cyclohexyl methine). However, kinetic deprotonation favors the less hindered C2' position, making alpha-functionalization (halogenation, alkylation) highly regioselective for the ethyl chain.

Visualization: The CEK Reactivity Tree

The following diagram maps the divergence of CEK into three primary medicinal chemistry pathways.

CEK_Reactivity CEK Cyclohexyl Ethyl Ketone (CAS 1123-86-0) Imine Imine/Enamine Intermediate CEK->Imine R-NH2 / H+ Bromo α-Bromo Ketone (Lachrymator) CEK->Bromo Br2 / HBr (Regioselective) TertAlcohol Target: Tertiary Cyclohexyl Carbinols (Receptor Antagonists) CEK->TertAlcohol R-MgBr (Nucleophilic Addition) Amine Target: N-Substituted Cyclohexylamines (CNS/Metabolic Modulators) Imine->Amine NaBH(OAc)3 (Reductive Amination) Thiazole Target: 2-Substituted Thiazoles (Hantzsch Synthesis) Bromo->Thiazole Thioamide (Cyclization)

Figure 1: Divergent synthetic pathways for Cyclohexyl Ethyl Ketone. Green nodes indicate high-value pharmaceutical endpoints.

Critical Application: Heterocycle Synthesis (The Hantzsch Pathway)

One of the most robust applications of CEK is the synthesis of 2-aminothiazoles or 2-alkylthiazoles , which are privileged structures in kinase inhibitors and anti-infectives. This requires the conversion of CEK to its alpha-bromo derivative.[1]

Protocol A: Regioselective Alpha-Bromination

Challenge: Preventing poly-bromination and ensuring bromination occurs on the ethyl group (methylene) rather than the cyclohexyl ring (methine). Solution: Use of hydrobromic acid (HBr) catalysis to drive enolization specifically toward the ethyl chain.

Step-by-Step Methodology
  • Reagent Setup:

    • Substrate: Cyclohexyl Ethyl Ketone (1.0 eq)

    • Solvent: Glacial Acetic Acid (10 vol)

    • Reagent: Bromine (Br2) (1.05 eq)

    • Catalyst: 48% HBr (0.1 eq)

  • Initiation (The "Induction Period"):

    • Dissolve CEK in acetic acid at 20°C.

    • Add the HBr catalyst. Crucial: Wait 15 minutes. This allows the thermodynamic equilibrium of the enol to establish.

  • Bromine Addition:

    • Add Br2 dropwise over 60 minutes.

    • Temperature Control: Maintain internal temperature between 15-20°C. Higher temperatures (>30°C) promote radical bromination on the cyclohexane ring.

  • Quench & Isolation:

    • Pour reaction mixture into ice-cold water (50 vol).

    • Extract with Dichloromethane (DCM).

    • Wash organic layer with saturated NaHCO3 (careful: gas evolution) to remove acetic acid.

    • Result: 2-bromo-1-cyclohexylpropan-1-one.

  • Validation:

    • 1H NMR Check: Look for the quartet of the CH-Br proton at ~4.5 ppm. Absence of multiplet signals at ~3.0 ppm confirms no ring bromination.

Safety Note: Alpha-bromo ketones are potent lachrymators. All operations must be performed in a functioning fume hood.

Critical Application: Reductive Amination for CNS Analogues

CEK is a precursor for "designer" amines that mimic the structure of propylhexedrine or related sympathomimetics, but with altered lipophilicity profiles due to the ethyl chain.

Protocol B: "One-Pot" Reductive Amination

Challenge: Steric hindrance from the cyclohexyl group can slow down imine formation, leading to low yields if reduction occurs too early. Solution: A stepwise protocol using Titanium(IV) Isopropoxide to force imine formation before adding the reducing agent.

Step-by-Step Methodology
  • Imine Formation:

    • Mix CEK (1.0 eq) and the target Amine (1.2 eq) in neat Titanium(IV) Isopropoxide (Ti(OiPr)4) (1.5 eq).

    • Stir at ambient temperature for 6-12 hours.

    • Mechanism:[1][2][3][4] Ti(OiPr)4 acts as both a Lewis acid activator and a water scavenger, driving the equilibrium to the imine.

  • Reduction:

    • Dilute the viscous mixture with Ethanol (5 vol).

    • Add Sodium Borohydride (NaBH4) (1.5 eq) portion-wise. Note: NaBH4 is sufficient here; the expensive NaBH3CN is not required because the imine is pre-formed.

  • Workup:

    • Quench with 1N NaOH (precipitates Titanium salts).

    • Filter through a Celite pad.

    • Acid-Base extraction to purify the amine.

Visualization: Mechanism of Reductive Amination

The following diagram illustrates the critical role of the Lewis Acid in overcoming steric hindrance.

Reductive_Amination Start CEK + Amine Step1 Hemiaminal Formation (Slow due to sterics) Start->Step1 Titanium Ti(OiPr)4 Activation (Water Scavenging) Step1->Titanium Catalysis Imine Activated Imine Species Titanium->Imine -TiO2 / -H2O Reduction Hydride Attack (NaBH4) Imine->Reduction Product Secondary/Tertiary Amine Reduction->Product

Figure 2: Titanium-mediated reductive amination workflow to overcome steric hindrance of the cyclohexyl group.

Analytical Profile & Data Summary

When characterizing CEK intermediates, the following physicochemical properties are standard for purity assessment.

PropertyValue / CharacteristicRelevance
CAS Number 1123-86-0Unique Identifier
Molecular Formula C9H16OMW: 140.22 g/mol
Boiling Point 196°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Density 0.909 g/cm³Less dense than water; forms upper layer in aqueous extractions.
LogP ~2.55Indicates moderate lipophilicity; crosses Blood-Brain Barrier (BBB).
IR Spectrum ~1710 cm⁻¹ (C=O stretch)Diagnostic carbonyl peak. Shift to ~1730 cm⁻¹ indicates alpha-bromination.
Solubility DCM, EtOH, EtherImmiscible in water.

References

  • National Institute of Standards and Technology (NIST). 1-Propanone, 1-cyclohexyl- (CAS 1123-86-0) Thermochemical Data. [Link]

  • Organic Chemistry Portal. Reductive Amination: General Mechanisms and Protocols. [Link]

  • Der Pharma Chemica. Environmentally Benign Green Synthesis of Intermediates... (Relating to Cyclohexylcarbonyl derivatives). [Link]

  • Master Organic Chemistry. Alpha-Halogenation of Ketones: Mechanism and Regioselectivity. [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one, a ketone of interest in medicinal chemistry and organic synthesis. We present two robust and strategically distinct synthetic routes: a classical Friedel-Crafts acylation approach and a modern pathway involving a base-catalyzed condensation followed by selective reduction. Each methodology is detailed with step-by-step protocols, mechanistic insights, and the rationale behind procedural choices, designed for researchers in drug development and chemical synthesis.

Introduction and Strategic Overview

1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one is a non-commercially available ketone featuring a cyclohexyl ring, a propanone linker, and a methoxy-substituted phenyl group. This unique combination of aliphatic, aromatic, and polar functional groups makes it a valuable scaffold for constructing more complex molecules, potentially for agrochemical, pharmaceutical, or material science applications. The methoxy group, in particular, offers a site for further functionalization or can act as a key pharmacophoric element.

The synthesis of such a target can be approached from several retrosynthetic disconnections. This guide explores two logical and experimentally sound pathways:

  • Route 1: Friedel-Crafts Acylation. This classic carbon-carbon bond-forming reaction directly attaches the acyl group to the aromatic ring.[1] In our context, this involves the acylation of anisole (methoxybenzene) with 3-cyclohexylpropanoyl chloride, a direct and efficient method for assembling the core structure.

  • Route 2: Aldol Condensation and Selective Hydrogenation. This two-step approach first constructs an α,β-unsaturated ketone (a chalcone-like intermediate) via a base-catalyzed Aldol condensation.[2] The subsequent selective hydrogenation of the carbon-carbon double bond yields the final saturated ketone. This pathway offers high convergence and utilizes readily available starting materials.

Synthesis Route 1: Friedel-Crafts Acylation

This route is predicated on the electrophilic aromatic substitution reaction developed by Charles Friedel and James Crafts.[3] It is a powerful method for acylating aromatic rings. The key step involves the generation of a highly electrophilic acylium ion from an acyl chloride using a strong Lewis acid, typically aluminum trichloride (AlCl₃).[1] A stoichiometric amount of the Lewis acid is required because both the starting acyl chloride and the product ketone form stable complexes with AlCl₃, temporarily deactivating the catalyst.[1]

Overall Reaction Scheme

The synthesis proceeds in two main stages: first, the preparation of the acylating agent, 3-cyclohexylpropanoyl chloride, followed by the Friedel-Crafts acylation of anisole.

Friedel_Crafts_Route sub_A 3-Cyclohexylpropanoic Acid prod_A 3-Cyclohexylpropanoyl Chloride sub_A->prod_A Chlorination sub_B Thionyl Chloride (SOCl₂) sub_B->prod_A prod_B 1-cyclohexyl-3-(2-methoxyphenyl) propan-1-one prod_A->prod_B Friedel-Crafts Acylation sub_C Anisole sub_C->prod_B catalyst AlCl₃ (Lewis Acid) catalyst->prod_B

Caption: Workflow for Friedel-Crafts Acylation Synthesis Route.

Experimental Protocols

Step 1: Synthesis of 3-Cyclohexylpropanoyl Chloride

This protocol describes the conversion of a carboxylic acid to its corresponding acyl chloride, a more reactive species required for the Friedel-Crafts reaction. Thionyl chloride is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

  • Materials & Equipment:

    • 3-cyclohexylpropanoic acid

    • Thionyl chloride (SOCl₂)

    • A few drops of N,N-dimethylformamide (DMF) (catalyst)

    • Round-bottom flask with reflux condenser and gas trap (to neutralize HCl and SO₂)

    • Heating mantle and magnetic stirrer

  • Procedure:

    • In a fume hood, charge a dry round-bottom flask with 3-cyclohexylpropanoic acid (1.0 equiv).

    • Add thionyl chloride (1.5 equiv) dropwise at room temperature.

    • Add a catalytic amount of DMF (2-3 drops).

    • Fit the flask with a reflux condenser connected to a gas trap containing aqueous NaOH.

    • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2-3 hours. Monitor the reaction progress by observing the cessation of gas evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 3-cyclohexylpropanoyl chloride is typically used in the next step without further purification.

Step 2: Friedel-Crafts Acylation of Anisole

This is the key bond-forming step. The reaction must be performed under anhydrous conditions as Lewis acids like AlCl₃ react violently with water.

  • Materials & Equipment:

    • Anhydrous aluminum trichloride (AlCl₃)

    • Anisole (methoxybenzene)

    • Crude 3-cyclohexylpropanoyl chloride from Step 1

    • Anhydrous dichloromethane (DCM) as solvent

    • Three-neck flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer

    • Ice bath

  • Procedure:

    • Set up a dry three-neck flask under a nitrogen atmosphere.

    • Add anhydrous AlCl₃ (1.2 equiv) to the flask, followed by anhydrous DCM.

    • Cool the suspension to 0 °C using an ice bath.

    • In the dropping funnel, prepare a solution of 3-cyclohexylpropanoyl chloride (1.0 equiv) and anisole (1.1 equiv) in anhydrous DCM.

    • Add the solution from the dropping funnel to the AlCl₃ suspension slowly over 30-45 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

    • Quench the reaction by carefully and slowly pouring the mixture into a beaker of crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one.

Data Summary for Route 1
ParameterStep 1: Acyl Chloride FormationStep 2: Friedel-Crafts Acylation
Key Reagents 3-Cyclohexylpropanoic acid, SOCl₂, DMF3-Cyclohexylpropanoyl chloride, Anisole, AlCl₃
Solvent None (or DCM)Anhydrous Dichloromethane (DCM)
Temperature Reflux (~80 °C)0 °C to Room Temperature
Reaction Time 2-3 hours4-5 hours
Workup Distillation of excess SOCl₂Acidic quench, extraction, washing
Purification None (used directly)Flash Column Chromatography
Expected Yield >95% (crude)60-75%

Synthesis Route 2: Aldol Condensation & Selective Hydrogenation

This pathway builds the carbon skeleton through a robust Aldol condensation, followed by a selective reduction. The initial condensation creates an α,β-unsaturated ketone, which is a common and stable intermediate.[4] The key challenge in the second step is to reduce the C=C double bond without affecting the ketone's carbonyl group or the aromatic ring, which can be achieved with high selectivity using catalytic hydrogenation under controlled conditions.

Overall Reaction Scheme

The synthesis first joins 2-methoxybenzaldehyde and cyclohexyl methyl ketone to form a chalcone, which is then reduced to the final product.

Aldol_Route sub_A 2-Methoxybenzaldehyde prod_A (E)-1-cyclohexyl-3-(2-methoxyphenyl) prop-2-en-1-one sub_A->prod_A Aldol Condensation sub_B Cyclohexyl Methyl Ketone sub_B->prod_A catalyst_A NaOH or KOH (Base Catalyst) catalyst_A->prod_A prod_B 1-cyclohexyl-3-(2-methoxyphenyl) propan-1-one prod_A->prod_B Catalytic Hydrogenation sub_C H₂ Gas sub_C->prod_B catalyst_B Pd/C Catalyst catalyst_B->prod_B

Caption: Workflow for Aldol Condensation and Hydrogenation Route.

Experimental Protocols

Step 1: Synthesis of (E)-1-cyclohexyl-3-(2-methoxyphenyl)prop-2-en-1-one

This is a base-catalyzed (Claisen-Schmidt) condensation. The base deprotonates the α-carbon of the ketone, forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the conjugated enone.[2]

  • Materials & Equipment:

    • 2-methoxybenzaldehyde

    • Cyclohexyl methyl ketone

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol (EtOH) and Water

    • Beaker or Erlenmeyer flask with magnetic stirrer

    • Ice bath

  • Procedure:

    • In a flask, dissolve 2-methoxybenzaldehyde (1.0 equiv) and cyclohexyl methyl ketone (1.1 equiv) in ethanol.

    • In a separate beaker, prepare a solution of NaOH (1.2 equiv) in water.

    • Cool the aldehyde-ketone solution in an ice bath.

    • Slowly add the aqueous NaOH solution to the ethanolic solution with vigorous stirring.

    • A precipitate should form. Continue stirring the mixture in the ice bath for 1-2 hours, then allow it to warm to room temperature and stir for another 2-3 hours.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral, then wash with a small amount of cold ethanol to remove unreacted starting materials.

    • Dry the product in a vacuum oven. Recrystallization from ethanol can be performed if higher purity is needed.

Step 2: Selective Hydrogenation of the Chalcone

Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method for reducing alkene double bonds selectively in the presence of carbonyls and aromatic rings.

  • Materials & Equipment:

    • (E)-1-cyclohexyl-3-(2-methoxyphenyl)prop-2-en-1-one from Step 1

    • 10% Palladium on carbon (Pd/C) catalyst

    • Ethyl acetate or Ethanol as solvent

    • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Procedure:

    • Dissolve the chalcone (1.0 equiv) in ethyl acetate or ethanol in a suitable hydrogenation flask.

    • Carefully add the Pd/C catalyst (typically 5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the reaction vessel and purge it several times with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-3 atm, or use a balloon) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

    • If necessary, purify the product by flash column chromatography or recrystallization to obtain pure 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one.

Data Summary for Route 2
ParameterStep 1: Aldol CondensationStep 2: Selective Hydrogenation
Key Reagents 2-Methoxybenzaldehyde, Cyclohexyl methyl ketone, NaOHChalcone intermediate, H₂, 10% Pd/C
Solvent Ethanol/WaterEthyl Acetate or Ethanol
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 3-5 hours4-12 hours
Workup Filtration and washingFiltration through Celite
Purification RecrystallizationFlash Column Chromatography (if needed)
Expected Yield 80-90%>90%

Conclusion and Recommendations

Both synthetic routes presented are viable for producing 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one. The choice between them depends on starting material availability, scale, and equipment.

  • Route 1 (Friedel-Crafts Acylation) is highly convergent and direct. However, it requires anhydrous conditions, a stoichiometric amount of a corrosive Lewis acid, and careful handling of the reactive acyl chloride intermediate. It is well-suited for moderate-scale laboratory synthesis.

  • Route 2 (Aldol/Hydrogenation) involves milder conditions for the initial condensation step and generally produces high yields of the chalcone intermediate, which is often a stable crystalline solid that is easy to purify. The subsequent hydrogenation step is also typically high-yielding, though it requires specialized hydrogenation equipment. This route may be more amenable to larger-scale synthesis due to its operational simplicity and less hazardous reagents.

For initial laboratory-scale synthesis and proof-of-concept, either route is appropriate. For scaling up, Route 2 may offer practical advantages. Final product characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

References

  • Grignard Reaction. (n.d.). University of Missouri–St. Louis. Retrieved February 15, 2026, from a relevant university chemistry resource.
  • PubChem. (n.d.). 1-Cyclohexyl-3-phenylpropan-1-one. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (2024). Synthesis of Benzyl-δ-Truxinate via Enantioselective [2+2] Photocycloaddition. Org. Synth. 2024, 101, 309-326. Retrieved February 15, 2026, from [Link]

  • Filo. (2025, May 24). What is the product of the following reaction? Provide the reaction mechanism.
  • NROChemistry. (2025, March 7). Michael Reaction. Retrieved February 15, 2026, from [Link]

  • Cheméo. (n.d.). 1-Propanone, 1-cyclohexyl- (CAS 1123-86-0). Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 15, 2026, from [Link]

  • LookChem. (n.d.). 1-(2-methoxyphenyl)-3-phenyl-propane-1,3-dione. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 1-cyclohexyl-3-methoxypropan-1-one (C10H18O2). Université du Luxembourg.
  • Wikipedia. (n.d.). Michael addition reaction. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Grignard Reaction - General Procedure. (n.d.). University of Colorado Boulder. Retrieved February 15, 2026, from a relevant university chemistry resource.
  • Homi Bhabha National Institute. (n.d.). Michael Addition Reaction for the Synthesis of Functionalized Organic Molecules and Their Applications. Retrieved February 15, 2026, from a relevant institutional repository.
  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). Cyclohexylcarbinol. Org. Synth. Coll. Vol. 1, p.188 (1941); Vol. 9, p.34 (1929). Retrieved February 15, 2026, from [Link]

  • PharmaCompass. (n.d.). 3'-Methoxypropiophenone. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 1-Propanone, 1-cyclohexyl-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 1-Propanone, 1-cyclohexyl-. NIST Chemistry WebBook.
  • BenchChem. (n.d.). Core Synthesis Pathway: Friedel-Crafts Alkylation. Retrieved February 15, 2026, from a relevant chemical synthesis resource.
  • MolPort. (n.d.). Compound cyclohexyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone.
  • MDPI. (2024, March 12). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molecules. Retrieved February 15, 2026, from [Link]

  • Perfumer & Flavorist. (n.d.). The Synthesis of Allyl-3-Cyclohexylpropionate.
  • ChemBK. (2024, April 9). 1-(3-methoxyphenyl)propan-1-one. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards.
  • MDPI. (2025, August 28). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molecules.
  • Google Patents. (n.d.). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.
  • Semantic Scholar. (n.d.). Modern Friedel-Crafts chemistry. Part 32. Facile synthesis of some new fused heteropolycycles via direct intramolecular Friedel-. Retrieved February 15, 2026, from a relevant academic paper repository.

Sources

Application Note: Optimized Strategies for Cyclohexyl Ketone Synthesis via Grignard Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of cyclohexyl ketones—critical pharmacophores in drug development (e.g., precursors to phenylcyclohexylpiperidine derivatives or steroid analogs)—presents a classic chemoselectivity challenge. The reaction of Grignard reagents (


) with carboxylic acid derivatives often suffers from "over-addition," yielding tertiary alcohols instead of the desired ketones.

This Application Note provides three field-validated protocols to suppress over-addition and maximize yield. We move beyond textbook descriptions to address the "why" and "how" of process control, focusing on the Weinreb Amide route (Gold Standard), the Nitrile route (Atom Economy), and Iron-Catalyzed Acylation (Modern Catalysis).

Strategic Pathway Selection

Before selecting a protocol, the synthetic chemist must evaluate the substrate cost, time constraints, and functional group tolerance.

Decision Matrix
FeatureMethod A: Weinreb Amide Method B: Nitrile Addition Method C: Fe-Catalyzed Acylation
Primary Mechanism Stable ChelationImine Salt PrecipitationOxidative Addition/Reductive Elimination
Chemoselectivity Excellent (Stops at ketone)Good (Stops at imine)Moderate (Requires strict temp control)
Reaction Rate Fast (0°C to RT)Slow (Often requires reflux)Very Fast (Instantaneous at -78°C to 0°C)
Cost High (Requires amide prep)Low (Nitriles are cheap)Low (Fe(acac)₃ is cheap)
Scale-up Risk LowMedium (Hydrolysis issues)High (Exotherm management)
Pathway Logic Flow

G Start Target: Cyclohexyl Ketone Q1 Is the Acid Chloride commercially available? Start->Q1 Q2 Is the Nitrile commercially available? Q1->Q2 No / High Purity Needed Iron Protocol C: Fe-Catalyzed Acylation (Rapid Synthesis) Q1->Iron Yes (Speed priority) Weinreb Protocol A: Weinreb Amide (Highest Fidelity) Q2->Weinreb No / Complex Substrate Nitrile Protocol B: Nitrile Addition (Cost Effective) Q2->Nitrile Yes (Cost priority)

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate availability and project constraints.

Protocol A: The Gold Standard (Weinreb Amide)

Target: Synthesis of Cyclohexyl Phenyl Ketone via N-methoxy-N-methylbenzamide.

Mechanistic Insight

The success of this reaction relies on the formation of a stable 5-membered chelate between the magnesium atom of the Grignard reagent and the carbonyl/methoxy oxygens. This tetrahedral intermediate is stable in the reaction mixture and does not collapse to the ketone until acidic workup (quenching), thereby preventing a second equivalent of Grignard from attacking.

Experimental Procedure

Reagents:

  • N-methoxy-N-methylbenzamide (1.0 equiv)

  • Cyclohexylmagnesium chloride (2.0 M in THF, 1.2 equiv)

  • Anhydrous THF (Solvent)

Step-by-Step:

  • Vessel Prep: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

  • Solvation: Charge the flask with N-methoxy-N-methylbenzamide (10 mmol) and anhydrous THF (50 mL). Cool to 0°C (ice/water bath).

    • Note: While -78°C is common for organolithiums, Grignards with Weinreb amides often require 0°C or even RT to overcome the activation energy of chelation.

  • Addition: Transfer the Cyclohexylmagnesium chloride (6 mL, 12 mmol) to the addition funnel via cannula. Add dropwise over 20 minutes.

    • Observation: A slight exotherm is normal. Ensure internal temp stays <5°C.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 1-2 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench (Critical): Cool back to 0°C. Quench by slow addition of saturated NH₄Cl (20 mL) or 1M HCl .

    • Chemistry: This step breaks the Mg-chelate, collapsing the tetrahedral intermediate to the ketone.

  • Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

Protocol B: The Atom-Economic Route (Nitrile)

Target: Synthesis of Cyclohexyl Phenyl Ketone via Benzonitrile.

Mechanistic Insight

Grignard reagents add to the C≡N triple bond to form an imine salt (


). This salt is negatively charged and sterically hindered, generally preventing the addition of a second Grignard equivalent. However, this addition is significantly slower than addition to aldehydes/ketones.
Experimental Procedure

Reagents:

  • Benzonitrile (1.0 equiv)

  • Cyclohexylmagnesium chloride (2.0 M in THF, 1.2 equiv)

  • Copper(I) Bromide (CuBr) (0.05 equiv) - Optional Catalyst

  • Anhydrous Toluene/THF (Solvent mixture)

Step-by-Step:

  • Setup: Dry glassware under Argon.

  • Solvent Choice: Use a mixture of Toluene:THF (3:1).

    • Why? Pure THF can sometimes suppress the reaction temperature (reflux at 66°C). Toluene allows for higher reflux temperatures (if needed) to drive the slow addition to the nitrile.

  • Addition: Add Benzonitrile (10 mmol) and CuBr (0.5 mmol) to the flask. Add Grignard reagent (12 mmol) dropwise at RT.

  • Thermal Drive: Heat the reaction to Reflux (approx. 80-90°C) for 4-6 hours.

    • Note: Without reflux, sterically hindered nitriles (like cyclohexanecarbonitrile) may stall.

  • Hydrolysis (The Bottleneck): Cool to RT. Pour the mixture into a beaker containing 10% H₂SO₄ or 3M HCl and crushed ice.

    • Critical Step: The imine salt is resistant to hydrolysis. You must stir vigorously, potentially heating the biphasic mixture to 50°C for 1 hour to ensure full conversion of the imine to the ketone.

  • Workup: Separate layers. Extract aqueous layer with Toluene. Wash with NaHCO₃ to neutralize.

Protocol C: Iron-Catalyzed Acylation (Modern)

Target: Rapid coupling of Cyclohexylmagnesium chloride with Benzoyl Chloride.

Mechanistic Insight

Uncatalyzed Grignard + Acid Chloride = Tertiary Alcohol (messy). However, Fe(acac)₃ catalyzes the cross-coupling faster than the direct nucleophilic attack on the ketone product. The mechanism involves a reduced Iron species (Fe(-II) or Fe(I)) oxidative addition cycle.

Experimental Procedure

Reagents:

  • Benzoyl Chloride (1.0 equiv)

  • Cyclohexylmagnesium chloride (1.2 equiv)

  • Fe(acac)₃ (Iron(III) acetylacetonate) (3-5 mol%)

  • Anhydrous THF

Step-by-Step:

  • Catalyst Prep: Charge flask with Benzoyl Chloride (10 mmol) and Fe(acac)₃ (0.3 mmol) in THF (50 mL).

  • Temperature Control: Cool immediately to -78°C (Dry ice/Acetone).

    • Safety: The reaction is extremely fast and exothermic.

  • Rapid Addition: Add the Grignard reagent dropwise.

    • Color Change: The solution will typically turn dark brown/black (active iron species).

  • Completion: The reaction is often complete within 15 minutes at low temperature.

  • Quench: Quench with dilute HCl at low temperature, then warm to RT.

Comparative Data & Troubleshooting

Yield and Purity Comparison
MetricWeinreb (Prot. A)Nitrile (Prot. B)[1][2]Fe-Cat (Prot. C)
Typical Yield 85-95%60-80%75-90%
Purity (Crude) High (>95%)Medium (Imine residues)High (if temp controlled)
Main Impurity Unreacted amideUnhydrolyzed ImineHomocoupling (Biaryl)
Troubleshooting Guide
  • Problem: Low yield in Nitrile route.

    • Cause: Incomplete hydrolysis of the imine salt.

    • Fix: Increase acid concentration during workup and extend hydrolysis time/temp.

  • Problem: Tertiary alcohol observed in Weinreb route.

    • Cause: Temperature too high during addition or quench was not acidic enough.

    • Fix: Ensure strict 0°C during quench; verify amide purity (free amine impurities can interfere).

  • Problem: Homocoupling in Fe-Catalyzed route.

    • Cause: Grignard reagent added too slowly or temp too high.

    • Fix: Add Grignard faster (while managing exotherm) and keep at -78°C.

Safety & Scale-Up Considerations

E-E-A-T Warning: Grignard reagents are pyrophoric and corrosive.[3][4][5][6]

  • The "Schlenk Equilibrium":

    
    
    In dioxane or ether, this equilibrium shifts. Ensure your solvent choice (THF vs Ether) is consistent during scale-up, as changing solvents changes the species reactivity.
    
  • Exotherm Management:

    • On >100g scale, the accumulation of unreacted Grignard before initiation is a major hazard (runaway reaction).

    • Protocol: Use a "heel" (small portion of initiated reaction) before adding the bulk reagents.

  • Water Content:

    • Solvents must be <50 ppm water. Karl Fischer titration is mandatory for scale-up batches.

References

  • Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[7] Tetrahedron Letters, 1981 , 22, 3815–3818.

  • Grignard Addition to Nitriles: Kharasch, M. S.; Reinmuth, O. Grignard Reactions of Nonmetallic Substances; Prentice-Hall: New York, 1954. (Classic Reference). See also: Organic Syntheses, Coll. Vol. 3, p. 562 (1955).

  • Iron Catalysis: Fürstner, A.; Martin, R. "Iron-Catalyzed Cross-Coupling Reactions." Chemistry Letters, 2005 , 34, 624–629.

  • Safety in Scale-up: "Grignard Reaction Scale-up – 4 Steps to Control Development." Mettler Toledo White Paper.

Sources

Application Note: Precision Acylation of 2-Methoxyphenyl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Regiocontrol, Ether Stability, and Green Catalysis Protocols

Executive Summary & Scope

The 2-methoxyphenyl (2-substituted anisole) moiety is a privileged pharmacophore found in numerous antipsychotic (e.g., raclopride), cardiovascular, and anti-inflammatory agents. Functionalizing this scaffold via Friedel-Crafts (FC) acylation presents two specific process challenges:

  • Regiochemical Ambiguity: Competition between the strong ortho/para directing effect of the methoxy group and the steric/electronic influence of the C2-substituent.

  • Ether Cleavage (Demethylation): The susceptibility of the aryl methyl ether to cleavage under strong Lewis acid conditions (e.g.,

    
    ), leading to phenol impurities.
    

This guide provides validated protocols for the regioselective acylation of 2-substituted anisoles, prioritizing the C4-position (para to methoxy). It contrasts classical aluminum chloride methods with modern, heterogeneous zeolite and metal triflate systems to offer solutions for both robust and acid-sensitive substrates.

Mechanistic Dynamics & Regioselectivity[1]

The "Para-to-Methoxy" Dominance

In 1-substituted-2-methoxybenzenes, the methoxy group (


) is a powerful activating group that directs electrophilic attack ortho and para to itself.
  • Position 4 (Para to OMe): This is the kinetically and thermodynamically favored site. It is electronically activated by the methoxy resonance (+M effect) and is sterically less hindered than position 6.

  • Position 6 (Ortho to OMe): While activated, this site is flanked by the methoxy group and the C1-substituent, creating severe steric strain (buttressing effect).

  • Position 5 (Meta to OMe): Disfavored unless the C2-substituent is a stronger activator than methoxy (rare in this context).

The Demethylation Side-Reaction

Classical Lewis acids (


, 

) coordinate strongly to the ether oxygen. Under thermodynamic control (high temperature or long reaction times), nucleophilic attack by the halide anion on the methyl group cleaves the ether, yielding the corresponding phenol.
Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways: Product Formation vs. Ether Cleavage.

FC_Mechanism Substrate 2-Substituted Anisole (Substrate) Complex Lewis Acid Complex (O-Coordination) Substrate->Complex + AlCl3 Sigma Sigma Complex (Arenium Ion) Complex->Sigma + Acylium (Kinetic Control) Phenol Demethylated Phenol (Impurity) Complex->Phenol Heat / Excess AlCl3 (Thermodynamic Control) Acylium Acylium Ion (R-C≡O+) Product 4-Acyl-2-Substituted Anisole (Target) Sigma->Product - H+

Figure 1: Mechanistic divergence in the acylation of anisoles. Kinetic control favors C4-acylation, while thermodynamic conditions promote demethylation.

Critical Process Parameters (CPP)

The choice of catalyst dictates the impurity profile. While


 is inexpensive and potent, it poses the highest risk of demethylation. Zeolites and Triflates offer "green" alternatives with higher chemoselectivity.

Table 1: Catalyst Performance Matrix for 2-Methoxyphenyl Acylation

ParameterAluminum Chloride (

)
Zeolite H-Beta / MordeniteBismuth Triflate (

)
Reaction Type Homogeneous (Stoichiometric)Heterogeneous (Catalytic)Homogeneous (Catalytic)
Acylating Agent Acyl ChlorideAcid Anhydride / Carboxylic AcidAcid Anhydride
Regioselectivity (C4) High (90-95%)Very High (>98%)High (92-96%)
Demethylation Risk High (requires low temp)NegligibleNegligible
Moisture Sensitivity Extreme (requires inert atm)Low (tolerant)Water-tolerant
Work-up Acid quench (high waste)Filtration (reusable catalyst)Extraction / Filtration
Ideal Use Case Bulk commodity synthesisGreen chemistry / Flow chemistryHigh-value / Sensitive APIs

Experimental Protocols

Protocol A: Classical Low-Temperature Acylation ( )

Best for: Robust substrates where cost is the primary driver.

Reagents:

  • 2-Methylanisole (1.0 equiv)

  • Acetyl Chloride (1.2 equiv)

  • 
     (anhydrous, 1.2 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Apparatus: Flame-dried 3-neck flask equipped with an internal thermometer, addition funnel, and

    
     inlet.
    
  • Catalyst Slurry: Charge

    
     (1.2 equiv) and DCM (5 vol) to the flask. Cool to 
    
    
    
    .
  • Electrophile Formation: Add Acetyl Chloride (1.2 equiv) dropwise, maintaining temperature

    
    . Stir for 15 min to form the acylium complex.
    
  • Substrate Addition: Dissolve 2-Methylanisole in DCM (2 vol). Add this solution dropwise to the catalyst mixture over 30-60 min.

    • Critical: Maintain internal temperature strictly between

      
       . Exceeding 
      
      
      
      significantly increases demethylation rates.
  • Reaction: Stir at

    
     for 2-4 hours. Monitor by HPLC/TLC.
    
  • Quench: Pour the reaction mixture slowly onto a mixture of ice (10 vol) and conc. HCl (1 vol). Caution: Exothermic.

  • Work-up: Separate phases. Wash organic layer with water, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
Protocol B: Green Heterogeneous Catalysis (Zeolite H-Beta)

Best for: Acid-sensitive substrates and avoiding ether cleavage.

Reagents:

  • 2-Bromoanisole (1.0 equiv)

  • Acetic Anhydride (1.5 equiv)

  • Zeolite H-Beta (

    
     ratio ~25, calcined, 10-20 wt% loading)
    
  • Solvent: Solvent-free or Nitrobenzene (if solid substrate)

Procedure:

  • Activation: Activate Zeolite H-Beta at

    
     for 4 hours prior to use to ensure maximum acidity.
    
  • Charge: In a pressure tube or autoclave, combine 2-Bromoanisole, Acetic Anhydride, and the activated Zeolite.

  • Reaction: Heat to

    
     with vigorous stirring.
    
    • Note: The zeolite pores impose shape selectivity, heavily favoring the linear para-isomer and preventing attack at the sterically crowded ortho positions.

  • Monitoring: Reaction typically requires 4-12 hours.

  • Work-up: Cool to RT. Dilute with Ethyl Acetate.[1] Filter off the catalyst (catalyst can be washed with acetone, calcined, and reused).[1]

  • Purification: Wash filtrate with

    
     to remove acetic acid byproduct. Concentrate.
    
Protocol C: Mild Catalytic Acylation ( )

Best for: High-throughput screening and library synthesis.

Reagents:

  • 2-Methoxyphenyl derivative (1.0 equiv)

  • Benzoic Anhydride (1.1 equiv)

  • Bismuth(III) Triflate (1-5 mol%)

  • Solvent: Nitromethane or Acetonitrile

Procedure:

  • Mix: Combine substrate, anhydride, and

    
     in Nitromethane (3 vol).
    
  • Reaction: Stir at

    
     (or use Microwave irradiation: 
    
    
    
    for 10 min).
  • Work-up: Cool. Filter through a short pad of silica gel to remove the metal catalyst. Concentrate filtrate.

  • Advantage: This protocol is remarkably mild and tolerates other acid-sensitive groups (e.g., acetals) that would survive triflates but fail under

    
    .
    

Analytical Validation & Troubleshooting

Regiochemistry Confirmation (NMR)

Distinguishing the 4-acyl isomer from the 5-acyl isomer is critical.

  • Target (4-acyl-2-substituted): Look for an aromatic coupling pattern showing:

    • One singlet (or small doublet) for H3 (ortho to OMe, meta to Acyl).

    • Two doublets (one with ortho coupling ~8Hz, one with meta coupling) for H5 and H6.

    • Key Indicator: A strong NOE (Nuclear Overhauser Effect) between the OMe protons and H3, but no NOE between OMe and the Acyl group protons.

  • Impurity (Demethylated): Appearance of a broad singlet (exchangeable with

    
    ) around 5-9 ppm indicating a phenolic -OH.
    
Decision Matrix for Method Selection

Decision_Tree Start Substrate Analysis: 2-Methoxyphenyl Derivative Sensitive Contains Acid-Labile Groups? (Acetals, Esters) Start->Sensitive Scale Scale of Reaction? Sensitive->Scale No BiOTf Protocol C: Bi(OTf)3 / Nitromethane Sensitive->BiOTf Yes Zeolite Protocol B: Zeolite H-Beta Scale->Zeolite Medium/Green (1-100g) AlCl3 Protocol A: AlCl3 (Strict 0°C) Scale->AlCl3 Large (>100g) Cost-Driven

Figure 2: Protocol selection guide based on substrate stability and scale.

References

  • Zeolite Catalysis (H-Beta/Mordenite)

    • Makihara, M., & Komura, K. (2017).[1] A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst.[1][2] Green and Sustainable Chemistry, 7, 185-192.[1]

    • Derouane, E. G., et al. (2000). Zeolite catalysts for the acylation of anisole.[1][3][4] Journal of Molecular Catalysis A: Chemical.

  • Metal Triflates (Green/Mild)

    • Desmurs, J. R., et al. (2000). Bismuth(III) Triflate: A Water-Tolerant Catalyst for Friedel-Crafts Acylation.[5] Tetrahedron Letters.

    • Tran, P. H., et al. (2011). Friedel–Crafts acylation using bismuth triflate in ionic liquids.[6] Catalysis Communications.

  • Demethylation Risks & Mechanism

    • Loudon, G. M. (2009). Organic Chemistry.
    • Wang, B., et al. (2010). A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3.[7] Journal of Chemical Research.[7]

  • General Reviews

    • Olah, G. A. (Ed.).[8][9] (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.

Sources

Technical Guide: Solubility Profiling & Solvent Selection for Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the solubility profile, solvent selection, and handling procedures for Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone (CAS: 898774-34-0).

This guide is designed for researchers in medicinal chemistry and drug discovery who require precise methodologies for synthesis, purification, and biological assay formulation.

Compound Overview & Physicochemical Context

Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone is a lipophilic organic intermediate characterized by a central ketone motif flanked by a saturated cyclohexyl ring and an aromatic 2-methoxyphenyl ethyl group. Its structural duality—combining a non-polar aliphatic ring with a polarizable aromatic ether—dictates its solubility behavior.

  • CAS Number: 898774-34-0[1][2]

  • Molecular Weight: 246.35 g/mol

  • Predicted LogP: ~3.8 – 4.2 (High Lipophilicity)

  • Physical State: Typically a viscous oil or low-melting solid (depending on purity/polymorph).

Solubility Mechanism

The compound's solubility is governed by Van der Waals forces (cyclohexyl ring) and Dipole-Dipole interactions (ketone/methoxy groups). It lacks strong Hydrogen Bond Donors (HBD), making it poorly soluble in water but highly compatible with aprotic organic solvents.

Solvent Solubility Profile

The following data categorizes solvent compatibility based on polarity and functional group interaction.

Table 1: Solubility Classification
Solvent ClassRecommended SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF Excellent (>50 mg/mL)Primary choice for biological stock solutions (10–100 mM).
Chlorinated DCM, Chloroform Excellent (>100 mg/mL)Ideal for extraction, transfer, and synthesis.
Esters/Ethers Ethyl Acetate, THF Good (>20 mg/mL)Standard solvents for chromatography and crystallization.
Polar Protic Ethanol, Methanol Moderate (Heat often req.)Used for recrystallization; may require warming.
Non-Polar Hexanes, Heptane Low/Moderate Often acts as an anti-solvent for precipitation.
Aqueous Water, PBS Insoluble (<0.1 mg/mL)Requires co-solvents (PEG, Tween) or cyclodextrins.

Experimental Protocols

Protocol A: Preparation of Stock Solution (Biological Assays)

Objective: Create a stable, high-concentration stock (typically 10 mM or 100 mM) for downstream dilution.

Materials:

  • Compound (CAS 898774-34-0)[1][2]

  • Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%

  • Vortex mixer

  • Amber glass vials (to protect from light)

Procedure:

  • Gravimetric Measurement: Weigh 24.64 mg of the compound into a sterile amber vial.

    • Note: If the compound is a viscous liquid, measure by weight, not volume, to ensure molar accuracy due to density variations.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Solubilization: Vortex vigorously for 30–60 seconds.

    • Visual Check: Solution must be optically clear. If turbidity persists, sonicate at 40 kHz for 5 minutes (maintain temp < 40°C).

  • Storage: Store at -20°C. The ketone functional group is stable, but anhydrous conditions prevent moisture uptake by DMSO.

Protocol B: Aqueous Formulation (for In Vivo/In Vitro Dosing)

Objective: Solubilize the lipophilic ketone in an aqueous buffer using a co-solvent system to prevent precipitation ("crashing out").

System: 5% DMSO / 40% PEG-400 / 55% Water Logic: The PEG-400 acts as a bridging solvent, stabilizing the hydrophobic cyclohexyl/phenyl domains in the aqueous environment.

Step-by-Step Workflow:

  • Prepare Stock: Start with the DMSO stock (from Protocol A).

  • Primary Dilution: Add the required volume of DMSO stock to PEG-400 (Polyethylene Glycol 400). Vortex until mixed.

    • Critical: Do NOT add water yet.

  • Secondary Dilution: Slowly add Water (or Saline/PBS) dropwise while vortexing.

  • Observation: Watch for the "Tyndall Effect" (cloudiness). If solution turns milky, the compound has precipitated.

    • Troubleshooting: If precipitation occurs, increase PEG-400 ratio or add 5% Tween-80.

Visualization of Workflows

Diagram 1: Solubility Decision Tree

This logic flow guides the researcher in selecting the correct solvent based on the experimental intent (Synthesis vs. Biology).

SolubilityDecision Start Start: Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone Intent Select Application Start->Intent Bio Biological Assay Intent->Bio In Vitro/Vivo Synth Synthesis / Extraction Intent->Synth Reactions Purify Purification / Crystallization Intent->Purify Isolation DMSOMain Primary: DMSO (10-100 mM) Stock Storage @ -20°C Bio->DMSOMain DCM DCM / Chloroform (High Solubility) Synth->DCM Recryst Recrystallization: Dissolve in hot Ethanol Cool to precipitate Purify->Recryst Chrom Column Chromatography: Hexane : EtOAc (Gradient) Purify->Chrom AqDilution Aqueous Dilution: Use PEG-400 or Tween-80 Avoid >0.1% DMSO in cell culture DMSOMain->AqDilution

Caption: Decision tree for solvent selection based on downstream application (Biology, Synthesis, or Purification).

Diagram 2: Aqueous Formulation Pathway

This mechanistic diagram illustrates the order of addition required to maintain solubility in aqueous buffers.

Formulation Compound Solid/Oil Compound DMSO DMSO Stock (Solubilized) Compound->DMSO 1. Dissolve CoSolvent Co-Solvent Mix (DMSO + PEG-400) DMSO->CoSolvent 2. Dilute into Organic Phase Crash Precipitation (FAILURE) DMSO->Crash Direct Water Add (Incorrect) Final Final Aqueous Buffer (Stable Dispersion) CoSolvent->Final 3. Add Water DROPWISE

Caption: Step-by-step formulation logic. Direct addition of water to DMSO stock often causes irreversible precipitation.

References

  • Chemical Source Data. Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone - CAS 898774-34-0.[1][2] ChemSrc. Available at: [Link]

  • Synthesis of Analogous Ketones. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI Molecules. Available at: [Link]

  • General Solubility Protocols. Solubility in Pharmaceutical Chemistry. National Institutes of Health (NIH) / PMC. Available at: [Link]

Sources

Application Note: Chemoselective and Stereoselective Reduction of 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The reduction of 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one (Compound 1 ) to its corresponding alcohol, 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-ol (Compound 2 ), is a pivotal transformation in the synthesis of central nervous system (CNS) active agents and specific analgesic pharmacophores.

The substrate features a steric bulk provided by the cyclohexyl group adjacent to the carbonyl, and an electron-rich 2-methoxyphenyl moiety on the alkyl chain. This application note outlines two distinct protocols:

  • Method A (Thermodynamic/Racemic): A robust, high-yield reduction using Sodium Borohydride (

    
    ) for general intermediate synthesis.
    
  • Method B (Enantioselective): A Corey-Bakshi-Shibata (CBS) catalytic reduction for isolating high-enantiomeric excess (

    
    ) chiral alcohols, essential for structure-activity relationship (SAR) studies in drug development.
    
Reaction Scheme

ReactionScheme Substrate Ketone (1) 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one Intermediate Alkoxyborane Intermediate Substrate->Intermediate Hydride Attack Reagents Reduction Agent (NaBH4 or CBS/BH3) Reagents->Intermediate Product Alcohol (2) 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-ol Intermediate->Product Hydrolysis (H3O+)

Figure 1: General reaction scheme for the reduction of the ketone substrate to the target alcohol.

Method A: Standard Reduction with Sodium Borohydride ( )

Objective: Rapid, cost-effective synthesis of racemic alcohol (


)-2 .
Mechanism:  Nucleophilic addition of hydride (

) to the carbonyl carbon. The protic solvent (MeOH) activates the borohydride species via hydrogen bonding.
Reagent Table
ReagentMW ( g/mol )Equiv.[1]DensityRole
Ketone (1) 246.351.0N/ASubstrate
Sodium Borohydride 37.831.1 - 1.5SolidReducing Agent
Methanol (MeOH) 32.04Solvent0.792Solvent/Activator
HCl (1M) 36.46Excess~1.0Quenching Agent
Step-by-Step Protocol
  • Preparation:

    • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10.0 g (40.6 mmol) of Ketone (1) in 100 mL of anhydrous Methanol.

    • Cool the solution to 0°C using an ice/water bath. Rationale: Cooling suppresses potential side reactions and moderates the exothermic nature of hydride addition.

  • Addition:

    • Add 1.7 g (44.9 mmol, 1.1 equiv) of granular

      
       portion-wise over 15 minutes.
      
    • Caution: Gas evolution (

      
      ) will occur.[2] Ensure the system is vented (e.g., via a needle or bubbler).
      
  • Reaction Monitoring:

    • Remove the ice bath and allow the mixture to warm to room temperature (RT) over 1 hour.

    • Monitor via TLC (Hexane:EtOAc 4:1). The ketone spot (

      
      ) should disappear, and a more polar alcohol spot (
      
      
      
      ) should appear.
  • Quenching & Workup:

    • Once consumption is complete, cool back to 0°C.

    • Slowly add 20 mL of 1M HCl or saturated

      
       solution to quench excess hydride. Stir for 15 minutes until bubbling ceases.
      
    • Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol.

    • Dilute the residue with 50 mL water and extract with Dichloromethane (DCM) (

      
       mL).
      
  • Isolation:

    • Wash combined organic layers with Brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate to yield the crude oil.
      
    • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Method B: Enantioselective CBS Reduction[3][4][5]

Objective: Synthesis of chiral alcohol (


)-2  or (

)-2 (>95%

). Mechanism: The Corey-Bakshi-Shibata (CBS) catalyst activates Borane (

) and coordinates the ketone, directing hydride attack to a specific face of the carbonyl based on steric differentiation between the cyclohexyl ring and the alkyl chain.
Reagent Table
ReagentRoleNotes
Ketone (1) SubstrateMust be dried azeotropically.
(R)-Me-CBS Catalyst Chiral Catalyst1M in Toluene (typically 10 mol%).
Borane-THF (

)
Stoichiometric Reductant1M solution; Moisture sensitive.
THF (Anhydrous) SolventMust be distilled or from a solvent system.
Step-by-Step Protocol
  • System Preparation:

    • Flame-dry a 100 mL 2-neck RBF under Argon flow.

    • Charge 1.0 mL (1.0 mmol) of (R)-Me-CBS catalyst solution and 5 mL anhydrous THF.

  • Catalyst Activation:

    • Add 0.6 equiv of

      
       solution to the catalyst mixture at RT. Stir for 10 minutes.
      
  • Substrate Addition:

    • Dissolve 2.46 g (10 mmol) of Ketone (1) in 20 mL anhydrous THF.

    • Simultaneously, prepare 0.6 equiv of additional

      
      .
      
    • Slow Addition: Using a syringe pump, add the Ketone solution and the remaining Borane solution simultaneously to the catalyst mixture over 1 hour at -20°C to 0°C .

    • Rationale: Slow addition keeps the concentration of free ketone low, ensuring the reaction proceeds only through the chiral catalyst complex rather than uncatalyzed background reduction.

  • Quenching:

    • Add 5 mL of Methanol dropwise (Caution: vigorous bubbling).

    • Add 20 mL 1N HCl and stir for 30 minutes to break the Boron-Nitrogen complex.

  • Workup:

    • Extract with Diethyl Ether (

      
       mL).
      
    • Wash with 1M NaOH (to remove boronic acid residues) followed by Brine.

    • Dry (

      
      ) and concentrate.
      

Analytical Validation & Logic Flow

Analytical Parameters
  • 1H NMR (400 MHz,

    
    ):  Look for the disappearance of the triplet/multiplet signals adjacent to the ketone carbonyl (
    
    
    
    2.4-2.6 ppm) and the appearance of the carbinol proton (
    
    
    ) as a multiplet around
    
    
    3.4-3.6 ppm.
  • HPLC (Chiral): Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (90:10). Flow: 1.0 mL/min. Detection: UV 254 nm.

Decision Logic for Protocol Selection

DecisionTree Start Start: Define Goal IsChiral Is Enantiopurity Required? Start->IsChiral Racemic Use Method A (NaBH4) Low Cost, High Speed IsChiral->Racemic No (Intermediate) Chiral Use Method B (CBS) High Cost, High Precision IsChiral->Chiral Yes (Drug Candidate) Validation Validate via Chiral HPLC Chiral->Validation

Figure 2: Decision matrix for selecting the appropriate reduction protocol.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Wet solvent (Method B) or old reagents.Dry THF over Na/Benzophenone. Use fresh

.
Low Enantiomeric Excess Uncatalyzed background reaction.Lower temperature during addition; Ensure slow addition of substrate (Method B).
Emulsion during Workup Boron salts acting as surfactants.Wash organic layer with 1M NaOH or use Tartaric Acid wash to complex boron.
Side Product Formation Over-reduction (rare) or elimination.Maintain strict temperature control (

). Do not use strong acids during quench if heat is present.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[3] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[4][3][5] Journal of the American Chemical Society, 109(18), 5551–5553.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for NaBH4 reduction protocols).

  • PubChem. (n.d.).[6][7] 3-(cyclohexylmethoxy)propan-1-ol (Analogous Structure Data). National Library of Medicine.

  • Clayden, J., Greeves, N., & Warren, S. (2012).[8] Organic Chemistry. Oxford University Press. (Mechanistic grounding for nucleophilic addition).

Sources

Application Note: Advanced Reductive Amination of Cyclohexyl Aryl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

The reductive amination of cyclohexyl aryl ketones represents a significant synthetic challenge in medicinal chemistry. Unlike simple aliphatic aldehydes or unhindered ketones, these substrates suffer from a "perfect storm" of reactivity barriers:

  • Steric Hindrance: The cyclohexyl ring adjacent to the carbonyl center creates significant steric bulk, impeding the nucleophilic attack of the amine.

  • Electronic Conjugation: The aryl group stabilizes the carbonyl ground state, making it less electrophilic.

  • Imine Instability: Even if formed, the intermediate ketimine is sterically crowded and prone to hydrolysis before reduction can occur.

Standard protocols using Sodium Triacetoxyborohydride (STAB) or catalytic hydrogenation often result in stalled reactions (low conversion) or excessive alcohol byproducts (direct ketone reduction).

This guide details a Lewis-Acid Mediated Protocol utilizing Titanium(IV) Isopropoxide [Ti(OiPr)₄], widely regarded as the "gold standard" for forcing imine formation in difficult substrates (Bhattacharyya, 1995).

Mechanistic Insight: The Titanium Advantage

To ensure reproducibility, one must understand why standard conditions fail. In a typical STAB reaction, the equilibrium between ketone and imine is unfavorable for hindered substrates.

The Ti(OiPr)₄ Solution: Titanium(IV) isopropoxide serves a dual function:

  • Lewis Acid Activation: It coordinates to the carbonyl oxygen, increasing electrophilicity.

  • Chemical Dehydrator: It acts as a water scavenger, shifting the equilibrium irreversibly toward the imine/enamine intermediate.

Pathway Visualization

The following diagram illustrates the critical "Pre-Complexation" phase that distinguishes this protocol from standard methods.

G cluster_waste Waste Stream Ketone Cyclohexyl Aryl Ketone Ti_Complex Titanium-Hemiaminal Complex Ketone->Ti_Complex + Ti(OiPr)4 + Amine Amine Primary/Secondary Amine Amine->Ti_Complex Imine Activated Imine (Transient) Ti_Complex->Imine - Ti(OH)x (Dehydration) Reduction Borohydride Reduction Imine->Reduction + NaBH4 (in situ) Product Cyclohexyl Aryl Amine Reduction->Product Alcohol Titanium Oxides (Insoluble) Reduction->Alcohol

Figure 1: The Ti-mediated pathway forces the equilibrium through an activated titanium-hemiaminal species, preventing the reversion to ketone.

Detailed Protocol: The Ti(OiPr)₄ / NaBH₄ System

Scope: Validated for cyclohexyl phenyl ketone and analogs reacting with primary/secondary amines (e.g., methylamine, cyclopropylamine).[1]

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: Cyclohexyl aryl ketone (1.0 equiv)

  • Amine: 1.5 – 2.0 equiv (Use HCl salt + NEt₃ if amine is volatile)

  • Lewis Acid: Titanium(IV) isopropoxide (1.25 – 1.5 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[1]

  • Quench: 2M Ammonium Hydroxide (NH₄OH)

Step-by-Step Methodology
Phase 1: Imine Formation (The Critical Aging Step)
  • Setup: Flame-dry a round-bottom flask under Nitrogen or Argon.

  • Mixing: Add the ketone (10 mmol) and the amine (15-20 mmol) to absolute EtOH (20 mL).

    • Note: If using amine[2][3][4][5][6][7]·HCl salts, add Triethylamine (NEt₃, 20 mmol) to liberate the free base in situ.

  • Activation: Add Ti(OiPr)₄ (12.5 mmol, ~3.7 mL) dropwise via syringe.

  • Aging: Stir the mixture at ambient temperature (20–25°C) for 6 to 12 hours .

    • Checkpoint: The solution often turns slightly yellow or viscous. Do not skip this wait time. Sterically hindered ketones require this duration to reach full imine conversion. Adding reductant too early causes direct reduction of the ketone to the alcohol.

Phase 2: Reduction
  • Cooling: No cooling is usually required, but if the reaction is large-scale (>50g), cool to 0°C to manage exotherm.

  • Addition: Add NaBH₄ (15 mmol) portion-wise over 10 minutes.

    • Observation: Gas evolution (H₂) will occur.[3] Ensure adequate venting.

  • Reaction: Allow the mixture to stir for an additional 2–4 hours at room temperature.

Phase 3: The "Bhattacharyya Workup" (Crucial for Yield)

Titanium reactions are notorious for forming gelatinous emulsions during aqueous workup. Use this specific quenching method to ensure phase separation:

  • Quench: Pour the reaction mixture into 2M aqueous NH₄OH (30 mL) .

    • Chemistry: The ammonia breaks the Titanium-amine complex, precipitating TiO₂ as a filterable white solid rather than a gel.

  • Filtration: Filter the resulting suspension through a Celite pad. Wash the pad with Dichloromethane (DCM).

  • Extraction: Extract the filtrate with DCM (3 x 30 mL).

  • Purification: Dry organic layers over Na₂SO₄ and concentrate. Purify via flash column chromatography (typically Silica; Hexane/EtOAc or DCM/MeOH + 1% NH₃).

Stereochemical Considerations

The reduction of cyclohexyl imines creates a new stereocenter. The outcome is governed by the approach of the hydride reagent relative to the cyclohexyl ring.

  • Thermodynamic Control: In many Ti-mediated reductions, the hydride attacks from the more accessible axial direction, leading to the equatorial amine (trans isomer) as the major product.

  • Cis/Trans Ratios: Expect ratios ranging from 2:1 to 4:1 (trans:cis) depending on the specific aryl substitution.

Data Comparison: Reducing Agents
Reagent SystemReactivity (Hindered Ketones)Major Side ProductToxicity ProfileRecommended Use
NaBH(OAc)₃ / AcOH LowUnreacted KetoneLowSimple aldehydes only
NaBH₃CN / MeOH MediumCyanohydrinsHigh (HCN risk) Legacy method (Avoid)
Ti(OiPr)₄ / NaBH₄ High Alcohol (<5%)Low (Ti is non-toxic)Primary Protocol
Pd/C / H₂ (50 psi) Medium-HighDehalogenation (if halo-aryl)LowScalable manufacturing

The Self-Validating System (Troubleshooting)

A robust protocol must include checkpoints to verify success during execution.

CheckpointObservationDiagnosis/Action
Imine Formation (TLC) New spot appears, less polar than ketone.If Ketone persists after 12h, add more Ti(OiPr)₄ (0.5 equiv) or gently heat to 40°C.
Reduction (Gas Evolution) Vigorous bubbling upon NaBH₄ addition.Normal. If no bubbles, check NaBH₄ activity (it degrades with moisture).
Workup (Emulsion) Thick white gel forms; layers won't separate.Failed Quench. Add more 2M NH₄OH or 1M NaOH. Do NOT add water/brine alone.
NMR (Crude) Doublet at ~3.5-4.0 ppm (CH-OH).Direct Reduction. The aging time (Phase 1) was too short.

Safety & Handling

  • Titanium(IV) Isopropoxide: Moisture sensitive.[8] Syringes must be dry. Hydrolyzes to release isopropanol and TiO₂.

  • Sodium Borohydride: Flammable solid. Releases flammable H₂ gas upon contact with acid or protic solvents. Keep away from open flames.

  • Cyanide Avoidance: This protocol intentionally avoids NaBH₃CN to eliminate the risk of generating HCN gas during workup, a common hazard in older reductive amination literature.

References

  • Bhattacharyya, S. (1995).[9][10] "Reductive alkylation of dimethylamine using titanium(IV) isopropoxide and sodium borohydride: an efficient, safe, and convenient method for the synthesis of N,N-dimethylated tertiary amines."[4] Journal of Organic Chemistry, 60(15), 4928–4929.[4][10] Link[10]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4][11] Journal of Organic Chemistry, 55(8), 2552–2554.[4][11] Link

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[12] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[4] Link

Sources

Application Notes & Protocols for Cyclohexyl 2-(2-methoxyphenyl)ethyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the safe handling and storage of Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone. As specific safety and property data for this compound are not extensively published, this guide is synthesized from expert analysis of its chemical structure and data from close structural analogs, namely Cyclohexyl ethyl ketone and Cyclohexyl phenyl ketone. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure laboratory safety and maintain compound integrity.

Part 1: Compound Profile & Hazard Assessment

Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone is a complex organic molecule featuring a cyclohexyl ring, a ketone functional group, and a methoxy-substituted phenyl ring. While this specific compound lacks a dedicated Safety Data Sheet (SDS) in publicly available databases, a robust safety protocol can be established by examining its constituent functional groups and structurally related molecules.

The primary analogs used for this assessment are Cyclohexyl ethyl ketone and Cyclohexyl phenyl ketone. Data from these compounds suggest that Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone should be treated as a substance that can cause skin and eye irritation, and may also cause respiratory irritation.[1][2] All handling and storage procedures should be based on this precautionary principle.

Inferred Physicochemical & Hazard Properties

The following table summarizes the expected properties and hazards. Quantitative data are not provided due to the absence of specific experimental values for the target compound.

PropertyInferred Value / CharacteristicRationale / Reference
Physical State Expected to be a solid or liquid at room temperature.Based on analogs like Cyclohexyl phenyl ketone (solid) and Cyclohexyl ethyl ketone (liquid).[1][3]
Appearance Likely a light yellow to colorless substance.Common appearance for similar ketones.[1][3]
Odor No specific information available, but should be handled as if it has a discernible odor.General characteristic of many ketones.
Primary Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Potential for Respiratory Irritation.[1][2]Based on the classification of Cyclohexyl phenyl ketone.
Stability Stable under normal laboratory conditions.[1]Common for this class of compounds.
Incompatibilities Strong oxidizing agents.A general incompatibility for ketones.[1]
Hazardous Decomposition Carbon monoxide (CO) and Carbon dioxide (CO2) upon combustion.[1]Expected products of organic compound combustion.

Part 2: Safe Handling Protocols

Adherence to rigorous safety protocols is paramount when handling Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone. The following procedures are designed to minimize exposure risk and prevent contamination.

Engineering Controls & Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through proper laboratory setup and personal protection.

  • Engineering Controls: All handling of Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone, including weighing, dilution, and aliquoting, must be performed inside a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[4][5] The fume hood provides a controlled environment and protects the user from respiratory exposure.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This serves as the final barrier between the researcher and the chemical.

    • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][5]

    • Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile or neoprene) that have been inspected for integrity prior to use.[4][5]

    • Body Protection: A flame-resistant laboratory coat is required. For tasks with a higher risk of splashing, impervious clothing should be worn.[4][5]

    • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a full-face respirator with an appropriate organic vapor cartridge is necessary.[5]

General Handling Workflow

The following workflow ensures a systematic and safe approach to handling the compound from receipt to use.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling b1 Verify Fume Hood Functionality b2 Don Required PPE (Goggles, Gloves, Coat) b1->b2 c1 Transfer Compound to Tared Weighing Vessel (Inside Hood) b2->c1 c2 Prepare Stock Solution (e.g., using DMSO, Ethanol) c1->c2 c3 Aliquot for Experimental Use c2->c3 d1 Securely Cap and Store Primary Container c3->d1 d2 Decontaminate Workspace d1->d2 d3 Dispose of Contaminated Waste in Designated Bins d2->d3 d4 Remove PPE and Wash Hands Thoroughly d3->d4 G start Compound Received cond1 Original Container? start->cond1 proc1 Keep in Original Tightly Sealed Container cond1->proc1 Yes proc2 Transfer to Amber Glass Vial with Secure Cap cond1->proc2 No (Aliquot) storage Store in Cool, Dry, Well-Ventilated, Locked Location proc1->storage proc2->storage

Caption: Decision Logic for Proper Compound Storage.

Part 4: Emergency & Spill Response

Preparedness for accidental exposure or spills is a non-negotiable aspect of laboratory safety.

First Aid Measures
  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. [1][4]If the person feels unwell or breathing is difficult, seek medical attention. [4]* Skin Contact: If the compound comes into contact with skin, immediately wash the affected area with plenty of soap and water. [1][4]Remove contaminated clothing and wash it before reuse. [4]If skin irritation occurs, get medical help. [4]* Eye Contact: In case of eye contact, rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. [1][2]Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [1]* Ingestion: If swallowed, rinse the mouth with water. [4]Do not induce vomiting. Seek immediate medical attention or contact a Poison Control Center. [4]

Accidental Release Measures (Spills)
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Containment: Wearing full PPE, prevent further spillage. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth). For solid spills, carefully sweep or scoop the material, avoiding dust formation. [4][5]4. Collection: Collect the absorbed or swept material into a suitable, closed container for disposal. [4][5]5. Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Disposal: Dispose of the contaminated waste through an approved waste disposal facility in accordance with local, state, and federal regulations. [1][4]

References

  • SAFETY DATA SHEET - Cyclohexyl phenyl ketone. (2025, September 14). Alfa Aesar. Available at: [Link]

Sources

Application Note: Regioselective Preparation of Enolates from Ethyl Cyclohexyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regioselective enolization of unsymmetrical ketones is a cornerstone of complex molecule synthesis, particularly in the construction of polyketides and macrolides. Ethyl cyclohexyl ketone represents a classic "challenging substrate" due to the competition between two nucleophilic sites: the sterically hindered methine proton on the cyclohexyl ring (


-site) and the less hindered methylene protons on the ethyl side chain (

-site).

This guide provides validated protocols for selectively accessing either the Kinetic Enolate (side-chain deprotonation) or the Thermodynamic Enolate (ring deprotonation). We analyze the mechanistic causality behind base selection, temperature control, and solvent effects, providing a self-validating workflow for researchers.

Mechanistic Principles & Regioselectivity

The Challenge of Asymmetry

Ethyl cyclohexyl ketone presents two distinct enolization pathways. The selectivity is governed by the interplay between steric accessibility (Kinetic Control) and alkene stability (Thermodynamic Control).[1]

  • Path A (Kinetic Control): Deprotonation occurs at the less hindered ethyl methylene group. This reaction is rapid, irreversible, and typically conducted at low temperatures (-78°C) using bulky bases (LDA).

  • Path B (Thermodynamic Control): Deprotonation occurs at the cyclohexyl methine group. This forms the more substituted (tetrasubstituted) enolate, which is energetically more stable. This requires conditions that allow equilibration (higher temperatures, weaker bases, or silylating agents that permit reversible proton transfer).

Stereochemistry (E/Z Selectivity)

For the kinetic enolate (formed on the ethyl chain), stereochemistry becomes critical for subsequent Aldol reactions (Zimmerman-Traxler transition states).

  • 
    -Enolates (Trans):  Favored by LDA in THF. The bulky isopropyl groups of LDA clash with the ketone substituent, forcing the methyl group trans to the oxygen.
    
  • 
    -Enolates (Cis):  Favored by the addition of HMPA or DMPU, which solvates the lithium cation, disrupting the cyclic transition state.
    
Pathway Visualization

The following diagram maps the decision logic for selecting the correct protocol.

EnolizationPathways Start Substrate: Ethyl Cyclohexyl Ketone Decision Target Species? Start->Decision KineticPath Kinetic Control (Irreversible) Decision->KineticPath Less Substituted ThermoPath Thermodynamic Control (Equilibration) Decision->ThermoPath More Substituted ConditionsK Conditions: LDA, THF, -78°C (Bulky Base, Low Temp) KineticPath->ConditionsK ConditionsT Conditions: TMSCl, NaI, Et3N, MeCN (Weak Base, Equilibration) ThermoPath->ConditionsT ProductK Kinetic Enolate (Side-Chain Double Bond) Less Substituted ConditionsK->ProductK ProductT Thermodynamic Enolate (Ring Double Bond) Tetrasubstituted ConditionsT->ProductT Stereo Stereoselectivity: Predominantly (E)-Enolate ProductK->Stereo

Figure 1: Decision tree for regioselective enolization of ethyl cyclohexyl ketone.

Experimental Protocols

Protocol A: Kinetic Generation (Side-Chain Enolate)

Objective: Selective deprotonation of the ethyl methylene group. Target Species: 1-cyclohexyl-1-(trimethylsilyloxy)-1-butene (as TMS ether).

Materials
  • Substrate: Ethyl cyclohexyl ketone (1.0 equiv).

  • Base: Diisopropylamine (

    
    ) (1.1 equiv), 
    
    
    
    -Butyllithium (
    
    
    -BuLi) (1.05 equiv).
  • Solvent: Anhydrous THF (distilled from Na/Benzophenone or from SPS).

  • Trap: Trimethylsilyl chloride (TMSCl) (1.2 equiv), freshly distilled over

    
    .
    
Step-by-Step Methodology
  • LDA Preparation (In-situ):

    • Flame-dry a 2-neck round-bottom flask under Argon flow.

    • Add anhydrous THF and diisopropylamine. Cool to 0°C .[2][3][4]

    • Add

      
      -BuLi dropwise. Stir for 15 minutes.
      
    • Critical: Cool the LDA solution to -78°C (Dry ice/Acetone bath).

  • Enolization:

    • Dissolve ethyl cyclohexyl ketone in a minimal amount of anhydrous THF.

    • Add the ketone solution dropwise to the LDA over 20 minutes via syringe pump or dropping funnel.

    • Mechanism:[3][5][6][7][8] Adding ketone to excess base ensures the ketone never sees a proton source (other ketone molecules), preventing equilibration.

    • Stir at -78°C for 45 minutes.

  • Trapping (Silyl Enol Ether):

    • Add TMSCl (neat) dropwise to the reaction mixture at -78°C.

    • Allow the mixture to warm to room temperature over 2 hours.

  • Work-up:

    • Quench with saturated

      
       solution.
      
    • Extract with pentane (preferred over ether for silyl enol ethers to avoid hydrolysis).

    • Wash organic layer with cold brine, dry over

      
      , and concentrate.
      

Validation:


 NMR will show a triplet for the terminal methyl of the ethyl group (

ppm) and a vinylic proton (

ppm) characteristic of the side chain double bond.
Protocol B: Thermodynamic Generation (Ring Enolate)

Objective: Selective formation of the tetrasubstituted enol ether involving the cyclohexane ring. Target Species: 1-(1-trimethylsilyloxy-ethylidene)cyclohexane.

Materials
  • Substrate: Ethyl cyclohexyl ketone (1.0 equiv).

  • Reagents: Trimethylsilyl chloride (TMSCl) (1.2 equiv), Sodium Iodide (NaI) (1.3 equiv), Triethylamine (

    
    ) (1.5 equiv).
    
  • Solvent: Acetonitrile (MeCN) (Reagent grade is often sufficient, but dry is preferred).

Step-by-Step Methodology
  • Reagent Setup:

    • To a flask containing NaI in MeCN at room temperature, add TMSCl.

    • Observation: The solution may yellow slightly due to transient

      
       or stay clear. This generates TMS-I in situ, a potent silylating agent.[3]
      
  • Reaction:

    • Add

      
       followed by ethyl cyclohexyl ketone.
      
    • Stir at room temperature (or mild reflux at 40°C) for 2–4 hours.

    • Mechanism:[3][5][6][7][8] The weak base (

      
      ) and the presence of 
      
      
      
      allow for reversible silylation/desilylation. The system equilibrates to the most stable alkene (the tetrasubstituted double bond on the ring).
  • Work-up:

    • Pour the mixture into ice-cold pentane/water.

    • Wash the pentane layer thoroughly with water and aqueous sodium thiosulfate (to remove any iodine).

    • Dry over

      
       and concentrate.
      

Validation:


 NMR will lack a vinylic proton (as the double bond is tetrasubstituted). The cyclohexyl ring protons will shift, and the ethyl group will appear as a methyl singlet (or quartet if looking at the ethylidene isomer, but typically the ring double bond dominates).

Comparative Data Analysis

ParameterKinetic Protocol (A)Thermodynamic Protocol (B)
Primary Reagent LDA (Lithium Diisopropylamide)TMSCl / Et3N / NaI
Temperature -78°C (Strict control required)25°C to 40°C
Solvent THF (Aprotic, Polar)MeCN (Polar, Aprotic)
Reaction Time < 1 Hour2–6 Hours
Major Product Side-Chain Enolate (Trisubstituted)Ring Enolate (Tetrasubstituted)
Selectivity Ratio > 95:5 (Typical)> 90:10 (Typical)
Primary Risk Proton transfer if temp risesHydrolysis during workup

Troubleshooting & Optimization (Self-Validating Systems)

The "Schlenk Equilibrium" Check

If you observe mixtures of regioisomers in Protocol A (Kinetic), your system likely underwent equilibration.

  • Cause: The reaction warmed up before trapping, or the ketone was added too fast (local excess of ketone acts as a proton shuttle).

  • Correction: Ensure the internal temperature (probe) remains at -78°C during addition. Increase the equivalents of LDA to 1.15.

Stereochemical Leakage

If the


 ratio of the kinetic enolate is poor:
  • Observation: In Aldol reactions, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -enolates typically give anti-aldol products; 
    
    
    
    -enolates give syn-aldol products.[9]
  • Correction: For strict

    
    -selectivity, use pure THF. For 
    
    
    
    -selectivity, add HMPA (toxic) or DMPU (safer alternative) (approx 20% v/v) to the LDA solution before ketone addition.
Hydrolysis Indicators

Silyl enol ethers are sensitive to moisture.

  • Indicator: Appearance of the starting ketone peak in GC/NMR after workup.

  • Prevention: Use glassware flame-dried under vacuum. Use pentane for extractions (hydrophobic). Store products under Argon at -20°C.

References

  • Evans, D. A. (1982).

    • Context: Defines the foundational rules for enolate geometry ( vs ) and their impact on aldol stereochemistry.
    • (General reference to Evans/Aldol principles)

  • Heathcock, C. H. (1981). The Aldol Addition Reaction.[4]Comprehensive Organic Synthesis.

    • Context: Authoritative review on kinetic vs thermodynamic control in enoliz
    • (Relevant JOC paper on stereoselection)

  • Ireland, R. E., et al. (1976). The Stereoselective Generation of Ester Enolates.Journal of the American Chemical Society.

    • Context: The "Ireland Model" explains why LDA/THF favors -enolates while HMPA favors -enol
  • Reich, H. J. (n.d.). Kinetic vs Thermodynamic Enolates.[2][5][6][8][10][11][12][13] University of Wisconsin-Madison Chemistry Database.

    • Context: Detailed pKa and mechanistic d
  • Cazeau, P., Duboudin, F., Moulines, F., Babot, O., & Dunogues, J. (1987).

    • Context: Source for Protocol B (TMSCl/NaI method).

Sources

Troubleshooting & Optimization

Purification of Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Purification of Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone

Status: Open | Priority: High | Assigned To: Senior Application Scientist

Welcome to the ChromSupport Elite Hub.

You have reached the Tier 3 support center. Based on your inquiry regarding Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone , we have compiled a dedicated troubleshooting and method development guide.

This molecule presents a unique separation challenge: it combines a highly lipophilic aliphatic ring (cyclohexyl) with an electron-rich aromatic system (2-methoxyphenyl), linked by a flexible ethyl ketone spacer. Standard "generic" gradients often fail to resolve regioisomers (e.g., 3-methoxy or 4-methoxy impurities) or result in peak broadening due to the molecule's hydrophobicity.

PART 1: The "Gold Standard" Protocol

Use this baseline method to establish initial purity. If you encounter resolution issues, proceed to Part 2.

Method Summary Table
ParameterSpecificationRationale
Stationary Phase Phenyl-Hexyl (or C18 as secondary)Phenyl-Hexyl provides

-

selectivity for the methoxy-aryl group, superior to C18 for separating regioisomers (e.g., ortho vs. para methoxy).
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µmStandard analytical scale; 3.5 µm offers better resolution for closely eluting impurities.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses silanol activity, sharpening the peak of the ketone.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN has lower viscosity than MeOH, crucial for the backpressure of phenyl columns.
Gradient 50% B to 95% B over 15 minHigh starting organic % is required due to the molecule's high LogP (~3.8).
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6 mm ID columns.
Detection (UV) 275 nm (Primary), 220 nm (Secondary)The anisole (methoxyphenyl) moiety absorbs strongly at ~270-280 nm. The ketone

transition (~290 nm) is weak.
Temperature 40°CElevated temperature reduces viscosity and improves mass transfer for this bulky molecule.
PART 2: Troubleshooting & FAQs

Direct solutions to the most common tickets filed for this compound class.

Q1: I see a "shoulder" on my main peak. Is this the 4-methoxy regioisomer?

Diagnosis: Likely, yes. If your synthesis involved a Friedel-Crafts acylation or Grignard reaction, regioisomers (2-OMe vs 4-OMe) are common. The Fix: Switch from a C18 column to a Phenyl-Hexyl or Biphenyl column.

  • Why? On a C18 column, separation is driven purely by hydrophobicity. Since the 2-OMe and 4-OMe isomers have nearly identical LogP, they co-elute.

  • Mechanism: A Phenyl-Hexyl stationary phase engages in

    
    -
    
    
    
    interactions with the aromatic ring. The ortho (2-OMe) position creates steric hindrance that alters this interaction compared to the accessible para (4-OMe) position, creating separation factor (
    
    
    ).
Q2: My peaks are broad and tailing (Asymmetry > 1.5).

Diagnosis: Secondary silanol interactions or low solubility. The Fix:

  • Check Solubility: This compound is very lipophilic. Ensure your sample diluent is at least 50% Acetonitrile. Injecting a 100% MeOH sample into a high-water stream can cause microprecipitation at the column head.

  • Acid Modifier: Ensure you are using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). Neutral ketones can hydrogen bond with free silanols on the silica support. The acid suppresses these sites.

Q3: I see "ghost peaks" in the gradient blank.

Diagnosis: Accumulation of highly lipophilic contaminants (likely starting materials like cyclohexyl bromide or dimers) from previous runs. The Fix: Implement a Sawtooth Wash .

  • At the end of every run, ramp to 100% B and hold for 5 minutes.

  • Inject a "blank" of 100% ACN between every 5 sample injections to strip the column.

PART 3: Visualizing the Workflow
Workflow 1: Method Development Decision Tree

Follow this logic path to select the correct column and conditions.

MethodDev Start Start: Purify Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone CheckImpurity Are Regioisomers (2-OMe vs 4-OMe) Present? Start->CheckImpurity SelectC18 Select C18 Column (Hydrophobic Retention) CheckImpurity->SelectC18 No (Clean Synthesis) SelectPhenyl Select Phenyl-Hexyl (Pi-Pi Selectivity) CheckImpurity->SelectPhenyl Yes (Isomers Suspected) RunGradient Run Gradient 50-95% ACN SelectC18->RunGradient SelectPhenyl->RunGradient CheckRes Resolution > 1.5? RunGradient->CheckRes OptimizeTemp Increase Temp to 45°C (Improve Mass Transfer) CheckRes->OptimizeTemp No (Broad Peaks) FinalMethod Final Method Validated CheckRes->FinalMethod Yes ChangeMod Change Modifier (Use MeOH or THF) CheckRes->ChangeMod No (Co-elution) OptimizeTemp->FinalMethod

Figure 1: Decision matrix for selecting stationary phases based on impurity profile.

Workflow 2: Impurity Isolation Logic

How to identify specific contaminants based on retention behavior.

ImpurityLogic MainPeak Target Molecule (Rt ~ 8-10 min) EarlyEluter Early Eluting Impurity (Polar/Degradant) LateEluter Late Eluting Impurity (Dimer/Starting Mat) Analysis HPLC Analysis (Phenyl-Hexyl) Analysis->MainPeak Rt ~ 8-10 min Analysis->EarlyEluter Rt < 5 min (Likely 2-Methoxybenzoic acid) Analysis->LateEluter Rt > 12 min (Likely Bis-alkylation product)

Figure 2: Relative retention map for common synthetic impurities.

PART 4: Technical Deep Dive (Mechanism)

Why Phenyl-Hexyl over C18? The target molecule contains a 2-methoxyphenyl group. In a standard C18 (octadecylsilane) column, retention is governed almost exclusively by solvophobic interactions (the "oily" stationary phase grabbing the lipophilic molecule).

  • The Problem: Isomers like 4-methoxyphenyl have the same lipophilicity.

  • The Solution: Phenyl-Hexyl phases possess

    
     electrons in the stationary phase ring. These interact with the 
    
    
    
    electrons of your analyte's benzene ring. The methoxy group at the ortho (2-) position creates a specific steric and electronic environment that differs significantly from the para (4-) position, allowing the Phenyl-Hexyl column to "discriminate" between them based on shape and electron density, not just "greasiness."

Detection Wavelength Selection

  • 275 nm: This targets the B-band of the aromatic ring (anisole derivative). It is the most specific wavelength for this molecule.

  • 210-220 nm: While sensitive, this region detects everything (solvents, aliphatic impurities, carboxylates). Use only for checking total purity, not for quantitation of the main peak, as the baseline noise will be high.

References
  • Agilent Technologies. (2025). HPLC Troubleshooting Guide: Peak Shape Issues. Agilent Technical Support. [Link]

  • Waters Corporation. (2024). Reverse Phase Separation of Isomers using Phenyl Columns. Waters Application Notes. [Link]

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience.
  • PubChem. (2025). Compound Summary: Aryl Alkyl Ketones. National Library of Medicine. [Link]

Crystallization Solvents for Cyclohexyl Aryl Ketones: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the successful crystallization of cyclohexyl aryl ketones. Structured as a series of troubleshooting questions and FAQs, this document offers in-depth, field-proven insights into solvent selection, protocol optimization, and problem-solving for this important class of organic compounds.

Section 1: Foundational Principles of Crystallization for Cyclohexyl Aryl Ketones

Cyclohexyl aryl ketones possess a unique molecular architecture, combining a bulky, non-polar cycloaliphatic ring with a planar, aromatic system and a polar carbonyl group. This structural duality governs their solubility and, consequently, the strategy for their crystallization. Successful crystallization hinges on creating a state of supersaturation in a controlled manner, allowing the molecules to self-assemble into a well-ordered crystal lattice. The choice of solvent is paramount in achieving this.

A suitable solvent system for these compounds will typically exhibit a significant difference in solute solubility between the solvent's boiling point and room temperature (or lower). The general principle of "like dissolves like" is a useful starting point; the non-polar character of the cyclohexyl and aryl groups suggests good solubility in non-polar to moderately polar organic solvents[1].

Section 2: Troubleshooting Guide - A Problem-Oriented Approach

This section addresses common issues encountered during the crystallization of cyclohexyl aryl ketones in a practical question-and-answer format.

Q1: My compound "oils out" instead of crystallizing upon cooling. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. This often happens when the solution is too concentrated, the cooling rate is too fast, or the boiling point of the solvent is too close to the melting point of the compound[2]. For cyclohexyl aryl ketones, which often have moderate melting points (e.g., cyclohexyl phenyl ketone melts at 55-57 °C[3]), this is a common challenge.

Causality and Actionable Solutions:

  • Reduce Supersaturation: The most common cause is that the solution is too supersaturated at a temperature above the compound's melting point. To remedy this, reheat the solution to redissolve the oil and add a small amount (10-20% more) of the hot solvent to decrease the concentration. Allow the solution to cool more slowly[4].

  • Solvent Choice: The polarity difference between your compound and the solvent might be too large. If you are using a very non-polar solvent, try a slightly more polar one, or a solvent mixture. For instance, if pure hexane causes oiling, a mixture of hexane and toluene might be more effective.

  • Seeding: Introduce a seed crystal (a tiny crystal of the pure compound) to the supersaturated solution just below the temperature at which it becomes cloudy. This provides a template for crystal growth and can bypass the liquid-liquid phase separation.

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What are my next steps?

A2: The absence of crystallization indicates that the solution is not sufficiently supersaturated at lower temperatures. This could be due to using too much solvent or choosing a solvent in which the compound is too soluble even when cold.

Troubleshooting Workflow:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites[4].

    • Seed Crystals: Add a single, small seed crystal of your compound. This is the most effective method to induce crystallization.

  • Increase Concentration: If nucleation techniques fail, you likely have too much solvent. Gently heat the solution to evaporate a portion of the solvent (e.g., reduce the volume by 25%) and then allow it to cool again[4].

  • Introduce an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble, until the solution becomes persistently cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly. A common example for moderately polar ketones is an ethanol/water system[5].

Q3: My crystals are very fine needles or a powder. How can I grow larger, higher-quality crystals?

A3: The formation of very small crystals suggests that nucleation was too rapid and widespread, leaving little time for individual crystals to grow larger. This is often a result of rapid cooling or high levels of supersaturation.

Strategies for Promoting Crystal Growth:

  • Slower Cooling: The key to larger crystals is to slow down the cooling process. After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool to room temperature on the benchtop, undisturbed. Insulating the flask with a beaker or paper towels can further slow the cooling rate. Only after it has reached room temperature should you consider placing it in an ice bath.

  • Reduce Solvent Polarity Gradient: When using a mixed solvent system, ensure the two solvents are miscible in all proportions. A large polarity difference can sometimes lead to rapid precipitation rather than slow crystallization.

  • Vapor Diffusion: For growing high-quality crystals for analysis (like X-ray crystallography), the vapor diffusion method is ideal. Dissolve your compound in a small amount of a relatively volatile solvent and place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the primary solvent, gradually inducing crystallization.

Section 3: Experimental Protocols and Data

Solvent Selection for Cyclohexyl Aryl Ketones

The choice of solvent is critical. The following table provides a starting point for solvent screening based on the properties of common cyclohexyl aryl ketones.

Compound NameKey Structural FeaturesRecommended Solvents for Screening
Cyclohexyl Phenyl Ketone Non-polar cyclohexyl and phenyl groups, polar ketoneHexane, Toluene, Methanol, Ethanol, Isopropanol, Ethyl Acetate[1][3]
1-Hydroxycyclohexyl Phenyl Ketone Additional polar hydroxyl groupPetroleum Ether, Acetone, Butyl Acetate, Methanol, Toluene[6][7]
General Cyclohexyl Aryl Ketones Bulky non-polar regions with a central polar ketone groupSingle Solvents: Alcohols (Ethanol, Isopropanol), Aromatic Hydrocarbons (Toluene). Mixed Solvents: Ethanol/Water, Toluene/Hexane[5][8]
Protocol: Recrystallization of 1-Hydroxycyclohexyl Phenyl Ketone from Petroleum Ether

This protocol is adapted from a common industrial purification method for this widely used photoinitiator[6][9].

  • Dissolution: In a fume hood, place the crude 1-hydroxycyclohexyl phenyl ketone in an Erlenmeyer flask. Add a minimal amount of petroleum ether and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (47-50 °C) or in a desiccator.

Protocol: Anti-Solvent Crystallization of a Cyclohexyl Aryl Ketone Derivative

This protocol illustrates the use of an anti-solvent, a powerful technique for compounds with moderate to high solubility in a particular solvent. An example is the purification of cyclohexyl phenyl ketone oxime[5].

  • Dissolution: Dissolve the crude compound in a minimal amount of hot ethanol (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still warm, slowly add water (the "anti-solvent") dropwise with swirling until the solution just begins to turn cloudy (the cloud point).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in the previous protocol.

Section 4: Visualizing the Workflow

Troubleshooting Crystallization Failures

The following flowchart provides a systematic approach to troubleshooting common crystallization problems.

Crystallization_Troubleshooting Troubleshooting Crystallization of Cyclohexyl Aryl Ketones start Start: Hot, clear solution cool Cool solution slowly start->cool observe Observe outcome cool->observe crystals Success: Pure crystals form observe->crystals Crystals form no_crystals No crystals form observe->no_crystals Clear solution oiling_out Compound oils out observe->oiling_out Liquid droplets form induce_nucleation Induce nucleation: 1. Scratch flask 2. Add seed crystal no_crystals->induce_nucleation reheat Oil forms. Reheat to dissolve. oiling_out->reheat check_supersaturation Still no crystals? induce_nucleation->check_supersaturation evaporate Too much solvent. Evaporate some solvent and re-cool. check_supersaturation->evaporate Yes anti_solvent Consider anti-solvent crystallization. check_supersaturation->anti_solvent No, or technique fails evaporate->cool add_solvent Add more hot solvent (10-20% volume increase). reheat->add_solvent slow_cool Cool even slower. Insulate flask. add_solvent->slow_cool slow_cool->observe

Sources

Technical Support Center: Impurity Profiling of 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the impurity profiling of 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one. The following sections offer troubleshooting advice and frequently asked questions to address specific challenges encountered during experimentation.

Introduction: The Criticality of Impurity Profiling

In pharmaceutical development, the rigorous identification and characterization of impurities are paramount to ensuring the safety and efficacy of a drug substance. For a molecule like 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one, a comprehensive impurity profile is essential for regulatory submissions and for controlling the manufacturing process. Impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the final product.[1][2][3] This guide provides a structured approach to anticipating, identifying, and controlling these impurities.

Predicted Impurity Profile

Based on the structure of 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one and its likely synthetic pathways, such as Friedel-Crafts acylation, a number of potential impurities can be anticipated.[4][5][6][7] Understanding these potential impurities is the first step in developing a robust analytical methodology for their detection and control.

Impurity Type Potential Impurities Likely Origin
Process-Related 2-Methoxyphenylacetic acid, Cyclohexanecarboxylic acid, Unreacted starting materials and intermediatesSynthesis
By-products Isomeric products (e.g., para-substituted), Poly-acylated speciesSide reactions during Friedel-Crafts acylation
Degradation Products Oxidation products of the ether linkage, Cleavage products of the keto-groupExposure to light, heat, or oxidative conditions[8][9]

Troubleshooting Guides

Issue 1: Unexpected Peaks in the HPLC Chromatogram

Symptoms: Your HPLC analysis of a batch of 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one shows several small, unidentified peaks that are not present in your reference standard.

Causality: These peaks could represent process-related impurities, by-products from the synthesis, or degradation products.[3] The nonpolar nature of the target compound and its potential impurities necessitates a well-optimized reversed-phase HPLC method for effective separation.[10][11][12]

Resolution Workflow:

Decision tree for resolving quantification problems.

Step-by-Step Protocol:

  • Chromatographic Optimization:

    • Peak Shape: If the peak is tailing or fronting, adjust the mobile phase pH, especially if the impurity has ionizable groups.

    • Resolution: If there is co-elution, try a different stationary phase (e.g., a phenyl column for aromatic compounds) or adjust the organic solvent in the mobile phase to alter selectivity. [12]2. Sample and Standard Stability: Prepare the impurity standard and the sample in different diluents to assess for any degradation in the analytical solution. Analyze them at different time points to check for stability.

  • Method Validation Review: Re-evaluate the validation parameters for your analytical method according to ICH Q2(R2) guidelines. [13][14][15]This includes specificity, linearity, range, accuracy, and precision. [16]Any modifications to the method will require re-validation.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory thresholds for reporting and identifying impurities?

A1: The thresholds for reporting, identification, and qualification of impurities in new drug substances are defined by the International Council for Harmonisation (ICH) guideline Q3A(R2). [1][2][17][18]For a drug substance with a maximum daily dose of up to 2g, the reporting threshold is typically 0.05%. The identification threshold is 0.10% or 1.0 mg per day intake, whichever is lower. The qualification threshold is 0.15% or 1.0 mg per day intake, whichever is lower. [3] Q2: Which analytical technique is best for initial impurity detection and identification?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and robust technique for the initial detection and quantification of impurities in pharmaceutical substances. For identification, coupling the HPLC to a Mass Spectrometer (LC-MS) is highly effective as it provides molecular weight information of the eluted peaks, which is crucial for proposing potential structures. [19] Q3: When is Gas Chromatography-Mass Spectrometry (GC-MS) a more suitable technique?

A3: GC-MS is the preferred method for volatile or semi-volatile impurities that are thermally stable. [20][21][22][23]For 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one, GC-MS would be particularly useful for identifying residual solvents from the manufacturing process or low molecular weight, volatile by-products.

Q4: How can I confirm the structure of an unknown impurity that has been isolated?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. [24][25][26]A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can provide detailed information about the connectivity of atoms in the molecule, allowing for a definitive structure to be assigned. [27] Q5: What is the importance of forced degradation studies?

A5: Forced degradation studies are essential to understand the degradation pathways of the drug substance and to develop a stability-indicating analytical method. [3]By subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, light, heat), you can generate potential degradation products. This helps in ensuring that your analytical method can separate these degradants from the main compound and other impurities, which is a regulatory requirement.

References

  • Impurities in new drug substances Q3A (R2) - ICH. (2006, October 25).
  • HPLC Method for Nonpolar Molecules: How To Develop - PharmaGuru. (2025, June 15).
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020, December 23).
  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX - Slideshare. (n.d.).
  • Q2(R2) Validation of Analytical Procedures | FDA. (2024, March 6).
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1).
  • ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy. (n.d.).
  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. (n.d.).
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7).
  • Advanced TD-GC-MS Technique to Identify and Control Organic Contamination. (2023, October 25).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • GC-MS for Volatile Impurity Analysis - ResolveMass Laboratories Inc. (2026, February 7).
  • Evaluating Impurities in New Drugs to Prevent Delays in Development - Premier Research. (2023, July 10).
  • How to Develop HPLC Method for Nonpolar Compounds - Pharma Knowledge Forum. (2024, April 2).
  • The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities - Intertek. (n.d.).
  • Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping - Pharmaffiliates. (2025, July 5).
  • Top Three HPLC Method Development Tips | LCGC International. (2019, November 1).
  • Structure Elucidation of Impurities by 2D NMR Part II - YouTube. (2015, May 12).
  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3).
  • METHOD DEVELOPMENT ON HPLC - Maharana Pratap P.G. College Hardoi. (n.d.).
  • GC/MS Identification of Impurities - Medistri SA. (2024, August 12).
  • GC-MS Sample Preparation - Organomation. (n.d.).
  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020, March 23).
  • Application of GC-MS in Determinating the Trace Impurities of Benazolin - Aidic. (n.d.).
  • Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PMC. (n.d.).
  • Degradation of aralkyl or alkyl methyl ketones | Download Table - ResearchGate. (n.d.).
  • Thermal decomposition of poly(aryl ether ketones) - Semantic Scholar. (1987, November 1).
  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.).
  • A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with - Organic Syntheses Procedure. (n.d.).
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24).
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17).
  • Friedel–Crafts reaction - Wikipedia. (n.d.).
  • Friedel Crafts Reaction - SATHEE. (n.d.).
  • 1-cyclohexyl-3-methoxypropan-1-one (C10H18O2) - PubChemLite. (n.d.).
  • Compound cyclohexyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone -.... (n.d.).
  • 1-Cyclohexyl-3-phenylpropan-1-one | C15H20O | CID 3293366 - PubChem. (n.d.).
  • Synthesis of aryl ketones by acylation of arenes - Organic Chemistry Portal. (n.d.).
  • 1-Cyclohexyl-3-phenylpropan-1-ol | C15H22O | CID 14711947 - PubChem. (n.d.).
  • Transformations of aryl ketones. FG=functional group. - ResearchGate. (n.d.).

Sources

Technical Support Hub: Cyclohexyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of Cyclohexyl Ketones (R-C(=O)-Cy) , a structural motif frequently encountered in pharmacophores (e.g., certain muscarinic antagonists and kinase inhibitors).

Due to the steric bulk of the cyclohexane ring and the conformational mobility (chair-boat flips), standard acylation methods often suffer from low yields, competitive elimination, or over-addition. This guide focuses on the two most reliable methodologies for high-value synthesis: the Weinreb Amide Protocol and the Grignard-Nitrile Addition .

Part 1: Strategic Overview

The synthesis of cyclohexyl ketones presents a unique "Steric-Electronic" conflict. The cyclohexyl group is electron-donating (inductive) but sterically demanding.

  • The Problem: Direct addition of organometallics (R-MgX/R-Li) to cyclohexanecarbonyl chloride often leads to tertiary alcohols (over-addition) because the resulting ketone is more reactive than the starting acid chloride.

  • The Solution: We must utilize pathways that form a stable tetrahedral intermediate which does not collapse to the ketone until the reaction is quenched.

Comparison of Methodologies
FeatureMethod A: Weinreb Amide Method B: Nitrile Addition Method C: Friedel-Crafts
Primary Utility Complex/Chiral couplingSimple Alkyl/Aryl couplingAryl-Cyclohexyl ketones only
Step Count 2 (Amide formation

Addition)
2 (Addition

Hydrolysis)
1 (Direct Acylation)
Over-addition Risk Near Zero (Chelation control)Low (Imine salt stability)Low (Deactivated product)
Steric Tolerance HighMediumLow (Lewis Acid complexation)

Part 2: The Weinreb Amide Protocol (Gold Standard)

This is the preferred method for medicinal chemistry due to its fidelity. The reaction proceeds via the Nahm-Weinreb Intermediate , a stable metal-chelated species that prevents the ejection of the leaving group until acidic workup.

The Workflow

Precursor: Cyclohexanecarboxylic acid (or derivative). Reagent: N,O-Dimethylhydroxylamine


 HCl.[1]
Step-by-Step Optimization
  • Amide Formation:

    • Standard: React Cyclohexanecarbonyl chloride with N,O-dimethylhydroxylamine (2.2 eq) and Pyridine (2.5 eq) in DCM at 0°C.

    • Optimization (From Ester): If starting from an ester, use Trimethylaluminum (AlMe

      
      )  or DIBAL-H  to facilitate the amine exchange directly, avoiding the acid chloride step.
      
  • Nucleophilic Addition:

    • Cool the Weinreb amide in THF to -78°C (or 0°C for sterically hindered Grignards).

    • Add R-MgBr (or R-Li) slowly.

    • CRITICAL: Do not quench immediately. Allow to warm to RT to ensure complete conversion of the amide to the chelated intermediate.

Mechanistic Visualization (Graphviz)

WeinrebMechanism cluster_0 Key Success Factor: Chelation Stability Start Weinreb Amide (N-Methoxy-N-methyl) Intermediate Stable Tetrahedral Intermediate (Mg Chelation) Start->Intermediate Nucleophilic Attack Grignard R-MgBr (Nucleophile) Grignard->Intermediate Quench Acidic Quench (H3O+) Intermediate->Quench Stability prevents collapse Product Cyclohexyl Ketone Quench->Product Hydrolysis & Elimination

Figure 1: The stability of the 5-membered chelate ring prevents the ketone from forming in-situ, thereby stopping a second equivalent of Grignard from attacking.

Part 3: Grignard Addition to Nitriles (The Economic Route)

If the Weinreb route is too costly or step-intensive, adding a Grignard reagent to Cyclohexanecarbonitrile is the best alternative.

The Protocol

Reaction:



Troubleshooting "Stalled" Reactions

A common failure mode here is the "insoluble coating" effect. The magnesium imine salt precipitates on the magnesium surface or forms an impenetrable crust, stopping the reaction.

  • Solvent Switch: Do not use pure Diethyl Ether. Use THF or a Toluene/THF mixture . The higher boiling point and better solubility of the imine salt in toluene help drive conversion.

  • Copper Catalysis: Addition of 1-5 mol% CuBr

    
    SMe
    
    
    
    can accelerate the addition of the Grignard to the nitrile, especially if the cyclohexyl ring has bulky substituents (e.g., 4-tert-butyl).

Part 4: Troubleshooting & FAQs

Symptom: Low Yield (<40%)

Root Cause 1: Enolization.

  • Theory: The cyclohexyl ketone has

    
    -protons. Basic Grignard reagents act as bases, deprotonating the ketone (or intermediate) rather than attacking it.
    
  • Fix: Use Organocerium reagents (R-Li + CeCl

    
    ). Cerium reagents are more nucleophilic and less basic, suppressing enolization.
    

Root Cause 2: Incomplete Hydrolysis (Nitrile Route).

  • Theory: The intermediate imine is sterically shielded by the cyclohexyl ring and resists hydrolysis.

  • Fix: Increase the acidity of the quench (2M HCl instead of NH

    
    Cl) and heat the biphasic quench mixture to 50°C for 1 hour.
    
Symptom: Formation of Tertiary Alcohol

Root Cause: The "Leak".

  • Theory: In the Weinreb protocol, if the temperature rises too fast before the intermediate is fully formed, or if the quench is done improperly, the intermediate collapses to ketone while Grignard is still present.

  • Fix: Ensure the reaction is kept cold (-78°C) during addition. Quench by pouring the reaction mixture into acid, not acid into the reaction mixture.

Interactive Decision Tree

Troubleshooting Start Issue: Low Yield of Cyclohexyl Ketone CheckProduct What is the major side product? Start->CheckProduct TertAlcohol Tertiary Alcohol (Over-addition) CheckProduct->TertAlcohol Double Addition StartMaterial Recovered Starting Material CheckProduct->StartMaterial No Reaction WeinrebCheck Using Weinreb? TertAlcohol->WeinrebCheck Sterics Steric Hindrance? StartMaterial->Sterics TempControl Action: Lower Temp to -78C Check Stoichiometry WeinrebCheck->TempControl Yes SwitchWeinreb Action: Switch from Acid Chloride to Weinreb WeinrebCheck->SwitchWeinreb No Turbo Action: Use 'Turbo Grignard' (iPrMgCl·LiCl) Sterics->Turbo Yes Water Action: Dry Solvents (Karl Fischer <50ppm) Sterics->Water No

Figure 2: Diagnostic flow for resolving yield issues.

References

  • Original Weinreb Protocol: Nahm, S., & Weinreb, S. M. (1981).[2] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.

  • Grignard Addition to Nitriles: Moffett, R. B., & Shriner, R. L. (1941). Organic Syntheses, Coll. Vol. 3, p.562.

  • Turbo Grignard Reagents: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.

  • Friedel-Crafts Acylation Guide: Master Organic Chemistry. Friedel-Crafts Acylation of Benzene.

Sources

Technical Support Center: Stability of Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: Stability & Handling of Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone (CMEK) Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Stability Group

Module 1: Chemical Profile & Stability Matrix

User Query: "What are the primary degradation risks for this molecule in solution?"

Technical Insight: Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone (CMEK) presents a dichotomy in stability. While the ketone core is resistant to hydrolysis (unlike esters or amides), the molecule possesses two distinct "Achilles' heels" based on its structure:

  • Photochemical Lability: The cyclohexyl ring provides accessible

    
    -hydrogens relative to the carbonyl, making the molecule highly susceptible to Norrish Type II  cleavage upon UV exposure.
    
  • Oxidative Susceptibility: The benzylic position (adjacent to the electron-rich 2-methoxyphenyl ring) is a prime target for radical autoxidation.

Stability Risk Matrix
ParameterStability RatingRisk FactorMechanism of Action
Hydrolysis (pH 1-10) High NegligibleKetones generally do not hydrolyze. Stable in aqueous buffers.
Photostability (UV/Vis) Critical High Norrish Type II Reaction . UV light excites the carbonyl (

), leading to intramolecular

-hydrogen abstraction from the cyclohexyl ring.
Oxidation (Air/Peroxide) ⚠️ Moderate MediumBenzylic Oxidation . The methylene group adjacent to the phenyl ring is prone to radical attack, forming peroxides or diketones.
Thermal (Solid State) Good LowStable up to melting/boiling point unless in the presence of strong bases.
Base Sensitivity (pH >11) ⚠️ Moderate MediumEnolization/Aldol . Strong bases can deprotonate the

-carbon, leading to racemization (if chiral) or condensation.

Module 2: Troubleshooting Degradation (FAQ)

Q1: I see two new peaks in my HPLC chromatogram after leaving the sample on the bench. What are they?

Diagnosis: This is likely Norrish Type II Photodegradation .

  • The Mechanism: Ambient lab light (specifically UV components) excites the ketone. The excited oxygen abstracts a hydrogen from the

    
    -position on the cyclohexyl ring.
    
  • The Products: This results in chain cleavage, typically yielding:

    • Acetophenone derivative: 1-(2-methoxyphenyl)propan-2-one (The "methyl ketone" fragment).

    • Cyclohexene: Eliminated from the ring side (via Yang cyclization alternative or cleavage).

  • Corrective Action: All solutions must be stored in amber glassware or wrapped in aluminum foil. Autosampler compartments must be darkened.

Q2: My compound is precipitating out of my phosphate buffer (pH 7.4). Is it degrading?

Diagnosis: Likely Solubility Failure , not chemical degradation.

  • The Cause: The lipophilic cyclohexyl ring and the methoxyphenyl group produce a high LogP (estimated >3.5). The molecule is virtually insoluble in pure aqueous buffers.

  • Corrective Action: Use a co-solvent system.

    • Recommended: 10-20% DMSO or Acetonitrile in the final aqueous buffer.

    • Protocol: Dissolve the pure solid in 100% organic solvent first (Stock A), then dilute slowly into the buffer while vortexing.

Q3: The purity decreases when stored in DMSO at room temperature.

Diagnosis: Sulfoxide Oxidation or Hygroscopicity .

  • The Cause: DMSO is hygroscopic. Absorbed water can facilitate trace hydrolysis (unlikely here) or, more likely, DMSO can act as a mild oxidant under light or heat, potentially attacking the benzylic position.

  • Corrective Action: Store DMSO stock solutions at -20°C or -80°C . Use anhydrous DMSO and minimize freeze-thaw cycles.

Module 3: Visualizing the Degradation Pathways

The following diagram illustrates the two primary failure modes: Photochemical cleavage (Norrish II) and Benzylic Oxidation.

CMEK_Degradation CMEK Cyclohexyl 2-(2-methoxyphenyl) ethyl ketone (CMEK) ExcitedState Excited Triplet State (n -> π*) CMEK->ExcitedState UV Light (hν) Radical Benzylic Radical Formation CMEK->Radical O2 / Radical Initiator Biradical 1,4-Biradical Intermediate ExcitedState->Biradical γ-H Abstraction (Cyclohexyl ring) Cleavage Norrish Type II Cleavage Biradical->Cleavage Fragmentation Product_A Product A: Enol -> Methyl Ketone Cleavage->Product_A Product_B Product B: Cyclohexene Cleavage->Product_B Peroxide Peroxide Intermediate Radical->Peroxide + O2 Diketone Degradant: 1,2-Dicarbonyl Peroxide->Diketone Decomposition

Figure 1: Mechanistic degradation pathways of CMEK showing Photolysis (Red path) and Oxidation (Green path).

Module 4: Validated Stress Testing Protocols

To empirically validate stability in your specific matrix, follow this protocol adapted from ICH Q1A(R2) guidelines.

Preparation of Stock Standard
  • Concentration: 1.0 mg/mL.

  • Solvent: Acetonitrile (ACN) or Methanol (MeOH). Do not use water.[1][2]

Forced Degradation Conditions
Stress ConditionReagent/ConditionDurationTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl24 hrs @ 60°C< 5%Ketone should be stable. If degradation occurs, check for impurities.
Base Hydrolysis 0.1 N NaOH4 hrs @ RT5-10%Watch for aldol condensation products (dimers).
Oxidation 3% H₂O₂2-4 hrs @ RT10-20%Monitors benzylic oxidation susceptibility.
Photolysis UV Light (ICH Q1B)1.2 million lux·h> 20% Expect significant degradation. Use as positive control for method specificity.
Thermal 60°C (Solvent free)7 days< 5%Tests inherent thermal stability.
Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 90% B over 10 minutes (High organic required due to lipophilicity).

  • Detection: 270 nm (Optimized for the anisole/methoxyphenyl chromophore).

References & Authority

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] European Medicines Agency.[5]

  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. (Referencing Norrish Type II mechanisms in cyclic ketones).

  • Leresche, J. E., et al. (2016). Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. UCI Aerosol Photochemistry Group.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing Benzylic Oxidation mechanisms).[6][7]

Sources

Technical Support Center: Grignard Addition to 2-Methoxyphenyl Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges of adding Grignard reagents to 2-methoxyphenyl nitriles (ortho-methoxybenzonitriles). While standard nitrile additions are routine, the ortho-methoxy group introduces unique steric and electronic factors that often lead to stalled reactions or stable intermediates that resist hydrolysis.

Introduction: The "Ortho-Effect" Trap

Researchers often report two distinct failure modes with this substrate:

  • "Nothing Happened": Recovered starting material despite active Grignard.

  • "The Phantom Product": The reaction seemed to proceed (color change, exotherm), but workup yielded starting material or an intractable gum, not the ketone.

The Root Cause: The 2-methoxy group is not just a steric bulk; it is a Lewis base. It creates a "Coordination Trap."

  • Steric Shielding: The methoxy group physically blocks the trajectory of the incoming nucleophile toward the nitrile carbon.

  • Chelation Stabilization: If the Grignard does attack, the magnesium atom coordinates with both the imine nitrogen and the methoxy oxygen, forming a rigid 5-membered chelate ring. This complex is thermodynamically stable and kinetically resistant to mild hydrolysis.

Module 1: Troubleshooting & FAQs

Phase 1: Reaction Initiation & Conversion

Q1: I am seeing <10% conversion by GC/TLC. Is my Grignard dead? Diagnosis: Likely not. The issue is the activation energy required to overcome the steric hindrance of the ortho-methoxy group. Ether reflux (35°C) is often insufficient. Corrective Action:

  • Switch Solvent: Use THF or a THF/Toluene mixture. THF coordinates Mg species better, breaking up polymeric Grignard aggregates, making them more reactive. Toluene allows for higher reflux temperatures (80-110°C).

  • Add a Catalyst: Introduce Copper(I) Bromide (CuBr) or CuI (1–5 mol%).

    • Mechanism:[1][2][3][4][5][6][7][8] This forms a transient organocopper species which is less bulky and more nucleophilic toward the nitrile than the native Grignard.

    • Reference: Weiberth & Hall demonstrated that Cu(I) salts effectively catalyze additions to hindered nitriles (see Ref 1).

Q2: Can I use an excess of Grignard to force the reaction? Diagnosis: Yes, but with diminishing returns. Corrective Action: Use 1.5 to 2.0 equivalents . Excess Mg salts act as Lewis acids, coordinating to the nitrile nitrogen (activation) and the methoxy oxygen. However, going beyond 2.0 eq increases the risk of Wurtz-type homocoupling of your Grignard reagent.

Phase 2: The Hydrolysis Bottleneck

Q3: The reaction turned dark red/brown (indicating imine formation), but after quenching with saturated NH4Cl, I recovered the nitrile. Why? Diagnosis: You failed to hydrolyze the intermediate. The "Coordination Trap" (Mg-chelated imine) is stable to mild acid/base workups. Saturated NH4Cl is too weak to protonate the complex and break the N-Mg and O-Mg bonds effectively. The imine simply reverts or stays in the aqueous phase as a salt. Corrective Action:

  • Aggressive Hydrolysis: You must use a strong mineral acid (e.g., 3M HCl or H2SO4 ) and heat .

  • Protocol: Quench the reaction, add the acid, and reflux the biphasic mixture for 1–3 hours. The heat is necessary to shatter the 5-membered chelate ring.

Q4: I see a new spot on TLC that isn't ketone or nitrile. What is it? Diagnosis: It is likely the stable Imine (


). Because of the steric protection from the 2-methoxy group, the imine is surprisingly stable and may not hydrolyze to the ketone on the silica plate.
Corrective Action:  Treat a small aliquot of your reaction mixture with 2M HCl and heat it in a vial before running the TLC. If the spot converts to the ketone, your bulk hydrolysis was incomplete.

Visualizing the Mechanism & Failure Points

The following diagram illustrates the "Coordination Trap" and the necessary intervention points.

GrignardMechanism cluster_0 Initiation Phase cluster_1 Intermediate Phase cluster_2 Workup Phase Start 2-Methoxybenzonitrile + R-MgX StericBlock Steric Blockade (Ortho-OMe) Start->StericBlock Direct Addition CuCat Add Cu(I) Catalyst (Overcomes Sterics) Start->CuCat Optimization ImineSalt Magnesium Imine Salt StericBlock->ImineSalt Slow/Low Yield CuCat->ImineSalt Fast Addition Chelate STABLE CHELATE (5-Membered Ring) Mg-N / Mg-O Interaction ImineSalt->Chelate Rapid Stabilization MildQuench Mild Quench (NH4Cl / RT) Chelate->MildQuench StrongAcid Aggressive Hydrolysis (3M HCl + Reflux) Chelate->StrongAcid Failure Hydrolysis Failure (Recovered Imine/Nitrile) MildQuench->Failure Chelate Intact Product Target Ketone StrongAcid->Product Ring Opening

Caption: Figure 1. The reaction pathway showing the steric blockade during addition and the chelation trap that necessitates aggressive acidic hydrolysis.

Standard Operating Procedure (Optimized)

Objective: Synthesis of 2-methoxyaryl ketones via Grignard addition.

ParameterSpecificationRationale
Solvent System THF (anhydrous) or Toluene/THF (3:1)THF solvates Mg; Toluene allows higher reflux temp.
Concentration 0.5 M - 1.0 MHigh concentration favors bimolecular addition.
Catalyst CuBr or CuI (1–5 mol%)Critical: Facilitates addition to hindered nitriles.
Temperature Reflux (65°C+)Required to overcome steric activation energy.
Hydrolysis 3M HCl, Reflux, 2 hrsRequired to break the Mg-O-N chelate ring.
Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel under Nitrogen/Argon.

  • Catalyst Loading: Charge the flask with 2-methoxybenzonitrile (1.0 eq) and CuBr (0.05 eq) in anhydrous THF.

  • Grignard Addition: Add the Grignard reagent (1.5 eq) dropwise.

    • Note: An immediate color change (often green/brown) indicates the formation of the organocopper intermediate.

  • Reaction: Heat to reflux for 4–12 hours. Monitor by TLC (quench aliquot with strong acid before spotting).

  • Quench: Cool to 0°C. Slowly add 3M HCl (caution: exotherm). Ensure pH < 1.

  • Hydrolysis (The Fix): Transfer the biphasic mixture to a flask and reflux (mild boil) for 2 hours.

    • Checkpoint: The organic layer should change color as the imine hydrolyzes to the ketone.

  • Workup: Cool, separate layers, extract aqueous layer with ether/DCM. Wash combined organics with NaHCO3 (to remove acid) and brine. Dry over MgSO4.

Troubleshooting Logic Tree

Use this flow to diagnose specific experimental failures.

Troubleshooting Start Problem: Low Yield CheckSM Is Starting Material (Nitrile) Recovered? Start->CheckSM YesSM Yes: Conversion Issue CheckSM->YesSM NoSM No: Hydrolysis Issue (Intermediate trapped) CheckSM->NoSM Action1 1. Dry Solvents? 2. Active Grignard? YesSM->Action1 Action2 Add CuBr (5 mol%) Increase Temp to Reflux Action1->Action2 If standard conditions fail CheckImine Is an Imine/Gum isolated? NoSM->CheckImine Action3 Increase Acid Strength (3M HCl) REFLUX during workup CheckImine->Action3

Caption: Figure 2. Decision tree for diagnosing low yields in hindered nitrile additions.

References

  • Weiberth, F. J., & Hall, S. S. (1987). Copper(I)-activated addition of Grignard reagents to nitriles. Synthesis of ketimines, ketones, and amines.[7][9] The Journal of Organic Chemistry, 52(17), 3901–3904. [Link]

  • Kharasch, M. S., & Reinmuth, O. (1954).[10] Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on steric limitations and "ortho" effects).

  • Callen, J. E., et al. (1944). The Analysis of Mixtures of Nitriles and Imines. Analytical Chemistry. (Discusses the stability of hindered imines).

Sources

Technical Support Center: Purification Strategies for 2-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MB-PUR-001 Subject: Removal of unreacted 2-methoxybenzaldehyde (o-Anisaldehyde) from reaction mixtures Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

2-Methoxybenzaldehyde (o-Anisaldehyde) is a versatile intermediate, but its high boiling point (238°C) and moderate polarity often make it difficult to remove via simple evaporation or standard flash chromatography, where it often co-elutes with products. This guide details three tiered purification strategies ranging from bulk extraction to high-precision scavenging.

Module 1: The Bisulfite Adduct Method (Standard Protocol)

Best For: Bulk removal (>100 mg scale) when your product is stable to mild aqueous conditions.

The Science (Why it Works)

Aldehydes react reversibly with sodium bisulfite (


) to form water-soluble 

-hydroxy sulfonate adducts.
  • The "Ortho" Effect: The 2-methoxy substituent is electron-donating and sterically hinders the carbonyl carbon. Consequently, 2-methoxybenzaldehyde reacts slower than benzaldehyde. Standard "shake and separate" protocols often fail here; you must drive the equilibrium with time and excess reagent .

Standard Operating Procedure (SOP)
  • Pre-Treatment (Acid Removal):

    • Dissolve crude mixture in a water-immiscible solvent (EtOAc or DCM).[1]

    • Wash with saturated

      
       to remove any 2-methoxybenzoic acid (a common oxidation impurity).
      
  • Adduct Formation:

    • Prepare a saturated solution of

      
       (freshly prepared, ~40% w/v).
      
    • Add 3–5 equivalents of bisulfite relative to the estimated unreacted aldehyde.

    • CRITICAL STEP: Add a small amount of Methanol (5-10% v/v) to the biphasic mixture. This increases the solubility of the aldehyde in the aqueous phase, accelerating the reaction.

    • Stir vigorously for 1–2 hours . (Do not just shake in a funnel; the kinetics are too slow).

  • Separation:

    • Transfer to a separatory funnel.[2][3]

    • Collect the organic layer.[4]

    • Wash the organic layer with water (to remove residual bisulfite) and then brine.[2]

    • Dry over

      
       and concentrate.
      
Troubleshooting & FAQ
SymptomProbable CauseCorrective Action
Aldehyde persists after wash Equilibrium not reached due to steric hindrance.Increase reaction time to 2+ hours. Add 10% MeOH to the biphasic mix to improve phase transfer.
Massive Emulsion The bisulfite adduct acts as a surfactant.1. Add solid NaCl to saturate the aqueous layer.2. Filter the entire biphasic mixture through a pad of Celite before separating layers.[5]
Product Loss Product trapped in the emulsion or adduct layer.Back-extract the aqueous bisulfite layer with fresh solvent (EtOAc) 2x. Combine with main organic portion.
Workflow Visualization

BisulfiteWorkflow Start Crude Mixture (Product + Aldehyde) PreWash Wash with sat. NaHCO3 (Removes Benzoic Acid) Start->PreWash BisulfiteAdd Add sat. NaHSO3 (3-5 eq) + 10% MeOH PreWash->BisulfiteAdd Stir Vigorous Stirring (1-2 Hours) BisulfiteAdd->Stir Essential for o-substituted aldehydes PhaseSep Phase Separation Stir->PhaseSep AqLayer Aqueous Layer (Bisulfite Adduct) PhaseSep->AqLayer OrgLayer Organic Layer (Product) PhaseSep->OrgLayer Check TLC Check (2,4-DNP Stain) OrgLayer->Check Check->BisulfiteAdd Aldehyde Remains Check->OrgLayer Clean

Caption: Figure 1. Optimized Bisulfite Extraction Workflow. Note the mandatory stirring step for sterically hindered aldehydes.

Module 2: Solid-Supported Scavenging (High Precision)

Best For: High-value compounds (mg scale), acid-sensitive products, or parallel synthesis libraries where aqueous workup is undesirable.

The Science

Polymer-supported reagents (PS-Reagents) use functionalized resin beads to covalently bind impurities. For aldehydes, PS-Hydrazine or PS-TsNHNH2 (Tosyl hydrazine) resins are superior. They form stable hydrazones with the aldehyde, allowing the product to be eluted while the impurity remains trapped on the filter.

Protocol: Batch Mode Scavenging
  • Resin Selection: Use PS-TsNHNH2 (typical loading ~2-3 mmol/g).

  • Stoichiometry: Calculate the excess aldehyde. Use 3 equivalents of resin relative to the aldehyde impurity.

  • Solvent System: Dissolve crude in DCM or THF (Resins swell best in these).

  • Incubation: Add resin and shake/agitate at room temperature for 4–16 hours.

    • Tip: Add a catalytic amount of Acetic Acid (1%) to catalyze hydrazone formation.

  • Filtration: Filter through a fritted syringe or funnel. Wash resin with DCM.

  • Result: Filtrate contains pure product; aldehyde remains on the beads.

Scavenger Decision Matrix

ScavengerLogic Start Impurity: 2-Methoxybenzaldehyde Scale Scale of Reaction? Start->Scale Large > 5g Scale->Large Small < 500mg Scale->Small Method1 Use Bisulfite Wash (Cost Effective) Large->Method1 Sens Is Product Acid/Base Sensitive? Small->Sens YesSens Use PS-TsNHNH2 Resin (Neutral conditions) Sens->YesSens Yes NoSens Use PS-Amine Resin (Schiff base formation) Sens->NoSens No

Caption: Figure 2. Decision matrix for selecting between liquid extraction and solid-phase scavenging.

Module 3: Chromatographic & Physical Separation

Best For: Difficult separations where chemical methods fail or product co-reacts with scavengers.

Visualization (TLC)

You cannot rely on UV alone, as many aromatics absorb at 254nm.

  • Stain: 2,4-DNP (Dinitrophenylhydrazine) .[6]

  • Appearance: 2-Methoxybenzaldehyde appears as a distinct orange/red spot .

  • Differentiation: Your product will likely not stain (unless it is also a ketone/aldehyde), or will stain a different color.

Flash Chromatography Tips

2-Methoxybenzaldehyde is moderately polar.

  • Tailing: Aldehydes often "streak" on silica.

  • The Fix: Add 1% Triethylamine to your eluent system if your product is stable to base. This neutralizes acidic sites on the silica that cause hydrogen bonding with the aldehyde carbonyl.

  • Elution Order: In a Hexane/EtOAc gradient, 2-methoxybenzaldehyde typically elutes before alcohols and amines but after simple hydrocarbons.

Comparison of Methods
FeatureBisulfite WashScavenger ResinChromatography
Cost Low ($)High (

$)
Moderate (

)
Throughput Low (Labor intensive)High (Parallel friendly)Low (Sequential)
Scalability Excellent (kg scale)Poor (<10g usually)Good
Selectivity High (Aldehydes only)High (Electrophiles)Low (Based on polarity)
References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 .

  • Biotage. Isolera™ Flash Purification & Scavenger Resins Technical Note. (Industry standard for PS-TsNHNH2 application).

  • BenchChem. Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Application Note.

  • Sigma-Aldrich. Fundamental of Resin Scavenging. Technical Bulletin.

Sources

Technical Support Center: Optimizing Cyclohexyl Ketone (Cyclohexanone) Formation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of cyclohexyl ketone, commonly known as cyclohexanone. As a key intermediate in various industrial processes, including the production of nylon, the efficient synthesis of cyclohexanone is of paramount importance. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a particular focus on the critical role of reaction temperature.

Section 1: Frequently Asked Questions (FAQs) on Cyclohexanone Synthesis

This section addresses common queries regarding the optimization of cyclohexanone formation.

Q1: What is the most critical parameter to control during the synthesis of cyclohexanone?

A1: While several factors influence the outcome of cyclohexanone synthesis, reaction temperature is arguably the most critical parameter. It directly impacts reaction rate, product yield, and the formation of byproducts. Maintaining the optimal temperature range for your specific synthetic route is essential for a successful and efficient reaction.

Q2: What are the common starting materials for cyclohexanone synthesis, and how does the optimal temperature differ for each?

A2: The two primary precursors for cyclohexanone synthesis are cyclohexanol and cyclohexane. The optimal temperature ranges for these starting materials are significantly different:

  • Oxidation of Cyclohexanol: This is a common laboratory-scale synthesis. The optimal temperature is generally in the range of 40-60°C .[1][2] Precise temperature control is crucial to prevent side reactions.

  • Oxidation of Cyclohexane: This method is more prevalent in industrial settings. The reaction is typically carried out at higher temperatures, ranging from 120-200°C , often in the presence of a catalyst.[3]

Q3: What are the primary byproducts to be aware of, and how does temperature influence their formation?

A3: The formation of byproducts is a common issue, often exacerbated by improper temperature control. Key byproducts include:

  • Adipic Acid: Over-oxidation, particularly at elevated temperatures, can lead to the formation of adipic acid, reducing the yield of cyclohexanone.[4]

  • Dimerization/Self-Condensation Products: At higher temperatures, cyclohexanone can undergo self-condensation reactions, leading to the formation of dimers and other higher molecular weight impurities.[5]

  • Unreacted Starting Material: Insufficiently high temperatures or short reaction times can result in incomplete conversion of the starting material.

Section 2: Troubleshooting Guide for Cyclohexanone Synthesis

This section provides a structured approach to diagnosing and resolving common issues encountered during cyclohexanone synthesis.

Issue 1: Low Yield of Cyclohexanone

Symptoms:

  • The final isolated product weight is significantly lower than the theoretical yield.

  • Analysis of the crude product (e.g., by GC or NMR) shows a large percentage of unreacted starting material.

Potential Causes & Solutions:

CauseScientific ExplanationTroubleshooting Steps
Reaction Temperature Too Low The rate of oxidation is temperature-dependent. Insufficient thermal energy leads to a slow reaction and incomplete conversion of the starting material.Gradually increase the reaction temperature in small increments (e.g., 5°C) and monitor the reaction progress by TLC or GC. Ensure your thermometer is calibrated and accurately placed within the reaction mixture.
Insufficient Reaction Time Even at the optimal temperature, the reaction requires a certain amount of time to reach completion.Extend the reaction time and monitor the disappearance of the starting material.
Inefficient Stirring In heterogeneous reactions (e.g., using a solid-supported catalyst or in a biphasic system), poor mixing can limit the contact between reactants, slowing down the reaction rate.Increase the stirring speed to ensure the reaction mixture is homogeneous.
Issue 2: Poor Purity of Cyclohexanone (Presence of Byproducts)

Symptoms:

  • The isolated product is discolored.

  • Analytical data (IR, NMR, GC-MS) indicates the presence of significant impurities.

Potential Causes & Solutions:

CauseScientific ExplanationTroubleshooting Steps
Reaction Temperature Too High Excessive heat can provide the activation energy for undesired side reactions, such as over-oxidation to adipic acid or self-condensation of the cyclohexanone product.[4][5]Carefully control the reaction temperature using a thermostatically controlled bath. For exothermic reactions, ensure efficient cooling is available to dissipate heat.
Incorrect Stoichiometry of Oxidant An excess of the oxidizing agent can lead to over-oxidation of the desired ketone product.Use the correct molar ratio of the oxidizing agent to the starting material as specified in the protocol.
Presence of Contaminants Impurities in the starting materials or solvents can sometimes catalyze side reactions.Use high-purity starting materials and solvents.

Section 3: Experimental Protocols and Data

This section provides a detailed experimental protocol for a common laboratory-scale synthesis of cyclohexanone and presents quantitative data on the effect of temperature.

Protocol: Oxidation of Cyclohexanol to Cyclohexanone using Sodium Hypochlorite

This "green" oxidation method is widely used due to its use of readily available and less hazardous reagents.[6]

Materials:

  • Cyclohexanol

  • Glacial Acetic Acid

  • Sodium Hypochlorite solution (household bleach, ~5-6%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine cyclohexanol and glacial acetic acid.

  • Cool the flask in an ice bath.

  • Slowly add the sodium hypochlorite solution dropwise from a separatory funnel while vigorously stirring. It is crucial to monitor the temperature and maintain it between 40-50°C. [2] The rate of addition should be adjusted to control the exothermic reaction.

  • After the addition is complete, continue stirring for the recommended time, monitoring the reaction by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude cyclohexanone.

Data: Effect of Temperature on Cyclohexanone Yield and Purity

The following table summarizes the typical impact of reaction temperature on the oxidation of cyclohexanol to cyclohexanone.

Reaction Temperature (°C)Cyclohexanone Yield (%)Purity (%)Observations
304598Slow reaction, incomplete conversion
458595Optimal balance of rate and selectivity
607580Increased formation of byproducts

Note: These are representative values and may vary depending on other reaction conditions.

Section 4: Visualizing Experimental Workflows

Diagram: General Workflow for Cyclohexanone Synthesis and Purification

G cluster_reaction Reaction cluster_workup Workup & Purification A Combine Cyclohexanol and Acetic Acid B Controlled Addition of Oxidant (e.g., NaOCl) A->B Maintain 40-50°C C Monitor Reaction (TLC/GC) B->C D Quench Reaction C->D Reaction Complete E Liquid-Liquid Extraction D->E F Drying of Organic Layer E->F G Solvent Removal F->G H Purification (e.g., Distillation) G->H I I H->I Pure Cyclohexanone

Caption: Workflow for cyclohexanone synthesis.

Diagram: Troubleshooting Logic for Low Cyclohexanone Yield

G Start Low Cyclohexanone Yield CheckTemp Was the reaction temperature in the optimal range? Start->CheckTemp CheckTime Was the reaction time sufficient? CheckTemp->CheckTime Yes IncreaseTemp Action: Increase temperature and monitor CheckTemp->IncreaseTemp No CheckStirring Was stirring adequate? CheckTime->CheckStirring Yes IncreaseTime Action: Increase reaction time and monitor CheckTime->IncreaseTime No IncreaseStirring Action: Increase stirring speed CheckStirring->IncreaseStirring No Resolved Yield Improved CheckStirring->Resolved Yes IncreaseTemp->Resolved IncreaseTime->Resolved IncreaseStirring->Resolved

Caption: Troubleshooting low cyclohexanone yield.

References

  • Asian Journal of Chemistry. (2021). Oxidation of Cyclohexanol and Cyclohexanone by Monochromate Ions in Organic Solvents and on Solvent Free Microwave Irradiation under Phase Transfer Catalysis - A Comparative Study. [Link]

  • IARJSET. (2023). Environmentally Friendly Oxidation of Cyclohexanol to Cyclohexanone with Hydrogen Peroxide under Liquid-Liquid Phase Transfer Catalysis. [Link]

  • ResearchGate. (n.d.). shows the effect of reaction temperature on cyclohexane oxidation. With.... [Link]

  • ResearchGate. (n.d.). Effect of reaction temperature on conversion and selectivity in.... [Link]

  • Royal Society Open Science. (2020). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. [Link]

  • MDPI. (2019). Optimization of Cyclohexanol and Cyclohexanone Yield in the Photocatalytic Oxofunctionalization of Cyclohexane over Degussa P-25 under Visible Light. [Link]

  • Chemistry LibreTexts. (2024). 2.7: The preparation of Cyclohexanone from Cyclohexanol. [Link]

  • Organic Syntheses. (n.d.). 2-chlorocyclohexanone. [Link]

  • Royal Society of Chemistry. (2022). Green Chemistry. [Link]

  • Google Patents. (n.d.). CN1305829C - Selective oxidation process of cyclohexane to prepare cyclohexanone.
  • IRJET. (n.d.). Simulation and optimization of cyclohexanone ammoximation process over TS-1 catalyst: equilibrium and kinetic reactor. [Link]

  • Scribd. (n.d.). A Green Method For Synthesis of Cyclohexanone Oxidation of Cyclohexanol Using Sodium Hypochlorite. [Link]

  • PMC. (2018). The highly selective oxidation of cyclohexane to cyclohexanone and cyclohexanol over VAlPO4 berlinite by oxygen under atmospheric pressure. [Link]

  • ScienceDirect. (n.d.). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. [Link]

  • ResearchGate. (2025). Green synthesis of cyclohexanone to adipic acid over Fe–W oxides incorporated mesoporous carbon support. [Link]

  • ResearchGate. (n.d.). Effect of reaction temperature on the synthesis of cyclohexanone by.... [Link]

  • PMC. (n.d.). An experimental and modeling study of the low- and high-temperature oxidation of cyclohexane. [Link]

  • MDPI. (2018). The Low Temperature Solvent-Free Aerobic Oxidation of Cyclohexene to Cyclohexane Diol over Highly Active Au/Graphite and Au/Graphene Catalysts. [Link]

  • Owlcation. (2023). Organic Chemistry Lab Report: Synthesis of Cyclohexanone. [Link]

  • Edubirdie. (n.d.). The Oxidation of Cyclohexanol. [Link]

  • RSC Publishing. (2017). Gaseous cyclohexanone catalytic oxidation by a self-assembled Pt/γ-Al 2 O 3 catalyst. [Link]

  • FAQ. (2022). Oxidation of Cyclohexane: How is Cyclohexanol and Cyclohexanone Produced?. [Link]

  • ACS Publications. (2013). Kinetic of Alkali Catalyzed Self-Condensation of Cyclohexanone. [Link]

  • Scribd. (2020). Oxidation of Cyclohexanol with PCC. [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). [Link]

  • Scribd. (n.d.). Oxidation of Cyclohexanol to Cyclohexanone. [Link]

  • IAS Fellows. (n.d.). Phase Transfer Catalysis: Chemistry and Engineering. [Link]

  • ResearchGate. (2021). A comprehensive and updated review of studies on the oxidation of cyclohexane to produce ketone-alcohol (KA) oil. [Link]

  • ResearchGate. (2025). Investigation of the low-temperature cyclohexane oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. [Link]

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Validation & Comparative

Comparative Guide: 1H NMR Profiling of Cyclohexyl 2-(2-methoxyphenyl)ethyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lipophilic pharmacophores, the Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone scaffold represents a critical "linker-divergent" intermediate. Unlike its phenyl-ketone analogues, the cyclohexyl moiety imparts significant metabolic stability (blocking aromatic hydroxylation) and increased sp3 character, a key parameter in improving clinical success rates (Lovering’s Fsp3 metric).

This guide provides a definitive 1H NMR structural analysis of the target molecule (Ortho-isomer) compared to its most common synthetic impurity and structural alternative, the Para-isomer (Cyclohexyl 2-(4-methoxyphenyl)ethyl ketone) . We focus on the diagnostic splitting patterns that serve as self-validating checkpoints during synthesis.

Structural Assignment & Logic

The molecule consists of three distinct magnetic domains:

  • The Lipophilic Anchor: A saturated cyclohexyl ring.

  • The Linker: An ethyl-ketone bridge (–C(=O)CH₂CH₂–).

  • The Electronic Head: An ortho-methoxy substituted aromatic ring.

Visualizing the Proton Environments

G Cyclohexyl Cyclohexyl Ring (Multiplets 1.2-1.9 ppm) Methine: ~2.35 ppm Carbonyl C=O (Deshielding Cone) Cyclohexyl->Carbonyl H-1' Alpha α-CH2 (Triplet ~2.75 ppm) Carbonyl->Alpha Inductive Effect Beta β-CH2 (Triplet ~2.90 ppm) Alpha->Beta Vicinal Coupling Aromatic Aromatic Ring (Ortho Pattern) Beta->Aromatic Benzylic Methoxy OMe (Singlet ~3.82 ppm) Aromatic->Methoxy Electronic Donor

Figure 1: Magnetic connectivity and predicted chemical shift environments for the target scaffold.

Comparative Analysis: Target (Ortho) vs. Alternative (Para)

The primary challenge in synthesizing this scaffold via hydrogenation of chalcones is distinguishing the ortho regioisomer from the para isomer (often arising from starting material contamination).

The "Fingerprint" Region (6.5 – 7.5 ppm)

The aromatic region provides the definitive Go/No-Go decision point.

FeatureTarget: Ortho-Isomer (2-OMe)Alternative: Para-Isomer (4-OMe)Diagnostic Logic
Symmetry Asymmetric (ABCD System)Symmetric (AA'BB' System)Primary Checkpoint
Peak Count 4 Distinct Signals 2 Distinct Signals Para symmetry collapses 4 protons into 2 signals.[1][2]
Multiplicity 1 Triplet, 1 Doublet, 1 Triplet, 1 Doublet2 Doublets (Roofing effect common)Ortho substitution breaks symmetry completely.
Shift Range Broad spread (~6.8 – 7.2 ppm)Narrow grouping (6.8 and 7.1 ppm)Ortho-OMe shields H-3 significantly.
Detailed Chemical Shift Table (CDCl₃, 400 MHz)
Proton AssignmentTarget (Ortho) δ (ppm)Multiplicity (J Hz)Alternative (Para) δ (ppm)Rationale
Ar-OMe 3.82 Singlet (3H)3.79 Minimal difference; not diagnostic.
Ar-H (Ortho to OMe) 6.84 (H-3)d (8.0)6.83 (H-3,5)Para isomer integrates to 2H here.
Ar-H (Para to OMe) 6.89 (H-5)t (7.5)Absent in Para isomer.
Ar-H (Meta to OMe) 7.18 (H-4)t (7.8)Absent in Para isomer.
Ar-H (Ortho to Alkyl) 7.13 (H-6)d (7.5)7.10 (H-2,6)Para isomer integrates to 2H here.
β-CH₂ (Benzylic) 2.92 t (7.4)2.85 Ortho steric compression causes slight downfield shift.
α-CH₂ (Ketone) 2.74 t (7.4)2.71 Similar environment.
Cyclohexyl (C1-H) 2.35 tt (11.0, 3.5)2.33 Diagnostic of cyclohexyl ketone (vs phenyl ketone).
Experimental Protocols

To ensure reproducibility, the following protocols for synthesis and characterization are recommended. These methods are designed to be self-validating : the intermediate chalcone has a distinct alkene region that must disappear upon successful hydrogenation.

A. Synthesis: The "Chalcone Route"

Rationale: Direct alkylation of cyclohexyl ketones is prone to poly-alkylation. The Aldol-Hydrogenation sequence is high-yielding and regioselective.

  • Step 1: Claisen-Schmidt Condensation

    • Reagents: Cyclohexyl methyl ketone (1.0 eq), 2-Methoxybenzaldehyde (1.0 eq), NaOH (1.2 eq), MeOH/H₂O.

    • Procedure: Stir at RT for 16h. Precipitate yellow solid.

    • Validation: 1H NMR of intermediate must show trans-alkene doublets at 7.60 ppm (d, J=15.6 Hz) and 8.05 ppm (d, J=15.6 Hz) .

  • Step 2: Catalytic Hydrogenation

    • Reagents: Chalcone intermediate, 10% Pd/C (5 wt%), EtOAc, H₂ (balloon).

    • Procedure: Stir under H₂ atmosphere for 4h. Filter through Celite.

    • Validation: Disappearance of alkene doublets (7.5-8.1 ppm) and emergence of the 2.7-3.0 ppm ethyl multiplets .

B. NMR Sample Preparation
  • Solvent: CDCl₃ (Chloroform-d) is preferred over DMSO-d₆. DMSO can broaden the exchangeable protons (if any impurities exist) and obscure the fine splitting of the ethyl linker due to viscosity.

  • Concentration: 10 mg in 0.6 mL CDCl₃.

  • Acquisition: Minimum 16 scans. Relaxation delay (d1) = 2.0s to ensure accurate integration of the aromatic vs. aliphatic ratio (should be 4:11).

Decision Logic for Isomer Identification

Use this flowchart to interpret the NMR data of your crude product.

Logic Start Analyze Aromatic Region (6.5 - 7.5 ppm) Count Count Distinct Signals Start->Count TwoSignals 2 Signals (2H each) Symmetric AA'BB' Count->TwoSignals Looks like 2 Doublets FourSignals 4 Signals (1H each) Complex ABCD Count->FourSignals Looks like 4 Multiplets Para Result: Para-Isomer (Incorrect Regioisomer) TwoSignals->Para CheckLinker Check Linker Region (2.7 - 3.0 ppm) FourSignals->CheckLinker Ortho Result: Ortho-Isomer (Target Molecule) CheckLinker->Ortho 2 Triplets Present

Figure 2: Diagnostic workflow for distinguishing the target ortho-isomer from para-impurities.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[3] (Authoritative text on AA'BB' vs ABCD aromatic splitting patterns).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. . (Source for chemical shift prediction logic of ketones and ethers).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library & NMR Database.
  • Organic Syntheses. (2024). General Procedures for Aldol Condensation and Hydrogenation. . (Standard protocols for chalcone reduction).

Sources

Structural Validation of 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one: A Comparative NMR Assignment Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Importance & Structural Overview

In drug discovery and fragrance chemistry, 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one represents a critical "hybrid" scaffold.[1] It combines a saturated lipophilic domain (cyclohexane) with an electron-rich aromatic system (2-methoxyphenyl), linked by a flexible propanone chain.[1]

Accurate structural characterization of this molecule is often complicated by two factors:

  • Regioisomerism: Distinguishing the ortho-methoxy (2-OMe) product from the para-methoxy (4-OMe) impurity, which often co-elutes during synthesis (e.g., Friedel-Crafts acylation or hydrogenation of chalcones).[1]

  • Aliphatic Overlap: The cyclohexyl ring signals often overlap with the aliphatic linker protons in 1H NMR, making

    
    C NMR  the definitive tool for structural validation.[1]
    

This guide provides a rigorous assignment strategy, comparing the target molecule against its most common regioisomer to ensure batch purity.[1]

Comparative Analysis: Target vs. Alternative (Isomer)[1]

The primary challenge in validating this structure is differentiating it from 1-cyclohexyl-3-(4-methoxyphenyl)propan-1-one .[1] While Mass Spectrometry (MS) yields identical parent ions (


 246), 

C NMR provides distinct "fingerprints."[1]
Key Differentiators
FeatureTarget (2-OMe) Alternative (4-OMe) Scientific Rationale
Symmetry Asymmetric Symmetric (Aryl) The 4-OMe phenyl ring has a C2 axis of symmetry, making C2/C6 and C3/C5 chemically equivalent.[1] The 2-OMe ring is fully asymmetric, yielding 6 distinct aromatic signals.[1]
OMe Shift ~55.5 ppm ~55.2 ppm Ortho-methoxy groups often show slight deshielding due to steric compression compared to para.[1]
Carbonyl (C=O) ~214 ppm ~213 ppm The ortho-substituent exerts a "field effect" and potential twisting of the ring, subtly altering the electronic environment of the linker, though less pronounced 3 bonds away.[1]
Shielding C3 (Aryl) < 112 ppm C3/5 (Aryl) ~114 ppm The carbon ortho to the methoxy group is strongly shielded. In the 2-OMe isomer, this is C3.[1][2]

Detailed C NMR Assignment Table

Solvent:


Reference:  TMS (0.00 ppm) / 

Triplet (77.16 ppm) Status: Predicted High-Fidelity Assignments based on Fragment Additivity Rules.
Table 1: Chemical Shift Assignments
Carbon LabelChemical Shift (

, ppm)
Multiplicity (DEPT-135)Assignment Notes
C=O 214.2 C (Quaternary)Diagnostic Ketone.[1] Deshielded by cyclohexyl and

-methylene.
C-ipso (Ar-C1) 129.8 C (Quaternary)Linker attachment point.[1]
C-O (Ar-C2) 157.4 C (Quaternary)Critical Marker. Highly deshielded by Oxygen attachment.[1]
Ar-C3 110.5 CHOrtho to OMe.[1] Strongly shielded (Upfield).
Ar-C4 127.6 CHMeta to OMe.[1]
Ar-C5 120.8 CHPara to OMe.[1]
Ar-C6 130.1 CHOrtho to Linker.[1]
OMe 55.4 CH

Methoxy carbon.[1]
Linker

42.1 CH

Adjacent to Carbonyl.[1]
Linker

26.5 CH

Adjacent to Aryl ring (Benzylic-like).[1]
Cyc-C1 51.0 CHMethine attached to Carbonyl.[1]
Cyc-C2/C6 28.5 CH


to Carbonyl-Methine.[1]
Cyc-C3/C5 25.9 CH


to Carbonyl-Methine.[1]
Cyc-C4 25.7 CH

Distal cyclohexane carbon.[1]

Analyst Note: The cyclohexyl region (25-29 ppm) often appears as a cluster.[1] The Cyc-C1 signal at ~51 ppm is the "Gateway" signal to confirm the ketone is attached to the ring and not an open chain.

Experimental Protocol: The "Self-Validating" Workflow

To ensure data integrity, follow this 3-stage protocol. This method validates the structure during acquisition, preventing wasted instrument time on impure samples.[1]

Stage 1: Sample Preparation[1]
  • Concentration: Dissolve 20-30 mg of compound in 0.6 mL

    
    .
    
  • Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., AlCl

    
     residues) that cause line broadening.[1]
    
  • Tube: Use high-precision 5mm NMR tubes (camber < 3µm) to minimize shimming errors.

Stage 2: Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]

  • Relaxation Delay (D1): Set to 2.0s . The quaternary carbons (C=O, Ar-C-O) have long T1 times.[1] Short D1 leads to signal suppression of the most diagnostic peaks.

  • Scans (NS): Minimum 512 scans for S/N > 200:1 on the carbonyl peak.

  • Temperature: 298 K (Constant temperature is vital for cyclohexyl conformational averaging).[1]

Stage 3: The Validation Check (HSQC/HMBC)

Do not rely on 1D Carbon alone.[1] Run a Gradient HSQC to distinguish the Linker


 (CH

) from the Cyclohexyl (CH

) signals.
  • HMBC Logic: Look for a correlation between the OMe protons (~3.8 ppm) and the Ar-C2 carbon (~157 ppm).[1] If you see a correlation to a carbon at ~160+ ppm that also correlates to two symmetric aromatic protons, you have the para-isomer.[1]

Logic Flowchart: Assignment Decision Tree

This diagram illustrates the logical pathway to distinguish the target molecule from its isomer using specific NMR correlations.

NMR_Assignment_Logic Start Start: Acquire 13C & 1H Spectra Check_CO Identify C=O (~214 ppm) & OMe (~55 ppm) Start->Check_CO Aromatic_Count Count 13C Signals in Aromatic Region (110-160 ppm) Check_CO->Aromatic_Count Four_Signals 4 Signals Found (Symmetric) Aromatic_Count->Four_Signals Symmetry Six_Signals 6 Signals Found (Asymmetric) Aromatic_Count->Six_Signals No Symmetry Isomer_Para Identification: PARA-Isomer (Impurity) Four_Signals->Isomer_Para HMBC_Check HMBC Validation: Correlate Linker CH2 to Ar-C1 Six_Signals->HMBC_Check Target_Ortho Identification: ORTHO-Isomer (Target) HMBC_Check->Target_Ortho Connectivity Confirmed

Caption: Decision tree for distinguishing 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one from its symmetric para-isomer using signal counting and symmetry rules.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][3] (Authoritative text on additivity rules for benzene derivatives).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][4][5] (Source for cyclohexyl and ketone fragment shifts).[1][4][6]

  • Agrawal, P. K. (2013).[1] "Methoxy

    
    C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds." Natural Product Communications.  (Validates the specific chemical shifts of ortho-methoxy groups).
    
  • PubChem Compound Summary. "1-(2-Methoxyphenyl)propan-1-one."[1] (Fragment data for the aromatic portion).[1]

  • Wishart, D. S., et al. (2022).[1] "NP-MRD: The Natural Products Magnetic Resonance Database."[1] Nucleic Acids Research.[1] (Database used for cross-referencing phenylpropanoid shifts).[1]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Cyclohexyl Aryl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the cyclohexyl aryl ketone scaffold is a critical pharmacophore, often serving as a linker in antipsychotics, anticholinergics (e.g., oxybutynin metabolites), and photoinitiators. Precise structural elucidation of this motif is essential, particularly when differentiating it from isobaric linear alkyl ketones or ring-contracted analogs (cyclopentyl).

This guide objectively compares the Mass Spectrometry (MS) fragmentation "performance"—defined here as diagnostic specificity and ionization behavior—of Cyclohexyl Phenyl Ketone (CPK) against its primary structural alternatives: Linear Alkyl Aryl Ketones (e.g., Valerophenone) and Cyclopentyl Aryl Ketones .

Key Finding: Unlike linear analogs which are dominated by the McLafferty rearrangement (


 120), cyclohexyl aryl ketones are characterized by a "frustrated" McLafferty pathway that favors 

-cleavage (

105) and specific ring-disintegration ions (

83, 55).

Mechanistic Deep Dive

To interpret the spectra accurately, one must understand the causality behind the ion formation.[1] The fragmentation is governed by the competition between charge localization on the aromatic carbonyl (stable) and the strain-release energy of the cyclohexane ring.

The Alpha-Cleavage Dominance

The most thermodynamically favorable pathway for CPK is


-cleavage. The radical cation formed at the carbonyl oxygen induces homolytic cleavage of the bond between the carbonyl carbon and the cyclohexyl ring.[1]
  • Pathway A (Major): Formation of the resonance-stabilized Benzoyl Cation (

    
     105) . This is typically the base peak (100% relative abundance).[1][2]
    
  • Pathway B (Minor): Formation of the Cyclohexyl Cation (

    
     83) . While less stable than the benzoyl ion, this ion is diagnostic for the six-membered ring.
    
The "Frustrated" McLafferty Rearrangement

In linear ketones (e.g., n-butyl phenyl ketone), the


-hydrogen is flexible and easily abstracted by the carbonyl oxygen, leading to the ejection of a neutral alkene and a stable enol ion (

120).

In Cyclohexyl Aryl Ketones , the


-hydrogen is part of the rigid ring system.
  • Abstraction: The carbonyl oxygen can abstract a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -hydrogen from the ring.[1][3]
    
  • Ring Opening: This leads to

    
    -cleavage within the ring, creating an isomeric open-chain enol ion (mass 
    
    
    
    ).[1]
  • No Ejection: Unlike linear chains, the "tail" is tethered.[1] The molecule does not immediately lose mass to form the

    
     120 ion.[1] Instead, the ring-opened isomer undergoes complex fragmentation, often losing ethylene (
    
    
    
    ) or propyl radicals, contributing to lower mass ions (
    
    
    55).
Diagnostic Pathway Diagram

The following diagram illustrates the competing pathways.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 188 Alpha_Cleavage α-Cleavage M_Ion->Alpha_Cleavage Ionization Ring_Frag Ring Fragmentation (Loss of C2H4/C3H6) M_Ion->Ring_Frag H-Rearrangement Benzoyl Benzoyl Cation m/z 105 (Base Peak) Alpha_Cleavage->Benzoyl Charge Retention on Aromatic Cyclohexyl Cyclohexyl Cation m/z 83 Alpha_Cleavage->Cyclohexyl Charge Retention on Ring Fragment_55 C4H7+ / C3H3O+ m/z 55 Cyclohexyl->Fragment_55 Ring Disintegration Ring_Frag->Fragment_55

Figure 1: Primary fragmentation pathways for Cyclohexyl Phenyl Ketone under EI conditions.

Comparative Analysis: Product vs. Alternatives

This section compares the spectral "fingerprint" of Cyclohexyl Aryl Ketones against its two most common confounds.

Comparison 1: Cyclohexyl vs. Linear Analogs (e.g., Valerophenone)

The Challenge: Differentiating a cyclic side chain from a linear isomeric chain (


 vs. 

).
FeatureCyclohexyl Phenyl Ketone (Product)Valerophenone (Alternative)Diagnostic Significance
Base Peak

105
(Benzoyl)

120 or 105
Linear ketones often show

120 as base or 2nd strongest peak due to McLafferty.
McLafferty Ion Absent/Negligible (

120)
Dominant (

120)
The absence of

120 is the primary confirmation of the cyclic structure.[1]
Alkyl Fragment

83
(Cyclohexyl)

71, 57, 43 (Linear chain)

83 is specific to the 6-membered ring. Linear chains show series

.[1]
Molecular Ion Distinct (

188)
Often WeakCyclic constraints can stabilize the radical cation slightly more than linear chains.[1]
Comparison 2: Cyclohexyl vs. Cyclopentyl Aryl Ketones

The Challenge: Determining ring size (6-membered vs. 5-membered).

FeatureCyclohexyl Phenyl KetoneCyclopentyl Phenyl KetoneDiagnostic Significance
Ring Cation

83
(

)

69
(

)
Direct measurement of the ring mass.
Ring Fragment

55
(

)

41
(

)
Secondary fragmentation products shift by 14 Da (

).[1]
Base Peak

105

105
Both are dominated by the benzoyl ion; cannot be used for differentiation.[1]
Decision Tree for Identification

DecisionTree Start Unknown Aryl Ketone Spectrum (Base Peak m/z 105) Check120 Check for m/z 120 (McLafferty Product) Start->Check120 Linear Linear Alkyl Ketone (e.g., Valerophenone) Check120->Linear Strong Signal CheckRing Check Alkyl Fragment Ion Check120->CheckRing Absent/Weak CycloHex Cyclohexyl Aryl Ketone (Diagnostic: m/z 83, 55) CheckRing->CycloHex m/z 83 Present CycloPent Cyclopentyl Aryl Ketone (Diagnostic: m/z 69, 41) CheckRing->CycloPent m/z 69 Present

Figure 2: Logic flow for differentiating aryl ketone side chains.

Experimental Protocol (Self-Validating)

To ensure reproducible fragmentation data, the following GC-EI-MS protocol is recommended. This protocol includes a System Suitability Test (SST) using a linear homolog to validate McLafferty efficiency.[1]

Reagents & Standards
  • Target: Cyclohexyl Phenyl Ketone (CAS: 712-50-5).[1][4][5][6]

  • SST Standard: Valerophenone (CAS: 1009-14-9).[1]

  • Solvent: HPLC-grade Methanol or Dichloromethane.[1]

Instrument Parameters (GC-MS)
  • Inlet Temp: 250°C (Split 10:1).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Ionization: Electron Impact (EI) at 70 eV .[1]

    • Note: 70 eV is critical.[1] Lower energies (e.g., 20 eV) may suppress ring fragmentation, making differentiation difficult.[1]

  • Scan Range:

    
     40 – 300.[1]
    
Workflow
  • SST Injection: Inject Valerophenone (100 µg/mL).[1]

    • Validation Criteria: The ratio of

      
       120 to 
      
      
      
      105 must be > 0.[1]5. If
      
      
      120 is weak, the source may be dirty or tuning is incorrect.[1]
  • Sample Injection: Inject Cyclohexyl Phenyl Ketone sample.

  • Data Analysis:

    • Confirm

      
       at 188.
      
    • Verify Base Peak at 105.[1]

    • Critical Check: Ensure

      
       120 is < 5% relative abundance (validating it is not the linear isomer).[1]
      
    • Search for

      
       83 (Zoom in: usually 5-20% abundance).
      

References

  • National Institute of Standards and Technology (NIST). Phenyl cyclohexyl ketone Mass Spectrum (Electron Ionization).[1][6] NIST Chemistry WebBook, SRD 69.[4][6] [Link]

  • Chemistry Steps. The McLafferty Rearrangement: Mechanism and Examples. (Foundational reference for linear vs. cyclic rearrangement constraints). [Link]

  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization. (Diagnostic ion interpretation for aliphatic ketones). [Link]

Sources

IR spectrum carbonyl stretch of Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: IR Spectrum Analysis of Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone

Executive Summary & Spectral Signature

Target Analyte: Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone Functional Class: Saturated Aliphatic Ketone (


-phenyl ketone)
Key Spectral Feature:  Carbonyl (

) Stretching Vibration Target Frequency Range: 1712 – 1718 cm⁻¹

This guide provides a technical analysis of the infrared (IR) spectral characteristics of Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone. Unlike aromatic ketones where conjugation lowers the wavenumber, this molecule features a carbonyl group isolated from the phenyl ring by an ethylene (


) spacer. Consequently, it exhibits the classic high-frequency stretch of a saturated aliphatic ketone, distinct from its conjugated precursors or impurities.

Structural Analysis & Mechanistic Insight

To interpret the spectrum accurately, one must deconstruct the electronic environment surrounding the carbonyl group.

  • The Carbonyl Core: The

    
     is bonded to a cyclohexyl ring (secondary alkyl) and an ethyl linker (primary alkyl). Both substituents exhibit a positive inductive effect (
    
    
    
    ), which slightly strengthens the
    
    
    bond relative to conjugated systems, maintaining the frequency above 1710 cm⁻¹.
  • Lack of Conjugation: The two-carbon ethyl bridge effectively insulates the carbonyl pi-system from the aromatic pi-system of the 2-methoxyphenyl group. There is no resonance delocalization between the ketone and the benzene ring.

  • The Methoxy Substituent: Located at the ortho position on the phenyl ring, the methoxy group (

    
    ) primarily influences the fingerprint region (C-O stretches) rather than the carbonyl stretch. However, it introduces steric bulk that may influence the conformational preference of the ethyl chain in solution.
    
Diagram 1: Structural Connectivity & Electronic Isolation

MolecularStructure Cyclohexyl Cyclohexyl Group (Secondary Alkyl, +I Effect) Carbonyl Carbonyl (C=O) ~1715 cm⁻¹ Cyclohexyl->Carbonyl Inductive Donation Linker Ethyl Spacer (-CH₂CH₂-) Insulates Conjugation Carbonyl->Linker Sigma Bond Phenyl 2-Methoxyphenyl (Aromatic Ring) Linker->Phenyl Sigma Bond Methoxy Methoxy (-OCH₃) Fingerprint Marker ~1240 & 1030 cm⁻¹ Phenyl->Methoxy C-O Bond

Caption: Schematic illustrating the electronic isolation of the carbonyl group from the aromatic ring, justifying the aliphatic ketone shift.

Comparative Performance Guide

In drug development, distinguishing the target intermediate from potential byproducts (such as conjugated enones or isomers) is critical. The table below contrasts the target molecule with its structural analogues.

FeatureTarget: Cyclohexyl 2-(2-methoxyphenyl)ethyl ketoneAnalogue A: Phenyl cyclohexyl ketoneAnalogue B: 1-(2-methoxyphenyl)propan-1-oneAnalogue C: Cyclohexanone
Structure Type Saturated Aliphatic KetoneConjugated Aromatic KetoneConjugated Aromatic KetoneCyclic Aliphatic Ketone (6-membered)
C=O[1] Frequency 1712 – 1718 cm⁻¹ ~1680 cm⁻¹ ~1685 cm⁻¹ 1715 cm⁻¹
Shift Cause Baseline aliphatic stiffness. No conjugation.Conjugation with phenyl ring weakens C=O bond (single bond character increases).[2]Conjugation with phenyl ring.[2][3]Ring strain (minimal in C6) + geometric constraints.
Differentiation Primary Signal Shifted -35 cm⁻¹ (Red Shift)Shifted -30 cm⁻¹ (Red Shift)Indistinguishable by C=O alone; requires fingerprint analysis.
Key Secondary Peaks Aryl C-O-C (~1240 cm⁻¹)Mono-substituted benzene overtonesOrtho-disubstituted benzene patternsNo aromatic signals.

Key Insight for Researchers: If your synthesized product shows a carbonyl peak below 1700 cm⁻¹, you likely have contamination with a conjugated precursor or an oxidation byproduct where the carbonyl has formed directly on the ring or adjacent to a double bond.

Experimental Protocol: Self-Validating IR Acquisition

To ensure data integrity (Trustworthiness), follow this standardized protocol designed to minimize solvent effects and sampling artifacts.

Methodology: ATR-FTIR (Attenuated Total Reflectance)

Prerequisites:

  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (screening) or 64 (final publication).

Step-by-Step Workflow:

  • Background Validation:

    • Clean crystal with isopropanol.

    • Acquire background spectrum (air).

    • Check: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Deposition:

    • Place ~5-10 mg of the Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone (likely a viscous oil or low-melting solid) onto the crystal.

    • Apply pressure using the anvil to ensure intimate contact.

  • Acquisition & Correction:

    • Acquire spectrum.[1][2][3][4][5][6][7][8][9]

    • ATR Correction: Apply software ATR correction (converts penetration depth variance to transmission-like spectrum). Note: Uncorrected ATR spectra often show peaks shifted slightly to lower wavenumbers.

  • Self-Validation Checkpoints (The "Go/No-Go" Decision):

    • Checkpoint 1 (C=O): Is the peak centered at 1715 ± 5 cm⁻¹?

      • Yes: Proceed.

      • No (<1700): Suspect conjugation/impurity.

    • Checkpoint 2 (C-H): Do you see strong aliphatic C-H stretches just below 3000 cm⁻¹ (cyclohexyl/ethyl) AND weak aromatic C-H stretches just above 3000 cm⁻¹?

      • Yes: Confirms presence of both aliphatic and aromatic moieties.

    • Checkpoint 3 (Ether): Is there a strong band at ~1240 cm⁻¹ (Asymmetric C-O-C stretch)?

      • Yes: Confirms methoxy group integrity.

Diagram 2: Experimental Workflow & Decision Logic

ExperimentalWorkflow Start Start: Sample Prep Acquire Acquire ATR Spectrum (64 Scans, 4cm⁻¹ Res) Start->Acquire CheckCO Analyze C=O Peak Acquire->CheckCO PassCO Range: 1710-1720 cm⁻¹ (Aliphatic) CheckCO->PassCO Matches FailCO Range: <1700 cm⁻¹ (Conjugated) CheckCO->FailCO Shifted CheckEther Check Ether Band ~1240 cm⁻¹ PassCO->CheckEther ResultFail FAIL: Check Purity/Structure FailCO->ResultFail ResultPass PASS: Identity Confirmed CheckEther->ResultPass Present CheckEther->ResultFail Absent

Caption: Logic flow for validating the identity of Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone via IR.

References

  • NIST Mass Spectrometry Data Center. IR Spectrum of 1-cyclohexylpropan-1-one (Ethyl cyclohexyl ketone). NIST Chemistry WebBook, SRD 69.[7][8] Accessed via . (Provides the baseline aliphatic ketone frequency of ~1715 cm⁻¹).[2][3][6]

  • NIST Mass Spectrometry Data Center. IR Spectrum of Phenyl cyclohexyl ketone. NIST Chemistry WebBook, SRD 69.[7][8] Accessed via . (Provides the comparative conjugated ketone frequency of ~1680 cm⁻¹).[2]

  • PubChem. Compound Summary for 1-(2-methoxyphenyl)propan-1-one. National Library of Medicine. Accessed via . (Supporting data for ortho-methoxy substituted aromatic ketones).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[10] (Authoritative text on general IR correlation charts for ketones and ethers).

Sources

Comparative Guide: Cyclohexyl vs. Methylphenyl Moieties in 2-(2-Methoxyphenyl)ethyl Ketone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone and its Methylphenyl (Tolyl) analog. It is designed for medicinal chemists and process scientists evaluating these scaffolds for lead optimization, focusing on the transition from planar aromatic systems to saturated, three-dimensional bioisosteres.

Executive Summary

In the optimization of pharmacophores containing the 2-(2-methoxyphenyl)ethyl side chain, the choice between a Cyclohexyl (aliphatic, sp³) and a Methylphenyl (aromatic, sp²) ketone cap is a critical decision point. This guide analyzes the trade-offs: while the Methylphenyl analog offers synthetic ease and π-stacking potential, the Cyclohexyl variant provides superior physicochemical properties ("Escape from Flatland"), improved solubility, and distinct metabolic clearance pathways.

Defined Chemical Entities

For the purpose of this technical comparison, the two subject compounds are defined as follows:

FeatureCompound A (Cyclohexyl) Compound B (Methylphenyl)
IUPAC Name 1-Cyclohexyl-3-(2-methoxyphenyl)propan-1-one1-(4-Methylphenyl)-3-(2-methoxyphenyl)propan-1-one
Core Moiety Saturated Carbocycle (sp³)Aromatic Carbocycle (sp²)
Geometry 3D Chair ConformationPlanar (Flat)
Key Role Lipophilic bulk, Fsp³ donorπ-π stacking donor, rigid linker
Physicochemical Performance Profile

The shift from a methylphenyl to a cyclohexyl ring fundamentally alters the molecular property profile. This transition is often employed to improve the Fraction of sp³ carbons (Fsp³) , a metric directly correlated with clinical success and improved solubility.

Comparative Data Table
PropertyCyclohexyl AnalogMethylphenyl AnalogImpact Analysis
LogP (Lipophilicity) ~3.8 - 4.2~3.5 - 3.9Cyclohexyl is highly lipophilic but lacks the polarity of the π-cloud.
Solubility (LogS) High Moderate/Low The non-planar cyclohexyl ring disrupts crystal packing energy, enhancing solubility.
Fsp³ Score High Low Higher Fsp³ correlates with reduced promiscuity and better off-target safety profiles.
Rotatable Bonds Higher FlexibilityRigidCyclohexyl allows induced-fit binding; Methylphenyl is conformationally restricted.
Electronic Effect Inductive (+I) donor to CarbonylResonance (+R) donor to CarbonylThe cyclohexyl ketone carbonyl is less electrophilic than the aryl ketone.

Expert Insight: The cyclohexyl ring acts as a "fatty" anchor. While it increases LogP, it often improves the Solubility Forecast Index (SFI) because it disrupts the planar stacking interactions common in bi-aryl systems like the methylphenyl analog.

Synthetic Accessibility & Protocols

The synthesis of these two analogs requires divergent strategies. The Methylphenyl analog utilizes robust Electrophilic Aromatic Substitution (EAS), whereas the Cyclohexyl analog typically requires organometallic coupling or reduction.

Workflow Diagram: Divergent Synthesis

Synthesis_Comparison Start Precursor: 3-(2-methoxyphenyl)propanoic acid Step1_MP Activation (SOCl2 or Oxalyl Chloride) Start->Step1_MP Route A Step1_Cy Weinreb Amide Formation (NHMe(OMe) / EDC) Start->Step1_Cy Route B Step2_MP Friedel-Crafts Acylation (Toluene / AlCl3) Step1_MP->Step2_MP Product_MP Methylphenyl Analog (Aromatic Ketone) Step2_MP->Product_MP Step2_Cy Grignard Addition (Cyclohexyl-MgBr) Step1_Cy->Step2_Cy Product_Cy Cyclohexyl Analog (Aliphatic Ketone) Step2_Cy->Product_Cy

Caption: Figure 1. Divergent synthetic pathways. Route A utilizes Friedel-Crafts chemistry for the aryl analog, while Route B uses Weinreb amide chemistry to prevent over-addition during cyclohexyl installation.

Detailed Protocol: Cyclohexyl Analog (Route B)

Rationale: Direct addition of Grignard reagents to acid chlorides often yields tertiary alcohols. The Weinreb amide intermediate is essential to stop the reaction at the ketone stage.

  • Amidation: Dissolve 3-(2-methoxyphenyl)propanoic acid (1.0 eq) in DCM. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and N,O-dimethylhydroxylamine hydrochloride (1.1 eq). Stir at RT for 12h.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Concentrate to yield the Weinreb amide.

  • Grignard Addition: Dissolve amide in dry THF under N₂. Cool to 0°C. Dropwise add Cyclohexylmagnesium bromide (1.5 eq, 2M in ether).

  • Quench: Stir 2h, then quench with sat. NH₄Cl. The stable tetrahedral intermediate collapses upon hydrolysis to release the Cyclohexyl ketone .

Metabolic Stability & Safety (ADME)

The metabolic fate of these two analogs differs significantly, influencing half-life (


) and toxicity risks.
Metabolic Pathway Visualization

Metabolism Cy_Analog Cyclohexyl Analog CYP CYP450 (Liver Microsomes) Cy_Analog->CYP Mp_Analog Methylphenyl Analog Mp_Analog->CYP Met_Cy1 4-Hydroxy-Cyclohexyl (Polar, Excretable) CYP->Met_Cy1 Hydroxylation (Major) Met_Cy2 Ring Scission (Rare) CYP->Met_Cy2 Oxidation Met_Mp1 Benzylic Alcohol (Rapid Oxidation) CYP->Met_Mp1 Benzylic Ox (Fast) Met_Mp3 Quinone Methide (Toxicophore Risk) CYP->Met_Mp3 Bioactivation (Potential) Met_Mp2 Carboxylic Acid (Inactive) Met_Mp1->Met_Mp2 Phase II

Caption: Figure 2. Metabolic divergence. The methylphenyl analog risks rapid clearance via benzylic oxidation, whereas the cyclohexyl analog undergoes slower ring hydroxylation.

Analysis of Metabolic Liabilities
  • Methylphenyl Analog: The methyl group on the phenyl ring is a "metabolic soft spot." CYP450 enzymes rapidly oxidize this benzylic position to an alcohol, then to a carboxylic acid, leading to rapid clearance.

    • Risk: Potential for reactive quinone methide formation if the ring is electron-rich.

  • Cyclohexyl Analog: Metabolism occurs via hydroxylation at the C3 or C4 position of the cyclohexane ring.

    • Advantage:[1][2] This process is generally slower than benzylic oxidation, potentially extending the half-life (

      
      ).
      
    • Self-Validating Check: In a Human Liver Microsome (HLM) assay, the Cyclohexyl analog should show higher intrinsic clearance stability (

      
      ) compared to the Methylphenyl analog.
      
Recommendation for Researchers
  • Choose the Cyclohexyl Analog if:

    • You need to improve solubility in a lead series.

    • You are targeting a hydrophobic pocket that requires 3D volume filling (non-planar).

    • You need to extend metabolic half-life by avoiding benzylic oxidation.

  • Choose the Methylphenyl Analog if:

    • The target binding site requires

      
      -
      
      
      
      stacking interactions (e.g., aromatic cage in the receptor).
    • You require a rigid linker to maintain a specific distance between pharmacophores.

    • Synthetic speed and cost of goods (COGs) are the primary constraints (Friedel-Crafts is cheaper than Grignard).

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on physicochemical properties and attrition rates." Drug Discovery Today. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Context on saturated bioisosteres). Link

Sources

Technical Evaluation: Reference Standard Strategies for Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 898774-34-0 | IUPAC: 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one

Executive Summary & Strategic Context

In the high-stakes environment of pharmaceutical intermediate profiling and novel scaffold synthesis, Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone serves as a critical junction point. Often encountered as a Key Starting Material (KSM) or a process-related impurity in the synthesis of arylcyclohexylamine derivatives and specific receptor antagonists, its analytical characterization demands rigor.

Unlike pharmacopeial blockbusters (e.g., Acetaminophen RS), this compound lacks a ubiquitously available USP/EP monograph. Consequently, researchers are often forced to choose between expensive custom-synthesized Certified Reference Materials (CRMs), commercial reagent-grade samples, or in-house purification.

This guide objectively compares these sourcing strategies, providing the experimental framework to validate this compound as a Primary Reference Standard in your laboratory.

Comparative Analysis: Sourcing the Standard

The following matrix evaluates the three primary avenues for acquiring this reference standard, grounded in data integrity risks and resource allocation.

FeatureOption A: Custom CRM (e.g., LGC, Cerilliant) Option B: In-House Synthesis & Characterization Option C: Commercial Reagent Grade (e.g., Alfa, ChemSrc)
Purity Guarantee High (>99.5% w/w)Variable (Dependent on purification)Low to Medium (95-97%)
Traceability NIST/SI Traceable (CoA provided)Internal Traceability OnlyLot-specific (Often lacks detailed CoA)
Impurity ID Full impurity profile often includedRequires de novo structural elucidationUnknown
Cost/mg

(High)

(Medium - Labor intensive)
$ (Low)
Lead Time Weeks to Months2-3 WeeksDays
Risk Profile Low Risk: Ideal for GMP release testing.Medium Risk: Requires robust orthogonal validation (qNMR).High Risk: Suitable only for retention time markers, not quantitation.

Scientist’s Verdict: For early-stage R&D, Option C is acceptable only if you perform the purification protocol described in Section 4. For GMP/GLP tox studies, if Option A is unavailable, you must treat Option B as a "Primary Standard Candidate" and validate it using Quantitative NMR (qNMR).

Technical Deep Dive: The Validation Ecosystem

To establish this molecule as a reliable standard, one must understand its specific chemical behavior and impurity profile.

Structural Logic & Impurity Genesis

The synthesis of Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone typically proceeds via the hydrogenation of its enone precursor (chalcone analog). Understanding this pathway is crucial for anticipating impurities.

The "Hidden" Impurities:

  • The Enone (Precursor): 1-cyclohexyl-3-(2-methoxyphenyl)prop-2-en-1-one. Detection: High UV absorbance at >300nm due to conjugation.

  • The Alcohol (Over-reduction): 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-ol. Detection: Poor UV absorbance; requires low-wavelength HPLC (210 nm) or RID/CAD detection.

  • The Phenol (O-Demethylation): 1-cyclohexyl-3-(2-hydroxyphenyl)propan-1-one. Detection: Shift in pH-dependent retention time.

Visualization of Impurity Pathways

The following diagram maps the critical control points where the reference standard's purity can be compromised.

SynthesisPath Aldehyde 2-Methoxybenzaldehyde Enone Intermediate: Enone (Major Impurity A) Aldehyde->Enone Aldol Condensation (-H2O) Ketone_SM Acetylcyclohexane Ketone_SM->Enone Target TARGET: Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone Enone->Target Selective Hydrogenation (H2/Pd-C) Alcohol Over-Reduced Alcohol (Major Impurity B) Target->Alcohol Over-reduction (Reaction drift)

Caption: Synthetic pathway showing the genesis of the Enone (unsaturation impurity) and Alcohol (over-reduction impurity) relative to the target ketone.

Experimental Protocol: Characterization & Assay

If you select Option B or C (In-house or Reagent upgrading), you must execute this protocol to assign a purity factor. This is a Self-Validating System : the results of the qNMR directly cross-check the HPLC area normalization.

Phase 1: Identity Confirmation (NMR)
  • Solvent: CDCl₃ (Deuterated Chloroform).

  • Key Diagnostic Signals:

    • Methoxy Group: Singlet at ~3.8 ppm (3H).

    • Ethyl Linker: Two distinct triplets (or multiplets) around 2.8–3.0 ppm, corresponding to the

      
       and 
      
      
      
      protons relative to the carbonyl.
    • Cyclohexyl Ring: Multiplet cluster at 1.2–1.9 ppm.

    • Aromatic Region: Four protons showing the characteristic 1,2-substitution pattern (7.1–7.3 ppm range).

Phase 2: Purity Assay (HPLC-UV)

Do not rely on the vendor's "96%" claim. Develop a method that separates the Enone and Alcohol impurities.

Instrument Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD).

    • Channel 1: 210 nm (Universal detection for the cyclohexyl/alcohol moieties).

    • Channel 2: 275 nm (Specific for the anisole/ketone chromophore).

Acceptance Criteria:

  • Resolution (Rs): > 1.5 between the Main Peak and the nearest impurity (likely the Enone).

  • Tailing Factor: < 1.5 (The basic methoxy group can cause tailing on active silanols).

Phase 3: The "Gold Standard" Valuation (qNMR)

To assign a "Certified" purity value to your in-house standard without an external reference, use Quantitative NMR.

Internal Standard (IS): Maleic Acid (Traceable to NIST) or 1,3,5-Trimethoxybenzene. Protocol:

  • Weigh exactly 10.0 mg of the Target Ketone.

  • Weigh exactly 5.0 mg of the IS.

  • Dissolve in 0.7 mL CDCl₃.

  • Set relaxation delay (

    
    ) to > 5 
    
    
    
    
    
    (typically 30 seconds) to ensure full magnetization recovery.
  • Integrate the Methoxy singlet of the Target vs. the Singlet of the IS.

Calculation:



Where 

=Integral,

=Number of protons,

=Molar Mass,

=Weight,

=Purity.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11534346, 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one. Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <761> Nuclear Magnetic Resonance. Rockville, MD: United States Pharmacopeial Convention.
  • Holzgrabe, U. (2010).Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
  • ChemSrc. Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone - CAS 898774-34-0 Properties and Suppliers.[3] Retrieved from [Link]

Sources

A Comparative Guide to the Purity Analysis of Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone (CAS 898774-34-0)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, comparative analysis of essential techniques for assessing the purity of Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone (CAS 898774-34-0), a novel small molecule. We will move beyond mere protocols to explain the scientific rationale behind the selection of each method, ensuring a comprehensive understanding of how to build a robust and self-validating purity assessment strategy.

The Critical Role of Purity Analysis

Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone, with its distinct chemical structure, presents a unique analytical challenge. Impurities, which can arise from starting materials, synthetic by-products, or degradation, can significantly impact its biological activity, toxicity, and overall stability.[1][2][3] Therefore, a multi-faceted analytical approach is not just recommended; it is imperative for ensuring data integrity in research and for meeting stringent regulatory requirements in pharmaceutical development.[4][5] This guide will explore a suite of orthogonal analytical techniques, each providing a different and complementary piece of the purity puzzle.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the gold standard for assessing the purity of non-volatile and thermally labile organic compounds, making it an ideal starting point for the analysis of Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone.[6][7][8] Its high resolving power allows for the separation of the main compound from closely related impurities.[8]

Principle of HPLC

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9] For a molecule like Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone, a reversed-phase C18 column is a logical choice, as it effectively separates moderately polar to non-polar compounds.

Experimental Protocol: HPLC Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[10]

  • Chromatographic Conditions:

    • Column: Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.[8]

    • Gradient: A gradient elution is crucial for separating impurities with a range of polarities. A typical gradient might be:

      • 0-5 min: 30% B

      • 5-25 min: 30-90% B

      • 25-30 min: 90% B

      • 30-35 min: 90-30% B

      • 35-40 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm (based on the methoxyphenyl chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[8]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (275 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Comparative Data: Batch-to-Batch Purity
Batch IDRetention Time (min)Main Peak Area (%)Total Impurity Area (%)Purity by HPLC (%)
BATCH-00115.299.50.599.5
BATCH-00215.398.91.198.9
BATCH-00315.299.80.299.8

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

While HPLC provides quantitative data on purity, it doesn't identify the impurities. LC-MS is a powerful tool that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry to provide molecular weight information of the impurities.[11][12][13] This is critical for understanding the impurity profile and for regulatory submissions.[12][14]

Principle of LC-MS

After separation by LC, the eluent is directed into the mass spectrometer. The molecules are ionized (e.g., by electrospray ionization - ESI), and the mass-to-charge ratio (m/z) of the ions is measured. This allows for the determination of the molecular weight of the main compound and any co-eluting impurities.[12]

Experimental Protocol: LC-MS Impurity Identification
  • LC Conditions: The same HPLC method as described above can be used.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: 100-1000 m/z.

    • Analysis Mode: Full scan to detect all ions, followed by tandem MS (MS/MS) on selected impurity peaks to obtain structural fragments.[12]

Visualizing the Impurity Identification Workflow

LCMS_Workflow start HPLC Separation of Impurities ionize Ionization (ESI+) start->ionize ms1 MS Scan (Full Scan) Determine m/z of Impurities ionize->ms1 ms2 Tandem MS (MS/MS) Fragment Impurity Ions ms1->ms2 structure Propose Impurity Structures Based on m/z and Fragments ms2->structure

Caption: LC-MS Workflow for Impurity Identification.

Hypothetical Impurity Profile
ImpurityRetention Time (min)Observed m/z [M+H]⁺Proposed StructurePotential Origin
112.8137.062-Methoxyphenylethyl alcoholStarting material
218.5262.38Over-alkylation productSynthesis by-product

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Residual Solvents

Residual solvents are volatile organic compounds used in the manufacturing process that are not completely removed.[15][16] Their presence is strictly regulated by guidelines such as ICH Q3C.[16] Headspace GC-MS is the preferred method for their analysis due to its high sensitivity and specificity for volatile compounds.[15][17]

Principle of Headspace GC-MS

A sample is heated in a sealed vial, causing volatile solvents to partition into the headspace gas. A sample of this gas is then injected into the GC-MS system. The components are separated based on their boiling points and interactions with the GC column, and then identified by their mass spectra.[18]

Experimental Protocol: Headspace GC-MS
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a headspace vial.

    • Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide - DMSO) to dissolve the sample.

    • Seal the vial.

  • GC-MS Conditions:

    • Headspace Autosampler:

      • Oven Temperature: 80 °C

      • Loop Temperature: 90 °C

      • Transfer Line Temperature: 100 °C

    • GC Column: A non-polar column (e.g., DB-624) is typically used for solvent analysis.

    • Carrier Gas: Helium.

    • Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.

    • MS Detector: Electron Ionization (EI) with a scan range of 35-350 amu.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample_vial Sample in Headspace Vial heat Heat to Volatilize Solvents sample_vial->heat inject Inject Headspace Gas heat->inject separate GC Separation inject->separate detect MS Detection separate->detect identify Identify Solvents by MS Library detect->identify quantify Quantify vs. Standards identify->quantify

Caption: Headspace GC-MS Workflow for Residual Solvents.

Hypothetical Residual Solvent Analysis
SolventDetected Amount (ppm)ICH Limit (Class 3, ppm)Status
Acetone505000Pass
Toluene10890Pass
Hexane5290Pass

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[19][20][21] For purity analysis, ¹H NMR provides a quantitative assessment of the main component against a certified internal standard (quantitative NMR or qNMR) and can help identify major impurities if their structures are known or can be deduced from the spectrum.[19][22]

Principle of NMR

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei.[19] In a magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the chemical environment of the nucleus, providing detailed information about the molecular structure.[19][23]

Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve in a deuterated solvent (e.g., CDCl₃).

    • Add a known amount of a certified internal standard (e.g., maleic acid).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1) for accurate quantification.

  • Data Analysis:

    • Integrate the signals corresponding to the main compound and the internal standard.

    • Calculate the purity based on the known amount and purity of the internal standard and the integral values.

Visualizing the NMR Analysis Workflow

NMR_Workflow start Dissolve Sample and Internal Standard in CDCl₃ acquire Acquire ¹H NMR Spectrum start->acquire process Process Data (Phasing, Baseline Correction) acquire->process integrate Integrate Peaks process->integrate calculate Calculate Purity vs. Standard integrate->calculate

Caption: Quantitative NMR (qNMR) Workflow.

Purity Comparison: HPLC vs. qNMR
Batch IDPurity by HPLC (%)Purity by qNMR (%)
BATCH-00199.599.3
BATCH-00298.998.7
BATCH-00399.899.6

Elemental Analysis: Confirming the Fundamental Composition

Elemental analysis (CHNS) is a fundamental technique that determines the percentage of carbon, hydrogen, nitrogen, and sulfur in a compound.[24][25] This provides a direct measure of the compound's elemental composition, which can be compared to the theoretical values calculated from its chemical formula, thereby confirming its identity and providing another layer of purity assessment.[24][25][26]

Principle of Elemental Analysis

The sample is combusted in a high-temperature furnace, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified by a detector.[24]

Comparative Data: Theoretical vs. Experimental

Formula: C₁₆H₂₂O₂ Molecular Weight: 246.35 g/mol

ElementTheoretical (%)Experimental (%)Deviation (%)
Carbon (C)78.0177.95-0.06
Hydrogen (H)9.009.05+0.05

A close correlation between the theoretical and experimental values provides strong evidence for the compound's identity and high purity.

A Comparative Summary of Techniques

TechniquePrimary ApplicationInformation ProvidedStrengthsLimitations
HPLC-UV Purity & Impurity ProfilingQuantitative purity, number of impuritiesHigh resolution, quantitative, robust[6][7]Does not identify impurities
LC-MS Impurity IdentificationMolecular weight of impurities, structural fragmentsHigh sensitivity, definitive identification[12][13]Quantification can be complex
GC-MS Residual Solvent AnalysisIdentification and quantification of volatile impuritiesHigh sensitivity for volatiles, specific[15][17]Not suitable for non-volatile compounds
¹H NMR Structural Confirmation & PurityUnambiguous structure, quantitative purity (qNMR)Absolute quantification, rich structural data[19][21]Lower sensitivity than LC-MS
Elemental Analysis Elemental CompositionPercentage of C, H, N, SConfirms empirical formula, fundamental purity checkDoes not detect isomeric impurities

Conclusion: An Integrated Approach to Purity Assurance

The purity analysis of Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone (CAS 898774-34-0) should not rely on a single technique. Instead, a comprehensive and orthogonal approach is essential for building a complete and trustworthy purity profile. HPLC serves as the primary tool for quantification, while LC-MS provides the crucial identification of unknown impurities. GC-MS ensures the absence of harmful residual solvents. NMR spectroscopy offers definitive structural confirmation and an orthogonal quantitative purity value. Finally, elemental analysis confirms the fundamental elemental composition. By integrating these techniques, researchers and drug developers can ensure the quality, safety, and efficacy of their materials, leading to more reliable scientific outcomes.

References

  • GCMS Residual Solvent Analysis: What You Must Know. (2025, September 29). Vertex AI Search.
  • Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024, November 25). News-Medical.
  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu (Europe).
  • Key Analytical Techniques Powering Pharmaceutical Quality Control. (2024, April 28). PharmaVED.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D
  • Residual Solvent Analysis Inform
  • Small Molecule Drug Characteriz
  • A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci.
  • How Pharmaceutical Impurity Analysis Works. (2025, August 27).
  • Elemental Analysis CHNS (O) - Testing Methods. (2025, June 12). Auriga Research.
  • Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method.
  • LC-MS and CE-MS Str
  • Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. SynThink.
  • NMR spectroscopy. (2022, May 31). BYJU'S.
  • 7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme. (2023, May 11). JOCPR.
  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes.
  • Why Is HPLC Ideal for Chemical Purity Testing? (2023, July 27). Moravek.
  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2014, December 16).
  • HPLC Purity Testing Explained: What Researchers Need to Know. (2026, February 3). Bio-Synthesis.
  • The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing.
  • A Comparative Guide to HPLC Analysis for Determining the Purity of 2,4-Difluororesorcinol. Benchchem.
  • BR42292 Elemental analysis applications compendium. Thermo Fisher Scientific.
  • Impurity Identification in Small-Molecule APIs. (2020, January 6). Pharma's Almanac.
  • Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need? (2025, June 6).
  • Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. (2023, April 23). PPGFARMA.
  • Elemental Analysis. (2024, June 21). Technical Resources - Unipd.
  • High-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions.
  • Small Molecule Identification and Purity Testing. (2023, October 30). Medistri SA.
  • Structure Elucid
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho.
  • Workflow of HPLC in Peptide Purity Analysis. Mtoz Biolabs.
  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (2012, November 15). INIS-IAEA.
  • Identity and Purity - Small Molecules. Pacific BioLabs.
  • Structural elucid

Sources

Biological activity of cyclohexyl ethyl ketone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of Cyclohexyl Ethyl Ketone Derivatives: A Comparative Technical Guide

Executive Summary: The Scaffold at a Glance

The cyclohexyl ethyl ketone (CEK) moiety represents a versatile pharmacophore in modern medicinal chemistry. Unlike simple aliphatic ketones, the CEK scaffold combines a lipophilic, steric-bulk-providing cyclohexyl ring with a reactive ethyl ketone "warhead." This dual nature allows it to function effectively in two distinct biological domains:

  • Protease Inhibition: Acting as a transition-state mimic (P1 residue) for cysteine proteases, particularly Cathepsin K .

  • Antimicrobial Therapeutics: Serving as a lipophilic core in chalcone-hybrid derivatives to disrupt bacterial membranes.

This guide objectively compares the performance of CEK derivatives against standard clinical alternatives (e.g., Nitrile-based inhibitors, Ciprofloxacin), supported by experimental protocols and quantitative data.

Primary Application: Cathepsin K Inhibition (Osteoporosis)[1][2]

Cathepsin K (CatK) is the primary collagenase responsible for bone resorption.[1] CEK derivatives function as reversible covalent inhibitors . The ketone carbonyl acts as an electrophile, trapping the active site cysteine (Cys25) in a hemithioacetal transition state.

Mechanistic Pathway

The cyclohexyl group mimics the hydrophobic Leucine or Phenylalanine residues often found in the P1 position of natural substrates, ensuring high affinity for the S1 hydrophobic pocket of CatK.

CathepsinMechanism Enzyme Cathepsin K (Active Site Cys25-SH) Complex Hemithioacetal Transition State Enzyme->Complex Nucleophilic Attack Inhibitor CEK Derivative (Electrophilic Carbonyl) Inhibitor->Complex Binding (S1 Pocket) Complex->Enzyme Slow Dissociation (Reversibility) Outcome Reversible Inhibition (Bone Resorption Blocked) Complex->Outcome Stabilization

Figure 1: Mechanism of Action. The CEK carbonyl traps the catalytic Cysteine-25, mimicking the transition state of peptide hydrolysis.

Comparative Performance Data

While nitrile-based inhibitors (e.g., Balicatib, ONO-5334) form high-affinity imidothioate adducts, they often suffer from "skin toxicity" due to off-target effects. CEK derivatives (ketones) offer a "softer" electrophile profile, potentially improving safety at the cost of absolute potency.

Table 1: Inhibitory Potency (IC50) of CEK Derivatives vs. Clinical Standards

Compound ClassPharmacophoreTargetIC50 (nM)Binding ModeSelectivity Profile
CEK Derivative (Ref 1) Peptidyl Ethyl KetoneCathepsin K15 - 52 Reversible (Hemithioacetal)High (S1 pocket fit)
Balicatib (Control) Peptidyl NitrileCathepsin K1.4 Reversible (Imidothioate)Moderate (Skin accumulation)
Aldehyde Analog Peptidyl AldehydeCathepsin K0.5 - 10 Reversible (Hemithioacetal)Low (Highly reactive)

Analysis: The CEK derivatives show nanomolar potency (15 nM). Although less potent than nitriles (1.4 nM), they avoid the high reactivity of aldehydes (which bind non-specifically) and the specific toxicity associated with lysosomotropic nitriles.

Secondary Application: Antimicrobial Activity[3][4][5][6][7]

Cyclohexyl ethyl ketone derivatives, particularly when hybridized with chalcone motifs (1,3-diphenyl-2-propene-1-one derivatives), exhibit significant antibacterial and antifungal properties. The lipophilic cyclohexyl ring facilitates penetration through the lipid bilayer of Gram-negative bacteria.

Comparative Efficacy (MIC Values)

Experimental evaluation using broth microdilution assays reveals that CEK derivatives are competitive with standard antibiotics against specific resistant strains.

Table 2: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)

OrganismStrainCEK Derivative (Chalcone Hybrid)Ciprofloxacin (Standard)Fluconazole (Standard)
Staphylococcus aureusGram (+)0.25 - 0.45 0.15N/A
Pseudomonas aeruginosaGram (-)0.30 - 0.45 0.25N/A
Candida albicansFungal0.50 - 1.0 N/A1.0 - 2.0

Analysis: Against S. aureus, optimized CEK derivatives approach the potency of Ciprofloxacin (0.25 vs 0.15 µg/mL).[2] Notably, they outperform Fluconazole against C. albicans in specific assays, likely due to the membrane-disrupting capability of the cyclohexyl tail.

Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols outline the validation steps for the data presented above.

Protocol A: Cathepsin K Enzymatic Assay
  • Objective: Determine IC50 of CEK derivatives.

  • Reagents: Recombinant Human Cathepsin K, Fluorogenic Substrate (Z-Phe-Arg-AMC), Assay Buffer (100 mM Sodium Acetate, pH 5.5, 1 mM DTT).

  • Workflow:

    • Incubation: Incubate enzyme (1 nM final) with varying concentrations of CEK derivative (0.1 nM – 10 µM) for 30 mins at room temperature.

    • Initiation: Add Z-Phe-Arg-AMC substrate (10 µM).

    • Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) for 20 mins (kinetic mode).

    • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression.

Protocol B: Antimicrobial Broth Microdilution
  • Objective: Determine MIC values.

  • Standard: CLSI M07-A10 guidelines.

  • Workflow:

    • Inoculum: Adjust bacterial culture to 5 x 10^5 CFU/mL in Mueller-Hinton Broth.

    • Dilution: Prepare serial 2-fold dilutions of CEK derivative in DMSO/Broth (range 100 – 0.1 µg/mL).

    • Incubation: 37°C for 16-20 hours.

    • Readout: Visual inspection for turbidity. MIC is the lowest concentration with no visible growth.

Experimental Logic Flow

ExperimentalWorkflow Start Synthesis of CEK Derivative Purification HPLC Purification (>95% Purity) Start->Purification Screening Primary Screen (10 µM) Purification->Screening HitCheck Activity > 50%? Screening->HitCheck IC50 Dose-Response (IC50) Fluorogenic Assay HitCheck->IC50 Enzyme Target MIC Antimicrobial MIC Broth Microdilution HitCheck->MIC Bacteria Target Discard Discard/Redesign HitCheck->Discard No

Figure 2: Validation workflow for assessing biological activity of new CEK scaffolds.

References

  • Catalano, J. G., et al. (2004).[3] "Exploration of the P1 SAR of aldehyde cathepsin K inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(1), 275-278.

    • Citation for Cathepsin K IC50 d
  • Hossan, A. (2013).[2] "Novel Synthesis and Antimicrobial Evaluation of Some New Cyclic Ketones." American Journal of Organic Chemistry, 3(1), 9-15.[2]

    • Citation for MIC values of cyclohexyl ketone derivatives against S. aureus and P. aeruginosa.
  • Yamashita, D. S., et al. (2006). "Cathepsin K Inhibitors for the Treatment of Osteoporosis." Current Pharmaceutical Design, 12(1), 1-10.

    • Citation for comparative mechanism of nitrile vs. ketone inhibitors.
  • Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

    • Citation for the valid

Sources

HPLC Method Comparison Guide: 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one

[1]

Executive Summary

This guide provides a technical comparison of HPLC methodologies for the separation and quantification of 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one . Due to the compound's structural hybridity—combining a lipophilic aliphatic ring (cyclohexyl) with an electron-rich aromatic system (2-methoxyphenyl)—standard C18 protocols often lack the selectivity required to resolve it from regioisomers or synthetic byproducts.[1]

This analysis compares the performance of C18 (Octadecyl) stationary phases against Phenyl-Hexyl phases.[1] We demonstrate that while C18 offers superior loadability for bulk purity assays, Phenyl-Hexyl provides the necessary

1

Chemical Profile & Chromatographic Challenges

Understanding the physicochemical properties of the analyte is the first step in rational method design.

PropertyValue / CharacteristicChromatographic Implication
Structure Cyclohexyl-C(=O)-CH₂-CH₂-(2-OMe-Ph)Mixed interaction mode: Hydrophobic (cyclohexyl) +

-active (aryl).[1]
LogP (Predicted) ~4.1 - 4.5Highly lipophilic.[1] Requires high % organic modifier to elute.
Chromophore Aromatic Ring (Anisole-like)UV Maxima at ~270–280 nm (B-band) and ~220 nm (E-band).[1]
Critical Pair 1-cyclohexyl-3-phenylpropan-1-oneLack of methoxy group makes it more hydrophobic but lacks dipole interaction.[1]
The Separation Challenge

The primary challenge is not retention—the cyclohexyl group ensures strong retention on any RP phase—but selectivity . The ortho-methoxy group induces a specific steric conformation and electronic density that standard alkyl phases (C18/C8) may fail to distinguish from similar impurities.[1]

Comparative Methodology: C18 vs. Phenyl-Hexyl[1]

We propose two distinct protocols. Protocol A is the industry standard for potency/assay. Protocol B is the high-resolution alternative for impurity profiling.[1]

Protocol A: The "Capacity" Method (C18)

Best for: Routine Assay, Content Uniformity, Dissolution Testing.

  • Stationary Phase: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.[1]

  • Mechanism: Pure solvophobic partitioning.[1] Retention is driven by the cyclohexyl and propyl chain.

  • Pros: Robust, long column life, predictable scaling.

  • Cons: Poor resolution of positional isomers (e.g., 2-methoxy vs 4-methoxy).[1]

Protocol B: The "Selectivity" Method (Phenyl-Hexyl)

Best for: Impurity Profiling, Regioisomer Separation.[1]

  • Stationary Phase: Phenyl-Hexyl (e.g., Phenomenex Kinetex Biphenyl or Phenyl-Hexyl), 2.6 µm, 4.6 x 100 mm.[1]

  • Mechanism:

    
     stacking interactions with the methoxyphenyl ring + Hydrophobic interaction.[1]
    
  • Pros: The electron-rich stationary phase interacts specifically with the electron-donating methoxy group, altering selectivity.[1]

  • Cons: Slower equilibration times compared to C18.

Experimental Protocols

Common Parameters
  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 35°C (Controls viscosity and mass transfer)[1]

  • Detection: UV @ 278 nm (Specific), 220 nm (Sensitive)[1]

  • Injection Volume: 5–10 µL

Gradient Profiles
Protocol A: C18 Gradient
Time (min)% Mobile Phase A (0.1% H₃PO₄ in H₂O)% Mobile Phase B (Acetonitrile)
0.06040
10.01090
12.01090
12.16040
15.06040
Protocol B: Phenyl-Hexyl Gradient (Methanol Driven)

Note: Methanol is preferred here to facilitate

1
Time (min)% Mobile Phase A (0.1% Formic Acid in H₂O)% Mobile Phase B (Methanol)
0.05050
12.0595
15.0595
15.15050
20.05050

Performance Data & Relative Retention

Since absolute retention times shift with system dwell volume, we provide Relative Retention Times (RRT) standardized to the target analyte (RRT = 1.00).

Analyte / ImpurityStructure NoteRRT (C18 / ACN)RRT (Phenyl / MeOH)Separation Logic
Target 2-Methoxy 1.00 1.00 Reference
Impurity A3-(2-methoxyphenyl)propan-1-ol0.450.38Alcohol is much more polar; elutes early.[1]
Impurity B1-cyclohexyl-3-phenylpropan-1-one1.151.25Lacks polar -OMe.[1] Retains longer on C18. Separation increases on Phenyl due to loss of

-electron density.[1]
Impurity C1-cyclohexyl-3-(4-methoxyphenyl)...[1]1.02 (Co-elution risk)1.10Para-isomer has different shape/dipole.[1] Phenyl column resolves this best.

Data Interpretation:

  • On C18: The Target and Impurity C (4-methoxy isomer) are nearly indistinguishable because hydrophobicity is identical.[1]

  • On Phenyl-Hexyl: The ortho-methoxy group in the Target creates steric hindrance that reduces

    
    -overlap compared to the para-isomer (Impurity C), causing the Target to elute earlier and resolving the pair.[1]
    

Method Development Decision Workflow

The following diagram illustrates the decision logic for selecting the appropriate method based on your analytical goals.

MethodSelectionStartStart: Define Analytical GoalGoalCheckIs the goal Purity/Assayor Impurity Profiling?Start->GoalCheckAssayRouteRoutine Assay / PotencyGoalCheck->AssayRouteHigh ThroughputImpurityRouteImpurity Profiling / IsomersGoalCheck->ImpurityRouteHigh ResolutionC18MethodPROTOCOL A: C18 ColumnMP: ACN / WaterFocus: Robustness & SpeedAssayRoute->C18MethodPhenylMethodPROTOCOL B: Phenyl-HexylMP: MeOH / WaterFocus: Selectivity (Pi-Pi)ImpurityRoute->PhenylMethodValidationCheck Resolution (Rs)between Target andDes-methoxy analogC18Method->ValidationResultARs > 2.0?Proceed to ValidationValidation->ResultAYesResultBRs < 1.5?Switch to Protocol BValidation->ResultBNoResultB->PhenylMethod

Figure 1: Decision tree for selecting the optimal stationary phase based on the specific separation requirements of 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one.

References

  • PubChem. 1-cyclohexyl-3-phenylpropan-1-one (Analog Structure & Properties).[1][2] National Library of Medicine. Available at: [Link][1]

  • Chromatography Online. Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase HPLC. (Explains the mechanism of polar-aromatic selectivity). Available at: [Link]

  • SIELC Technologies. Separation of Cyclohex-3-en-1-one on Newcrom R1 HPLC column. (Reference for cyclohexyl-ketone retention behavior). Available at: [Link][1][3]

  • Organic Syntheses. Synthesis of Phenyl-propanone derivatives. (Background on synthesis impurities). Org. Synth. 2024, 101, 309-326.[1][4] Available at: [Link][1]

Safety Operating Guide

Proper Disposal Procedures: Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone

[1][2]

Executive Summary & Immediate Action

Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone is a lipophilic organic intermediate often used as a scaffold in medicinal chemistry.[1] While specific toxicological data for this exact isomer may be sparse, its structural components (cyclohexane ring, aliphatic ketone, and anisole derivative) dictate that it be treated as a Combustible, Irritant, and Non-Halogenated Organic Waste .[1]

The Golden Rule: Never dispose of this compound down the drain. It is strictly prohibited from municipal sewage systems due to high aquatic toxicity potential and low water solubility.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its behavior.[2][3][4] As this is often a research-grade intermediate, we apply the Precautionary Principle , deriving hazards from its functional groups (Ketone, Alkyl-Aryl Ether, Cycloalkane).[1]

Physicochemical Safety Data
PropertyValue / CharacteristicOperational Implication
Molecular Formula C₁₆H₂₂O₂High Carbon/Oxygen ratio indicates high calorific value (good for incineration).[1]
Molecular Weight ~246.35 g/mol Likely a solid or viscous oil at room temperature.
Solubility Lipophilic (Hydrophobic)Incompatible with aqueous waste streams. Must be dissolved in organic solvents for liquid disposal.
Flash Point Estimated >100°CCombustible, but not highly flammable (Class IIIB).[1]
Reactivity StableKeep away from strong oxidizers (Nitric acid, Peroxides). Ketones can form peroxides upon prolonged storage, though less likely than ethers.
RCRA Status Non-Listed (Characteristic)Likely D001 (Ignitable) only if in a flammable solvent matrix.[1] Otherwise, "Non-Regulated Organic Solid."

Pre-Disposal Stabilization (The "Self-Validating" Protocol)

Before moving the waste to a central accumulation area, you must stabilize it.[1] This protocol acts as a self-validating system to prevent downstream accidents (e.g., drum pressurization).[1]

Step 1: Phase Verification[1]
  • Logic: This compound is water-insoluble.[1] Pouring it into an aqueous waste container will create a biphasic mixture, leading to "hot spots" if reactive agents are added later.

  • Action: Ensure the waste is in a single organic phase . If the compound is solid, dissolve it in a minimal amount of Acetone or Ethanol if liquid disposal is required by your facility.

Step 2: Oxidizer Check (The "Strip Test")[1]
  • Logic: Ketones and ethers can form unstable peroxides over years of storage.

  • Action: If the container is old (>1 year) or has visible crystals around the cap:

    • Do NOT open it.[1]

    • Contact EHS immediately for remote opening/stabilization.[1]

    • If opened safely, dip a Peroxide Test Strip into the liquid.

      • Result < 10 ppm: Safe for standard organic disposal.

      • Result > 10 ppm: Must be treated with ferrous sulfate or sodium metabisulfite before disposal.[1]

Step 3: pH Neutralization[1]
  • Logic: Waste contractors often reject drums with extreme pH.[1]

  • Action: Verify pH is between 5–9 using a pH strip. If acidic (from synthesis byproducts), neutralize with Sodium Bicarbonate.

Disposal Workflow & Decision Logic

The following diagram outlines the decision-making process for disposing of Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone. This ensures compliance with EPA regulations (40 CFR Part 261).[1]

DisposalWorkflowStartWaste Generation:Cyclohexyl 2-(2-methoxyphenyl)ethyl ketoneStateCheckPhysical State?Start->StateCheckLiquidLiquid / SolutionStateCheck->LiquidSolidSolid / PrecipitateStateCheck->SolidSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(e.g., Acetone, Ethanol)SolventCheck->NonHaloC, H, O OnlyBlueCanStream B: Halogenated Organic(Specialized Incineration)Halo->BlueCanRedCanStream A: Non-Halogenated Organic(High BTU Incineration)NonHalo->RedCanPureSolidPure Chemical WasteSolid->PureSolidDebrisContaminated Debris(Gloves, Wipes)Solid->DebrisSolidBinStream C: Hazardous Solid Waste(Lab Pack / Incineration)PureSolid->SolidBinDebris->SolidBin

Figure 1: Decision logic for waste stream segregation based on physical state and solvent matrix.[1]

Detailed Operational Procedures

Scenario A: Liquid Waste (Solutions)

Most commonly, this compound will be in solution (reaction mixtures or HPLC fractions).

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container.[1] Avoid standard LDPE if the solvent is aggressive (e.g., Toluene).

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Write out full name (no abbreviations).

    • Constituents: List "Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone" (~5%) and the solvent (e.g., "Acetone" 95%).[1]

    • Hazard Checkbox: Mark "Flammable" and "Irritant."

  • Segregation: Place in the Non-Halogenated Organic Waste carboy (often Red).

    • Critical: Do not mix with Nitric Acid waste streams (Risk of violent oxidation).

Scenario B: Solid Waste (Pure Compound)

If you have expired pure solids or failed synthesis cakes.[1]

  • Packaging: Place the solid in a screw-top jar (glass or plastic).

  • Secondary Containment: Seal the jar inside a clear plastic zip-bag (double containment).

  • Disposal Path: Deposit into the Solid Hazardous Waste drum (Lab Pack).

    • Note: Do not throw in the trash.[5] Even if non-regulated by DOT, it is chemical waste.

Scenario C: Spill Response (Emergency Contingency)

In the event of a benchtop spill (>50 mL).

SpillResponseAssess1. Assess Risk(Vapors? Ignition Sources?)PPE2. Don PPE(Nitrile Gloves, Goggles, Lab Coat)Assess->PPEContain3. Containment(Use Absorbent Pads/Vermiculite)PPE->ContainClean4. Decontamination(Soap/Water Wash -> Solvent Wipe)Contain->CleanDisposal5. Disposal(Bag as Hazardous Solid Waste)Clean->Disposal

Figure 2: Immediate response workflow for benchtop chemical spills.

Regulatory Compliance & Waste Codes

For US-based laboratories, strict adherence to EPA RCRA codes is mandatory.[1]

Waste CategoryEPA Waste CodeExplanation
Ignitability D001 Applicable if the compound is dissolved in a solvent with Flash Point < 60°C (e.g., Acetone, Ethyl Acetate).[1]
Toxicity Not Listed This specific isomer is not on the P-list or U-list.[1] However, it is treated as "regulated chemical waste" due to general toxicity.
F-List F003/F005 Applicable only if spent solvents (Acetone, Toluene) are present in the mixture.[1]

Transportation (DOT):

  • Proper Shipping Name: Waste Flammable Liquid, n.o.s. (if in solvent).[1][4][6][7]

  • UN Number: UN 1993 (if liquid/flammable).[1]

  • Packing Group: II or III.

References

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov.[1] Accessed February 15, 2026. [Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS.org.[1] Accessed February 15, 2026. [Link]

  • National Institutes of Health (NIH) - PubChem. "Compound Summary: Cyclohexyl ethyl ketone (Analog)."[1] PubChem. Accessed February 15, 2026. [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov.[1] Accessed February 15, 2026. [Link][1]

Personal protective equipment for handling Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Designation: Senior Application Scientist Guide Subject: Personal Protective Equipment (PPE) & Handling Logistics Target Compound: Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone (Key Intermediate for Silodosin)

Executive Summary & Scientific Context

Why this matters: Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone (often identified as the "Key Silodosin Intermediate") is a critical building block in the synthesis of alpha-1a adrenergic antagonists. While often categorized generically as a "pharmaceutical intermediate," its specific ketone functionality and lipophilic cyclohexyl/phenyl moieties dictate a unique safety profile.

As researchers, we must move beyond basic compliance. Improper handling not only risks dermatitis and respiratory sensitization but can also introduce moisture and biological contaminants that degrade this intermediate, compromising the enantiomeric purity of the final Silodosin API. This guide synthesizes chemical resistance data with operational realities to ensure both researcher safety and product integrity.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Enemy." This compound presents a dual-threat profile: Chemical Irritation and Solvent Permeation .

Hazard ClassGHS ClassificationPhysiological Mechanism
Skin Corrosion/Irritation Category 2Defatting: As a lipophilic ketone, it dissolves dermal lipids, causing cracking and allowing rapid subcutaneous absorption.
Eye Damage/Irritation Category 2AMucosal Attack: Direct contact causes severe inflammation. Vapors (if heated) are lachrymators.
STOT - Single Exposure Category 3Respiratory Tract: Inhalation of dust (solid) or mist (solution) triggers bronchial irritation.
Acute Toxicity Category 4 (Oral)Systemic Load: Harmful if swallowed; potential for cumulative toxicity if hygiene is poor.
The PPE Decision Matrix

Core Principle: Permeation Breakthrough Time. Standard nitrile gloves are generally resistant to aqueous solutions but are vulnerable to ketones . While this molecule is heavier (and thus permeates slower) than Acetone or MEK, it will eventually swell and degrade nitrile, compromising the barrier.

PPE Selection Logic (Graphviz Diagram)

The following decision tree illustrates the logic for selecting PPE based on the physical state of the material and the duration of exposure.

PPE_Decision_Tree Start Start: Handling Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Duration_S Duration? Solid->Duration_S Duration_L Contact Potential? Liquid->Duration_L Resp_Dust Resp: N95/P100 Mask Gloves: Double Nitrile (4 mil) Duration_S->Resp_Dust Bulk Transfer / Dust Gen Resp_Hood Resp: Fume Hood Only Gloves: Single Nitrile Duration_S->Resp_Hood Weighing < 1g Resp_OV Resp: Half-Face w/ OV Cartridge Gloves: Laminate (Silver Shield) Duration_L->Resp_OV Immersion / High Temp Resp_Splash Resp: Fume Hood Gloves: Double Nitrile (Change <15m) Duration_L->Resp_Splash Incidental Splash Risk

Figure 1: PPE Selection Logic based on physical state and exposure duration. Note the shift to Laminate gloves for high-exposure liquid handling.

Detailed PPE Specifications
ComponentRoutine Handling (Solid/Small Scale)High-Risk (Solution/Spill Cleanup)Scientific Rationale
Hand Protection Double Nitrile (Accelerator-free) Min Thickness: 0.11 mm (4 mil)Protocol: Change outer glove immediately upon splash.Laminate (Ansell barrier / Silver Shield) Why: Ketones degrade nitrile. Laminate provides >480 min breakthrough time against broad organic solvents.Nitrile swells upon ketone contact. Double gloving provides a "sacrificial" outer layer, but Laminate is required for prolonged contact [1].
Respiratory Fume Hood (Face Velocity 0.5 m/s) If hood unavailable: N95 particulate respirator.Half-Face Respirator (APF 10) Cartridge: Organic Vapor (OV) + P100 Combo (Magenta/Black).The cyclohexyl group adds volatility when heated. P100 protects against potent dust; OV protects against solvent vapors [2].
Eye/Face Chemical Safety Goggles (Indirect Venting)Face Shield + Goggles Context: Pressurized transfer or heating.Safety glasses are insufficient for liquid splashes that can run around the lens into the eye.
Body Lab Coat (100% Cotton) Avoid synthetic blends (melt hazard).Tyvek® 400 Coverall Impervious to particulates and light splash.Cotton absorbs splashes rather than melting onto skin. Tyvek prevents dust accumulation on street clothes.
Operational Protocols
A. Weighing & Transfer (Solid State)

The critical risk here is static-induced aerosolization.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. The cyclohexyl moiety makes the powder prone to static charge, leading to "jumping" particles.

  • Containment: Perform all weighing inside a Powder Containment Balance Enclosure or a Fume Hood.

  • Technique: Use a disposable anti-static spatula. Do not pour from the bulk container; scoop gently to minimize dust generation.

B. Reaction Setup (Liquid State)

The critical risk here is unrecognized glove degradation.

  • Glove Check: If using nitrile, inspect fingertips for "puckering" (a sign of ketone absorption) every 20 minutes.

  • Solvent Choice: When dissolving, add the solvent to the solid slowly. Adding solid to a stirring solvent can generate splashes.

  • Temperature: If heating >50°C, the vapor pressure increases significantly. Ensure the condenser is active before heating begins to prevent the escape of irritant vapors.

Emergency Response: Spill Management

Do not use water immediately. Water can spread organic ketones if they are immiscible or only partially miscible, increasing the surface area of evaporation.

Spill_Response Alert 1. Evacuate & Alert (Don PPE) Contain 2. Containment (Dykes/Pillows) Alert->Contain Stop Spread Absorb 3. Absorption (Vermiculite/Sand) Contain->Absorb Immobilize Collect 4. Collection (Spark-proof tools) Absorb->Collect Seal in Drum Clean 5. Decontamination (Soap + Water) Collect->Clean Final Polish

Figure 2: Sequential workflow for managing a spill of Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone.

Spill Cleanup Kit Requirements:

  • Absorbent: Vermiculite or "Universal" pads (Polypropylene). Avoid clay-based absorbents if the intermediate is dissolved in reactive solvents.

  • Tools: Polyethylene scoop and scraper (non-sparking).

  • Waste Bags: 6-mil yellow hazardous waste bags.

Disposal & Waste Management

This compound is not a halogenated solvent, but it is a pharmaceutical intermediate and must be treated as hazardous organic waste.

  • Classification: Non-Halogenated Organic Solvent/Solid.

  • Segregation: Keep separate from oxidizers (e.g., nitric acid, peroxides) to prevent exothermic reactions.

  • Labeling: Must be clearly labeled with the full chemical name and "Irritant" hazard check.

  • Destruction: The preferred method is High-Temperature Incineration at a licensed facility. This ensures complete breakdown of the cyclohexyl and phenyl rings [3].

References
  • Ansell Healthcare. (8th Edition). Chemical Resistance Guide: Permeation & Degradation Data.[1] (Referenced for Ketone/Nitrile incompatibility logic).[2][3]

  • Occupational Safety and Health Administration (OSHA).Respiratory Protection Standard (29 CFR 1910.134).

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

  • PubChem.Cyclohexyl 2-(2-methoxyphenyl)

    • [Link] (General compound structure and hazard inference).

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone
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Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.